molecular formula C9H18O3 B164402 3-Hydroxynonanoic acid CAS No. 88930-09-0

3-Hydroxynonanoic acid

カタログ番号: B164402
CAS番号: 88930-09-0
分子量: 174.24 g/mol
InChIキー: XBUXARJOYUQNTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxynonanoic acid is a medium-chain β-hydroxy acid that serves as a fundamental building block in lipid biochemistry and advanced biomaterials research. Its primary research value lies in its role as a monomer for the synthesis of medium-chain-length polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. A pivotal 2025 study demonstrated that PHA copolymers rich in 3-hydroxynonanoate units are highly effective in forming polymeric nanoparticles for targeted drug delivery systems. These nanoparticles, fabricated using polymers from Pseudomonas putida , exhibited high encapsulation efficiency (>80%) for therapeutic agents like curcumin, providing sustained release profiles and demonstrating significant potential in cancer treatment and regenerative medicine applications . Beyond drug delivery, this compound is an important metabolite for studying fatty acid metabolism and oxidative processes, making it a valuable compound for research in lipidomics, metabolic disorders, and the development of novel bio-based polymers. This compound is offered exclusively for use in these and other scientific investigations. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-39-4
Record name Nonanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70955371
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40165-87-5, 33796-87-1, 88930-09-0
Record name 3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 3-Hydroxynonanoic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, with a focus on quantitative data, experimental context, and potential biological relevance.

Core Physicochemical Data

This compound, a hydroxylated medium-chain fatty acid, possesses distinct physical and chemical characteristics that are crucial for its handling, formulation, and biological activity assessment. The key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₃--INVALID-LINK--
Molecular Weight 174.24 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Melting Point 57-61 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 303.2 ± 25.0 °C (Predicted)--INVALID-LINK--
pKa 4.38 ± 0.10 (Predicted)--INVALID-LINK--
Solubility Soluble in ethanol (B145695).[1] Insoluble in water.--INVALID-LINK--, --INVALID-LINK--
CAS Number 40165-87-5 (for the racemic mixture)--INVALID-LINK--
InChI InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)--INVALID-LINK--
SMILES CCCCCCC(CC(=O)O)O--INVALID-LINK--

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic acids like this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.[2][3]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure substance will have a sharp melting range of 1-2 °C.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.[4]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water (if solubility is an issue, a co-solvent like ethanol can be used, though this may affect the pKa value).

  • Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized strong base solution.

  • Titration: The base is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a compound.[5]

Apparatus:

  • Test tubes

  • Vortex mixer

  • Selection of solvents (e.g., water, ethanol, chloroform, diethyl ether)

Procedure:

  • Sample Addition: A small, consistent amount (e.g., 10 mg) of this compound is placed into separate test tubes.

  • Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

  • Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute) to ensure thorough mixing.

  • Observation: The tubes are visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent. For fatty acids, the formation of an oily layer on top of water indicates insolubility.

Potential Biological Signaling Pathway

Medium-chain 3-hydroxy fatty acids have been identified as signaling molecules. For instance, 3-hydroxyoctanoic acid is an endogenous ligand for the G-protein coupled receptor HCAR3 (also known as GPR109B).[6] Activation of HCAR3 by its ligand initiates a signaling cascade that can modulate metabolic processes.[6] Given the structural similarity, it is plausible that this compound could act on the same or a similar receptor. The diagram below illustrates the general signaling pathway initiated by the activation of a Gi-coupled receptor like HCAR3.

HCAR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_HNA This compound HCAR3 HCAR3 Receptor (Gi-coupled GPCR) 3_HNA->HCAR3 Binds to G_protein Gi Protein Complex (α, β, γ subunits) HCAR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Response Downstream Cellular Response (e.g., inhibition of lipolysis) cAMP cAMP AC->cAMP Converts ATP ATP cAMP->Response Leads to

Caption: HCAR3 signaling pathway initiated by a 3-hydroxy fatty acid ligand.

References

The Endogenous Landscape of 3-Hydroxynonanoic Acid in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain 3-hydroxy fatty acid that has garnered increasing interest within the scientific community. As an endogenous metabolite, its presence in mammalian tissues is intrinsically linked to fundamental metabolic processes, most notably fatty acid β-oxidation. The nuanced roles of 3-HNA are beginning to be unraveled, suggesting its potential involvement in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the natural occurrence of 3-HNA in mammalian tissues, delving into its biosynthesis, analytical quantification, and putative biological functions.

Natural Occurrence and Biosynthesis

This compound is primarily formed as an intermediate during the mitochondrial β-oxidation of odd-chain fatty acids. The β-oxidation spiral is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production.[1][2] The formation of 3-hydroxyacyl-CoA, the precursor to 3-hydroxy fatty acids, is a key step in this pathway.[3][4]

While 3-HNA is a product of fatty acid metabolism, its basal concentrations in healthy mammalian tissues are generally low.[5] Its presence has been confirmed in various biological matrices, although comprehensive quantitative data across a wide range of tissues remains an area of active investigation. To date, the most definitive quantitative data for related 3-hydroxy fatty acids has been established in milk.

Quantitative Data on 3-Hydroxy Fatty Acids in Mammalian Tissues

The quantification of specific 3-hydroxy fatty acids in various tissues is a complex analytical challenge. The table below summarizes the available quantitative data for 3-hydroxy fatty acids in mammalian samples. It is important to note that much of the existing data pertains to the total concentration of a range of 3-hydroxy fatty acids rather than specifically this compound.

Biological MatrixAnalyteConcentrationMethodSpeciesReference
Goat MilkTotal 3-Hydroxy Fatty Acids (C8-C20)17.7 mg/100g lipid weightGC-ECNIMSGoat[6]

Note: This table highlights the current scarcity of specific quantitative data for this compound in a variety of mammalian tissues. The provided data is for a mixture of 3-hydroxy fatty acids in goat milk.

Experimental Protocols for Quantification

The accurate quantification of this compound and other 3-hydroxy fatty acids in biological samples necessitates sensitive and specific analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the extraction of lipids from the biological matrix, followed by derivatization to increase the volatility of the 3-hydroxy fatty acids for GC analysis.[10]

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, tissue homogenate) are homogenized.

  • Lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol.

  • An internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid, is added at the beginning of the extraction process to account for sample loss and ionization variability.[10]

2. Saponification and Derivatization:

  • The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.

  • The free fatty acids are then derivatized to form volatile esters, commonly methyl esters (FAMEs), by reaction with a reagent like boron trifluoride in methanol.[10]

  • For enhanced sensitivity, especially with electron capture negative ionization (ECNI) MS, derivatization to pentafluorobenzyl (PFB) esters can be performed.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester separation.

  • The GC oven temperature is programmed to ramp up, allowing for the separation of different fatty acid esters based on their boiling points.

  • The eluting compounds are ionized (e.g., by electron impact or chemical ionization) and detected by a mass spectrometer.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization BiologicalSample->Homogenization LipidExtraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->LipidExtraction Saponification Saponification (Release of Fatty Acids) LipidExtraction->Saponification InternalStandard Add Internal Standard InternalStandard->LipidExtraction Esterification Esterification (e.g., FAMEs) Saponification->Esterification GC_Separation Gas Chromatography Separation Esterification->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS workflow for 3-hydroxy fatty acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers an alternative and often more direct approach for the analysis of 3-hydroxy fatty acids, sometimes without the need for derivatization.[5][9]

1. Sample Preparation and Extraction:

  • Similar to the GC-MS method, the process begins with homogenization and lipid extraction from the biological matrix.

  • Protein precipitation with a solvent like acetonitrile (B52724) is often employed for plasma or serum samples.

  • An appropriate internal standard is added during the extraction.

2. LC Separation:

  • The extracted sample is injected into a liquid chromatograph.

  • Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

3. MS/MS Detection:

  • The eluent from the LC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

  • Quantification is performed by comparing the MRM signal of the analyte to that of the internal standard.

LC_MS_MS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis BiologicalSample_LC Biological Sample (e.g., Plasma, Tissue) Extraction_LC Extraction / Protein Precipitation BiologicalSample_LC->Extraction_LC LC_Separation Liquid Chromatography Separation (e.g., C18) Extraction_LC->LC_Separation InternalStandard_LC Add Internal Standard InternalStandard_LC->Extraction_LC MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Quantification_LC Quantification MSMS_Detection->Quantification_LC HCA3_Signaling_Pathway cluster_intracellular Intracellular Space HNA This compound HCA3 HCA3 Receptor (GPR109B) HNA->HCA3 Binds to Gi Gi/o Protein HCA3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive Hormone- Sensitive Lipase (HSL) PKA->HSL_inactive Phosphorylates HSL_active Active Hormone- Sensitive Lipase (HSL-P) Lipolysis Lipolysis HSL_active->Lipolysis Promotes HSL_inactive->HSL_active

References

The Bacterial Blueprint for 3-Hydroxynonanoic Acid: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathways of 3-Hydroxynonanoic acid (3-HNA) in bacteria has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper elucidates the core metabolic routes, key enzymatic players, and regulatory mechanisms governing the production of this medium-chain-length hydroxy fatty acid, a significant monomer in the production of biodegradable polymers and a precursor for various specialty chemicals.

Core Biosynthetic Pathways: A Nexus of Fatty Acid Metabolism

The synthesis of this compound in bacteria is not a standalone pathway but rather intricately linked to central fatty acid metabolism. Two primary routes contribute to the formation of its immediate precursor, (R)-3-hydroxynonanoyl-CoA: the de novo fatty acid synthesis (FASII) pathway and the β-oxidation cycle of fatty acid degradation.

1. De Novo Fatty Acid Synthesis (FASII) Pathway: In this anabolic route, acetyl-CoA is progressively elongated by two-carbon units. The key intermediate, (R)-3-hydroxynonanoyl-ACP, is generated through a series of enzymatic reactions. A crucial enzyme, (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) , can then divert this intermediate from the FASII pathway by converting it to (R)-3-hydroxynonanoyl-CoA. This step is a critical branch point, channeling building blocks from fatty acid synthesis towards other metabolic fates, including the synthesis of polyhydroxyalkanoates (PHAs), of which 3-HNA is a constituent monomer.

2. β-Oxidation Pathway: When bacteria utilize fatty acids as a carbon source, the β-oxidation cycle is employed for their degradation. This catabolic process involves the sequential cleavage of two-carbon units. During the degradation of nonanoic acid or longer-chain fatty acids, the intermediate trans-2-nonenoyl-CoA is formed. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) catalyzes the hydration of this intermediate to produce (R)-3-hydroxynonanoyl-CoA.[1] In Pseudomonas aeruginosa, several homologs of PhaJ exist with varying substrate specificities, with PhaJ2, PhaJ3, and PhaJ4 showing activity towards medium-chain-length enoyl-CoAs (C6 to C12).[1]

The convergence of these two pathways on the central intermediate, (R)-3-hydroxynonanoyl-CoA, highlights the metabolic flexibility of bacteria in producing 3-hydroxyalkanoates.

From Precursor to Product: The Final Steps

Once (R)-3-hydroxynonanoyl-CoA is synthesized, it can follow several metabolic routes:

  • Polymerization into PHAs: In many bacteria, particularly pseudomonads, the primary fate of (R)-3-hydroxynonanoyl-CoA is its polymerization into medium-chain-length PHAs (mcl-PHAs) by PHA synthase (PhaC) . These biopolymers serve as intracellular carbon and energy storage reserves.

  • Release as Free Fatty Acid: The production of free 3-HNA can be achieved through two principal mechanisms:

    • Depolymerization of PHAs: The enzyme PHA depolymerase (PhaZ) can hydrolyze stored PHAs, releasing 3-hydroxyalkanoic acid monomers, including 3-HNA.[2]

    • Thioester Bond Cleavage: An acyl-CoA thioesterase (TesB) can directly hydrolyze (R)-3-hydroxynonanoyl-CoA, cleaving the thioester bond to release free this compound and Coenzyme A. Escherichia coli's TesB has been shown to have broad substrate specificity, including activity on medium-chain acyl-CoAs.[3]

Quantitative Insights into 3-HNA Production

While specific quantitative data for 3-HNA biosynthesis is an area of ongoing research, studies on related medium-chain-length 3-hydroxyalkanoates provide valuable benchmarks.

ParameterValueOrganism/EnzymeSubstrateReference
PhaG Kinetic Analysis
K₀.₅ (ACP)28 µMPseudomonas putida PhaGAcyl Carrier Protein[4]
K₀.₅ (3-hydroxyacyl-CoA)65 µMPseudomonas putida PhaG3-hydroxyacyl-CoA[4]
Vₘₐₓ (ACP)11.7 mU/mgPseudomonas putida PhaGAcyl Carrier Protein[4]
Vₘₐₓ (3-hydroxyacyl-CoA)12.4 mU/mgPseudomonas putida PhaG3-hydroxyacyl-CoA[4]
PHA Production Yields
PHO content49-60% of cell dry massPseudomonas putida GPo1Sodium octanoate[5][6]
PHO purity~99% (± 0.2%)Pseudomonas putida GPo1Sodium octanoate[5]
3-hydroxyoctanoic acid content96 mol%Pseudomonas putida GPo1Sodium octanoate[5]
Recombinant Production
mcl-3HA titer193 mg/LRecombinant E. coliGlucose[7]

PHO: Poly(3-hydroxyoctanoate) mcl-3HA: Medium-chain-length 3-hydroxyalkanoic acid

Visualizing the Pathways

To provide a clear visual representation of the biosynthetic routes, the following diagrams have been generated using Graphviz.

Biosynthesis_Pathway cluster_FASII De Novo Fatty Acid Synthesis (FASII) cluster_BetaOxidation β-Oxidation cluster_Products Products Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP (C4-C8) Acyl-ACP (C4-C8) Malonyl-CoA->Acyl-ACP (C4-C8) FAS enzymes 3-Hydroxynonanoyl-ACP 3-Hydroxynonanoyl-ACP Acyl-ACP (C4-C8)->3-Hydroxynonanoyl-ACP FAS enzymes 3-Hydroxynonanoyl-CoA 3-Hydroxynonanoyl-CoA 3-Hydroxynonanoyl-ACP->3-Hydroxynonanoyl-CoA PhaG Nonanoic Acid Nonanoic Acid Nonanoyl-CoA Nonanoyl-CoA Nonanoic Acid->Nonanoyl-CoA trans-2-Nonenoyl-CoA trans-2-Nonenoyl-CoA Nonanoyl-CoA->trans-2-Nonenoyl-CoA Acyl-CoA Dehydrogenase trans-2-Nonenoyl-CoA->3-Hydroxynonanoyl-CoA PhaJ Poly(3-hydroxynonanoate) (PHA) Poly(3-hydroxynonanoate) (PHA) 3-Hydroxynonanoyl-CoA->Poly(3-hydroxynonanoate) (PHA) PhaC This compound This compound 3-Hydroxynonanoyl-CoA->this compound TesB Poly(3-hydroxynonanoate) (PHA)->this compound PhaZ

Caption: Biosynthetic pathways leading to this compound in bacteria.

Detailed Experimental Protocols

A critical component of advancing research in this field is the availability of robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the study of 3-HNA biosynthesis.

Protocol 1: Assay for (R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG) Activity

This protocol is adapted from established methods for characterizing PhaG from Pseudomonas putida.[4]

Objective: To determine the kinetic parameters of PhaG by measuring the transfer of a 3-hydroxyacyl group from a CoA thioester to an acyl carrier protein (ACP).

Materials:

  • Purified His₆-tagged PhaG enzyme

  • Holo-ACP

  • (R,S)-3-hydroxydecanoyl-CoA (as a representative substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and holo-ACP.

  • Enzyme Addition: Add a known concentration of purified PhaG to the reaction mixture and incubate to establish a baseline.

  • Initiation of Reaction: Start the reaction by adding the substrate, 3-hydroxydecanoyl-CoA.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The release of Coenzyme A (CoA-SH) from the transacylation reaction results in the reduction of DTNB, which produces a yellow-colored product (TNB²⁻) with a molar extinction coefficient of 13,600 M⁻¹cm⁻¹.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Perform the assay at varying concentrations of both ACP and 3-hydroxydecanoyl-CoA to determine K₀.₅ and Vₘₐₓ values by fitting the data to the Hill equation, as positive substrate cooperativity has been observed.[4]

Protocol 2: Assay for PHA Depolymerase (PhaZ) Activity

This protocol is based on a pH-stat method for determining PHA depolymerase activity.[8][9]

Objective: To quantify the activity of PhaZ by measuring the release of acidic monomers from PHA granules.

Materials:

  • Crude cell extract or purified PhaZ enzyme

  • Isolated native PHA granules (e.g., from P. putida)

  • Tris-HCl buffer (low molarity, e.g., 1 mM, pH 8.0)

  • pH-stat apparatus with a micro-titrator

  • Standardized NaOH solution (e.g., 0.01 M)

Procedure:

  • Reaction Setup: Suspend a known amount of PHA granules in the low-molarity Tris-HCl buffer in the reaction vessel of the pH-stat, maintained at a constant temperature (e.g., 37°C).

  • Initiation of Reaction: Add the enzyme sample (crude extract or purified PhaZ) to the PHA suspension to start the hydrolysis.

  • Titration and Measurement: The pH-stat will automatically titrate the reaction mixture with the NaOH solution to maintain a constant pH. The release of 3-hydroxyalkanoic acid monomers causes a decrease in pH, and the rate of NaOH addition required to neutralize these acidic products is recorded.

  • Data Analysis: The rate of NaOH consumption is directly proportional to the rate of monomer release. Calculate the specific activity of the depolymerase in units of µmol of acid released per minute per milligram of protein.

Protocol 3: Quantification of this compound Production

This protocol outlines a general workflow for the extraction and quantification of 3-HNA from bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of 3-HNA produced by a bacterial strain.

Materials:

Procedure:

  • Cell Harvesting and Lysis: Harvest bacterial cells from the culture by centrifugation. Lyophilize the cell pellet to determine the cell dry weight.

  • Methanolysis: Resuspend the lyophilized cells in a mixture of chloroform and methanol containing sulfuric acid and the internal standard. Heat the mixture (e.g., at 100°C for 4 hours) to convert the 3-hydroxyalkanoic acids (both free and in polymer form) into their corresponding methyl esters.

  • Extraction: After cooling, add water and vortex thoroughly. Centrifuge to separate the phases. Collect the lower chloroform phase, which contains the fatty acid methyl esters.

  • Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • Derivatization (Optional but Recommended): For improved GC analysis, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Resuspend the sample in a suitable solvent (e.g., hexane) and inject it into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer will be used to identify the methyl ester of 3-HNA based on its characteristic fragmentation pattern and retention time relative to the internal standard.

  • Quantification: Create a standard curve using known concentrations of 3-HNA to quantify the amount produced in the bacterial culture.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Extraction Extraction & Derivatization cluster_Analysis Analysis Bacterial_Culture Bacterial Culture (e.g., Pseudomonas putida) Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Harvesting Lysis Cell Lysis & Lyophilization Harvesting->Lysis Methanolysis Methanolysis (H₂SO₄/Methanol) Lysis->Methanolysis Extraction_Step Liquid-Liquid Extraction (Chloroform/Water) Methanolysis->Extraction_Step Derivatization Derivatization (Optional) (e.g., Silylation) Extraction_Step->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Standard Curve) GCMS->Quantification

Caption: Workflow for the quantification of 3-HNA from bacterial cultures.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a multifaceted process deeply integrated with cellular fatty acid metabolism. By understanding the key enzymes and pathways involved, researchers can devise strategies to enhance its production for various biotechnological applications. Future research should focus on detailed kinetic characterization of the involved enzymes with C9 substrates, elucidation of the regulatory networks that control the flux of intermediates towards 3-HNA, and metabolic engineering of bacterial strains for optimized production titers and yields. This technical guide provides a solid foundation for these future endeavors.

References

3-Hydroxynonanoic acid as a potential biomarker for metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. The identification of early and reliable biomarkers is crucial for improved diagnosis, patient stratification, and the development of targeted therapies. 3-Hydroxynonanoic acid (3-HNA), a medium-chain 3-hydroxy fatty acid, has emerged as a molecule of interest in this context. As an intermediate in mitochondrial fatty acid β-oxidation, alterations in its levels may reflect metabolic dysregulation. Furthermore, recent evidence suggests its role as a signaling molecule, potentially linking lipid metabolism to inflammatory pathways implicated in metabolic diseases. This technical guide provides a comprehensive overview of the current knowledge on 3-HNA as a potential biomarker, detailing its metabolic origins, association with disease, analytical methodologies, and putative signaling roles.

Metabolic Origin and Association with Disease

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids.[1] This metabolic pathway is central to energy homeostasis, and its dysregulation is a hallmark of many metabolic disorders.[2] In conditions of impaired fatty acid oxidation, such as in certain genetic disorders or in states of metabolic stress associated with obesity and diabetes, intermediates like 3-HNA may accumulate.[3]

While specific quantitative data for 3-HNA across various metabolic diseases are still emerging, studies on related medium-chain 3-hydroxy fatty acids and broader fatty acid profiles provide valuable insights.

Data Presentation: 3-Hydroxy Fatty Acids in Metabolic Diseases

The following tables summarize available quantitative data for 3-hydroxy fatty acids and related compounds in the context of metabolic diseases. It is important to note that specific concentration data for this compound is limited in the current literature.

BiomarkerDisease StateMatrixConcentration vs. ControlReference
3-Hydroxyoctanoate & 3-Hydroxydecanoate Type 2 Diabetes (Metformin-treated)PlasmaSignificantly increased[4]
3-Hydroxyisobutyrate Type 2 Diabetes & Insulin (B600854) ResistancePlasmaSignificantly increased[5]
Various 3-Hydroxy Fatty Acids (C6-C18) Disorders of L-3-hydroxyacyl CoA dehydrogenasesPlasmaSignificantly increased[6]
Urinary 3-Hydroxydicarboxylic acids Increased fatty acid mobilization or inhibited β-oxidationUrineIncreased excretion[3][7]

Note: The table highlights the general trend of increased 3-hydroxy fatty acid levels in metabolic dysregulation. Further research is needed to establish specific concentration ranges for 3-HNA in different metabolic diseases.

Signaling Pathways

Beyond its role as a metabolic intermediate, 3-HNA and other medium-chain 3-hydroxy fatty acids are now recognized as signaling molecules, primarily through their interaction with the G protein-coupled receptor 84 (GPR84).

GPR84 Signaling Pathway

GPR84 is predominantly expressed in immune cells, such as macrophages and neutrophils, and its expression is upregulated under inflammatory conditions.[8][9] The binding of ligands like 3-hydroxydecanoic acid (a close structural analog of 3-HNA) to GPR84 initiates a pro-inflammatory signaling cascade.[10]

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3HNA This compound (or other MCFA) GPR84 GPR84 3HNA->GPR84 Binds to G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Leads to Cytokines Pro-inflammatory Cytokine Production (e.g., IL-12, TNF-α) NFkB->Cytokines Induces Transcription of

GPR84 signaling cascade upon ligand binding.
Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are known endogenous ligands for PPARs, a family of nuclear receptors that play a critical role in lipid and glucose metabolism.[11] While direct binding and activation of PPARγ by 3-HNA have not been definitively demonstrated, it is plausible that 3-HNA, as a fatty acid metabolite, could modulate PPAR activity. Activation of PPARγ is generally associated with anti-inflammatory effects and improved insulin sensitivity.[12] Further research is needed to elucidate any potential interplay between 3-HNA and PPAR signaling pathways in the context of metabolic diseases.

Experimental Protocols

Accurate quantification of 3-HNA in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[1][10]

1. Sample Preparation and Extraction:

  • To 500 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • For total 3-hydroxy fatty acid content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes at 60°C. For free 3-hydroxy fatty acids, omit this step.

  • Acidify the sample with 6 M HCl.

  • Extract the fatty acids twice with 3 mL of ethyl acetate.

  • Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Instrument: Agilent 5890 series II GC with a 5972 series mass selective detector (or equivalent).

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for each 3-hydroxy fatty acid TMS derivative and the internal standard.

GCMS_Workflow Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Hydrolysis Alkaline Hydrolysis (for total 3-HFAs) IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (TMS esters) Evaporation->Derivatization GCMS GC-MS Analysis (SIM mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Workflow for GC-MS analysis of 3-hydroxy fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Medium-Chain Fatty Acids

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation. This protocol is a general guide based on methods for short and medium-chain fatty acids.[13][14]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the fatty acids.

  • Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-HNA and the internal standard.

Conclusion and Future Directions

This compound stands as a promising candidate biomarker at the intersection of metabolic dysregulation and inflammation. Its origin in fatty acid β-oxidation directly links it to the core metabolic disturbances seen in diabetes, NAFLD, and obesity. The discovery of its role as a signaling molecule, particularly through the pro-inflammatory GPR84 receptor, provides a mechanistic link between metabolic stress and the chronic low-grade inflammation characteristic of these diseases.

While analytical methods for the detection of 3-HNA are well-established, a critical next step is the large-scale quantification of 3-HNA in well-characterized patient cohorts to establish definitive concentration ranges associated with different metabolic disease states and severities. Furthermore, a deeper understanding of its signaling roles, including potential interactions with other receptors like PPARs and the full spectrum of downstream cellular effects, will be crucial in validating its utility as a biomarker and exploring its potential as a therapeutic target. This technical guide serves as a foundation for researchers and drug development professionals to further investigate the role of this compound in the complex landscape of metabolic diseases.

References

A Technical Guide to the Discovery and Isolation of 3-Hydroxynonanoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and characterization of 3-Hydroxynonanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound is a medium-chain, 3-hydroxy fatty acid. It has been identified in natural sources such as milk and is a constituent monomer of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria.[1] The chiral nature of this compound, particularly the (R)-enantiomer derived from bacterial PHAs, makes it a valuable chiral building block for the synthesis of fine chemicals and pharmaceuticals.

Natural Sources of this compound

The primary natural sources of this compound are bacterial polyhydroxyalkanoates (PHAs). Specifically, it is a common monomer in medium-chain-length PHAs (mcl-PHAs) produced by bacteria of the Pseudomonas genus, with Pseudomonas putida being a well-studied example. Additionally, this compound has been identified as a nonesterified 3-hydroxy acid in milk.[1]

Data Presentation: Monomer Composition of mcl-PHA from Pseudomonas putida

The yield of this compound is directly related to its proportion within the mcl-PHA polymer produced by bacteria. The following table summarizes the monomer composition of mcl-PHA from Pseudomonas putida KT2440 grown on different carbon sources.

Carbon SourcePHA Content (% of Cell Dry Weight)Monomer Composition (mol%)This compound Content (mol%)Reference
Nonanoic Acid75.53-Hydroxyheptanoate (HHp), 3-Hydroxynonanoate (HN)89[2]
Dodecanoate50 (wild type)3-Hydroxyhexanoate (HHx), 3-Hydroxyoctanoate (HO), 3-Hydroxydecanoate (HD), 3-Hydroxydodecanoate (HDD)Not specified as a major component[3]
Dodecanoate84 (fadA/fadB mutant)3-Hydroxyhexanoate (HHx), 3-Hydroxyoctanoate (HO), 3-Hydroxydecanoate (HD), 3-Hydroxydodecanoate (HDD)Not specified as a major component[3]
Crude Glycerol38.9 (ΔphaZ mutant)Not specifiedNot specified[4]

Note: The monomer composition of mcl-PHA is highly dependent on the bacterial strain, cultivation conditions, and the carbon source provided.

Biosynthesis of this compound in Pseudomonas putida

In Pseudomonas putida, this compound is synthesized as a monomeric precursor for mcl-PHA production. The biosynthesis primarily involves two interconnected metabolic pathways: de novo fatty acid synthesis and the β-oxidation cycle. These pathways provide the (R)-3-hydroxyacyl-CoA thioesters that are polymerized by PHA synthase.

Biosynthesis of this compound cluster_de_novo De Novo Fatty Acid Synthesis cluster_beta_oxidation β-Oxidation Pathway cluster_polymerization mcl-PHA Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-CoA-ACP transferase 3-Ketoacyl-ACP 3-Ketoacyl-ACP Malonyl-ACP->3-Ketoacyl-ACP 3-Ketoacyl-ACP synthase (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->(R)-3-Hydroxyacyl-ACP 3-Ketoacyl-ACP reductase (FabG) Enoyl-ACP Enoyl-ACP (R)-3-Hydroxyacyl-ACP->Enoyl-ACP 3-Hydroxyacyl-ACP dehydratase (R)-3-Hydroxyacyl-CoA_denovo (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-ACP->(R)-3-Hydroxyacyl-CoA_denovo 3-Hydroxyacyl-ACP:CoA transferase (PhaG) Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP Enoyl-ACP reductase Acyl-ACP->3-Ketoacyl-ACP Elongation Cycles Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA hydratase (R)-3-Hydroxyacyl-CoA_beta (R)-3-Hydroxyacyl-CoA Enoyl-CoA->(R)-3-Hydroxyacyl-CoA_beta (R)-specific enoyl-CoA hydratase (PhaJ) 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA dehydrogenase 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase (fadA) mcl-PHA mcl-PHA (contains 3-Hydroxynonanoyl-CoA) (R)-3-Hydroxyacyl-CoA_beta->mcl-PHA (R)-3-Hydroxyacyl-CoA_denovo->mcl-PHA PHA Synthase (PhaC)

Caption: Biosynthesis of mcl-PHA, including 3-Hydroxynonanoyl-CoA, in Pseudomonas putida via de novo fatty acid synthesis and β-oxidation pathways.

Experimental Protocols for Isolation and Characterization

The isolation of this compound from bacterial sources is a multi-step process that involves cultivation of the microorganism, extraction of the intracellular mcl-PHA, depolymerization of the polyester (B1180765) to its constituent monomers, and subsequent purification and analysis of the target molecule.

Experimental Workflow

Experimental_Workflow Start Start Cultivation 1. Cultivation of Pseudomonas putida Start->Cultivation Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction 3. mcl-PHA Extraction Harvesting->Extraction Depolymerization 4. Alkaline Hydrolysis of mcl-PHA Extraction->Depolymerization Purification 5. Purification of This compound Depolymerization->Purification Analysis 6. Characterization (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the isolation and characterization of this compound from Pseudomonas putida.

Detailed Methodologies
  • Inoculum Preparation: Prepare a seed culture of Pseudomonas putida in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking until the late exponential phase.

  • Production Medium: Inoculate a production medium designed to induce PHA accumulation. This typically involves a nitrogen-limiting mineral salts medium with an excess of a suitable carbon source (e.g., nonanoic acid, glycerol).

  • Fermentation: Conduct the fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels to achieve high cell density and promote PHA synthesis.

  • Harvesting: Harvest the bacterial cells by centrifugation when PHA accumulation is maximal. Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.

Method A: Solvent Extraction

  • Lyophilize the washed cell pellet to obtain a dry cell mass.

  • Suspend the dried biomass in chloroform (B151607) at a ratio of approximately 1:20 (w/v).

  • Stir the suspension at room temperature for 24-48 hours to dissolve the intracellular mcl-PHA.

  • Filter the mixture to remove cell debris.

  • Precipitate the mcl-PHA from the chloroform solution by adding a non-solvent such as cold methanol (B129727) or ethanol (B145695) (typically 5-10 volumes).

  • Collect the precipitated mcl-PHA by filtration or centrifugation and dry under vacuum.

Method B: Non-Solvent Extraction (Alkaline Digestion)

  • Resuspend the wet or lyophilized cell pellet in an aqueous solution of NaOH (e.g., 0.1 M).

  • Incubate the suspension at a controlled temperature (e.g., 30-60°C) for a defined period (e.g., 1-3 hours) to digest the non-PHA cellular material.[5][6]

  • Centrifuge the mixture to pellet the insoluble mcl-PHA granules.

  • Wash the mcl-PHA pellet with water, followed by washes with ethanol and/or acetone (B3395972) to remove residual impurities.

  • Dry the purified mcl-PHA granules under vacuum.

  • Alkaline Hydrolysis: Suspend the purified mcl-PHA in an aqueous solution of NaOH (e.g., 1 M).[5][7]

  • Heat the mixture under reflux or in a sealed vessel at a controlled temperature (e.g., 60-100°C) for several hours to completely hydrolyze the polyester into its sodium carboxylate monomers.

  • Cool the reaction mixture to room temperature.

  • Acidification: Acidify the solution to a pH of approximately 2 with a strong acid (e.g., HCl, H₂SO₄) to protonate the carboxylate groups, forming the free 3-hydroxyalkanoic acids.

  • Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate (B1210297) to recover the 3-hydroxyalkanoic acids.

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to obtain the crude mixture of 3-hydroxyalkanoic acids.

Preparative High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a preparative reversed-phase C18 column.

  • Mobile Phase: Employ a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Method Development: Optimize the separation at an analytical scale before scaling up to a preparative scale.

  • Fraction Collection: Collect the fractions corresponding to the elution time of this compound, as determined by analytical standards.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Convert the purified this compound to its more volatile methyl ester by reacting with a methylating agent (e.g., BF₃-methanol or acetyl chloride in methanol) at an elevated temperature.[8][9][10]

  • Extraction: Extract the resulting 3-hydroxynonanoate methyl ester into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., a wax-type or cyano-propyl phase column).

    • Injector: Operate in splitless mode at a temperature of approximately 250°C.

    • Oven Program: Employ a temperature gradient to separate the different fatty acid methyl esters. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.[8]

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments of 3-hydroxynonanoate methyl ester. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.[10]

  • Quantification: Prepare a calibration curve using a certified standard of this compound methyl ester to quantify the concentration in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified this compound. The spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from natural sources, with a primary focus on its production from bacterial mcl-PHAs. The provided data, biosynthetic pathway, and detailed experimental protocols offer a solid foundation for researchers and professionals to further explore the potential of this valuable chiral molecule in various scientific and industrial applications. The methodologies described can be adapted and optimized for specific research and development needs.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical protocols for 3-hydroxynonanoic acid. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical properties of the racemic mixture and its individual enantiomers, offers in-depth experimental methodologies for their synthesis, separation, and characterization, and includes visual representations of key chemical structures and workflows to facilitate understanding.

Chemical Structure and Properties

This compound, a nine-carbon saturated fatty acid with a hydroxyl group at the third position, is a molecule of significant interest in various research domains. Its chemical properties are foundational to its biological activity and potential therapeutic applications.

IUPAC Name: this compound[1] Molecular Formula: C₉H₁₈O₃[2][3][4] Molecular Weight: 174.24 g/mol [2][3][4]

The structure of this compound features a chiral center at the carbon atom bearing the hydroxyl group (C3), giving rise to two stereoisomers: (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid.

Figure 1: Chemical Structures of this compound and its Enantiomers
Physicochemical Properties

The physical and chemical properties of this compound vary between its racemic form and its pure enantiomers. A summary of these properties is presented in the table below.

Property(R)-3-Hydroxynonanoic Acid(S)-3-Hydroxynonanoic AcidRacemic (±)-3-Hydroxynonanoic Acid
CAS Number 33796-87-1[3]88930-09-040165-87-5[4]
Melting Point Not availableNot available61 °C[1]
Boiling Point 303.22 °C (estimated)[5]Not availableNot available
Specific Rotation ([α]D) Not availableNot available0° (by definition)
Solubility Soluble in water (9494 mg/L at 25 °C, estimated)[5]Not availableSoluble in ethanol[2]

Stereoisomers of this compound

The presence of a single chiral center at C3 results in two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. These enantiomers exhibit identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and characterization of this compound and its stereoisomers.

Synthesis Protocols

An effective method for preparing the individual enantiomers of this compound involves the ozonolysis of methyl ricinoleate (B1264116), derived from castor oil, followed by oxidation.[6] A biocatalytic approach has also been reported, utilizing the biotransformation of ricinoleic acid.

Protocol: Synthesis from Methyl Ricinoleate

  • Ozonolysis: Dissolve methyl ricinoleate in a suitable solvent (e.g., methanol (B129727) or acetic acid) and cool to -78°C. Bubble ozone gas through the solution until the reaction is complete, as indicated by a blue color persistence.

  • Oxidative Work-up: After purging the excess ozone with an inert gas, treat the reaction mixture with an oxidizing agent (e.g., hydrogen peroxide) to yield the methyl ester of this compound.

  • Hydrolysis: Saponify the resulting methyl ester using a base (e.g., potassium hydroxide (B78521) in methanol/water) followed by acidification to obtain the desired this compound.

  • Enantiomer Separation: The resulting racemic mixture can be resolved into its individual enantiomers using chiral chromatography (see section 3.2.1).

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_separation Separation & Analysis Methyl Ricinoleate Methyl Ricinoleate Ozonolysis Ozonolysis Methyl Ricinoleate->Ozonolysis O3, -78°C Oxidative Work-up Oxidative Work-up Ozonolysis->Oxidative Work-up H2O2 Hydrolysis Hydrolysis Oxidative Work-up->Hydrolysis KOH, H3O+ Racemic this compound Racemic this compound Hydrolysis->Racemic this compound Chiral HPLC Chiral HPLC Racemic this compound->Chiral HPLC (R)-3-Hydroxynonanoic Acid (R)-3-Hydroxynonanoic Acid Chiral HPLC->(R)-3-Hydroxynonanoic Acid (S)-3-Hydroxynonanoic Acid (S)-3-Hydroxynonanoic Acid Chiral HPLC->(S)-3-Hydroxynonanoic Acid Characterization Characterization (R)-3-Hydroxynonanoic Acid->Characterization (S)-3-Hydroxynonanoic Acid->Characterization

Figure 2: General workflow for the synthesis and separation of this compound enantiomers.
Analytical Protocols

Chiral HPLC is a powerful technique for the separation of enantiomers. A general protocol for the separation of this compound enantiomers is outlined below.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one with a cellulose (B213188) or amylose (B160209) derivative, is often effective for separating acidic compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is generally suitable.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase or a compatible solvent.

¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the methyl, methylene (B1212753), and methine protons. The proton attached to the hydroxyl-bearing carbon (H3) will appear as a multiplet, and the protons of the adjacent methylene group (H2) will typically be diastereotopic, appearing as a complex multiplet.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 170-180 ppm), and the carbon bearing the hydroxyl group (C3) will appear in the range of 60-70 ppm.

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile (B52724) with a small amount of formic acid for positive ion mode or ammonia (B1221849) for negative ion mode).

  • Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid or base to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and it can be run in either positive or negative ion mode.

    • Analysis: In full scan mode, the molecular ion ([M+H]⁺ or [M-H]⁻) will be observed. In tandem MS (MS/MS) mode, fragmentation of the molecular ion will provide structural information. A characteristic fragment is often the loss of a water molecule from the parent ion.[7]

G Analytical Workflow for this compound Sample Sample Chiral HPLC Chiral HPLC Sample->Chiral HPLC Separation Enantiomer 1 Enantiomer 1 Chiral HPLC->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral HPLC->Enantiomer 2 NMR Spectroscopy NMR Spectroscopy Enantiomer 1->NMR Spectroscopy Structure Confirmation Mass Spectrometry Mass Spectrometry Enantiomer 1->Mass Spectrometry Molecular Weight & Fragmentation Enantiomer 2->NMR Spectroscopy Enantiomer 2->Mass Spectrometry Structural Data Structural Data NMR Spectroscopy->Structural Data Mass Data Mass Data Mass Spectrometry->Mass Data

Figure 3: A typical analytical workflow for the separation and characterization of this compound stereoisomers.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxynonanoic acid, a medium-chain 3-hydroxy fatty acid, and its critical role as a biomarker in the diagnosis and understanding of certain fatty acid oxidation (FAO) disorders. Specifically, this document will delve into the biochemical origins of this compound, its accumulation in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) deficiencies, the associated pathophysiology, and the analytical methodologies for its quantification. Detailed experimental protocols and visual representations of key pathways are provided to support researchers and professionals in drug development in their investigation of these rare metabolic diseases.

Introduction

Fatty acid oxidation (FAO) is a crucial metabolic pathway responsible for energy production, particularly during periods of fasting and prolonged exercise.[1] Inborn errors of this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[2][3] Among the various biomarkers used to diagnose these disorders, 3-hydroxy fatty acids have emerged as significant indicators of specific enzymatic defects. This compound, a C9 hydroxy fatty acid, is one such biomarker that accumulates in disorders affecting the latter steps of long-chain fatty acid β-oxidation.

Biochemical Genesis of this compound in FAO Disorders

Under normal physiological conditions, the mitochondrial β-oxidation spiral systematically shortens long-chain fatty acids. The third step of this process is catalyzed by 3-hydroxyacyl-CoA dehydrogenases.[4] In LCHAD and MTP deficiencies, this step is impaired for long-chain fatty acids.[2][5] LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, leading to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.[1][6] MTP deficiency is a broader defect affecting all three enzymatic activities of the mitochondrial trifunctional protein complex, which includes long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase.[2][7]

The enzymatic block in LCHAD and MTP deficiencies results in the accumulation of long-chain 3-hydroxyacyl-CoAs within the mitochondria.[8] These intermediates can then be acted upon by other cellular enzymes, leading to the formation and release of various 3-hydroxy fatty acids into the circulation. While the primary accumulating species are long-chain 3-hydroxy fatty acids, the subsequent metabolism of these compounds can lead to the formation of medium-chain 3-hydroxy fatty acids like this compound.

The Mitochondrial β-Oxidation Pathway and the LCHAD/MTP Block

The following diagram illustrates the fatty acid β-oxidation spiral, highlighting the enzymatic step catalyzed by LCHAD and the consequence of its deficiency.

Fatty_Acid_Oxidation cluster_block Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Accumulated_Metabolites Accumulation of 3-Hydroxy Fatty Acids (including this compound) Hydroxyacyl_CoA->Accumulated_Metabolites Metabolic Block in LCHAD/MTP Deficiency Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To Krebs Cycle Shortened_Acyl_CoA->Fatty_Acyl_CoA Next cycle

Caption: Mitochondrial β-oxidation pathway highlighting the LCHAD/MTP enzymatic block.

Pathophysiological Consequences of 3-Hydroxy Fatty Acid Accumulation

The accumulation of 3-hydroxy fatty acids, including this compound, is not merely a diagnostic marker but is believed to contribute directly to the pathophysiology of LCHAD and MTP deficiencies. Research suggests that these metabolites can be cytotoxic.

A primary mechanism of toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[9] Studies on isolated heart mitochondria have shown that long-chain 3-hydroxy fatty acids increase resting respiration while decreasing the respiratory control and ADP/O ratios.[9] This uncoupling effect dissipates the mitochondrial membrane potential, reduces the NAD(P)H pool, and can lead to an energy deficit in tissues with high energy demands, such as the heart and skeletal muscle, explaining the cardiomyopathy and myopathy seen in these disorders.[9]

Furthermore, the accumulation of these amphipathic molecules can have a detergent-like effect on mitochondrial membranes, disrupting their integrity and function.[8] While direct studies on the signaling pathways affected by this compound are limited, research on other fatty acids and their derivatives suggests potential mechanisms. For instance, other hydroxy fatty acids have been shown to act as signaling molecules, potentially modulating the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[10][11][12] The lipid peroxidation product 4-hydroxynonenal, structurally similar to 3-hydroxy fatty acids, is known to modulate pathways involved in apoptosis and autophagy.

Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway potentially affected by the accumulation of 3-hydroxy fatty acids, based on the known effects of other lipid molecules.

Signaling_Pathway Accumulation Accumulation of 3-Hydroxy Fatty Acids Mitochondrial_Stress Mitochondrial Stress (Uncoupling, Membrane Disruption) Accumulation->Mitochondrial_Stress PPAR_Modulation PPAR Modulation (Hypothetical) Accumulation->PPAR_Modulation ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production Cellular_Dysfunction Cellular Dysfunction (Cardiomyopathy, Neuropathy, Retinopathy) ROS_Production->Cellular_Dysfunction Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) PPAR_Modulation->Gene_Expression Gene_Expression->Cellular_Dysfunction

Caption: Potential cellular signaling consequences of 3-hydroxy fatty acid accumulation.

Quantitative Analysis of this compound

The accurate quantification of this compound and other 3-hydroxy fatty acids in biological matrices is crucial for the diagnosis and monitoring of LCHAD and MTP deficiencies. The gold standard for this analysis is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[4][13]

Concentration of 3-Hydroxy Fatty Acids in Health and Disease

The following table summarizes the reported concentrations of various 3-hydroxy fatty acids in the plasma of healthy individuals and patients with LCHAD deficiency. It is important to note that "this compound" is not explicitly separated in all studies, but the data for C8 and C10 3-hydroxy fatty acids provide a relevant range.

AnalyteHealthy Individuals (μmol/L)LCHAD Deficiency Patients (μmol/L)Reference
3-OH-C6:00.8 (0.3-2.2)-[13]
3-OH-C8:00.4 (0.2-1.0)-[13]
3-OH-C10:00.3 (0.2-0.6)-[13]
3-OH-C12:00.3 (0.2-0.6)-[13]
3-OH-C14:00.2 (0.0-0.4)Markedly Increased[13]
3-OH-C16:00.2 (0.0-0.5)Markedly Increased[13]

Note: Data are presented as median (range). "-" indicates that specific data for this analyte in LCHAD patients was not provided in the cited source, but the study notes marked increases in long-chain species.

Experimental Protocols

Quantitative Analysis of 3-Hydroxy Fatty Acids by Stable Isotope Dilution GC-MS

This protocol is a synthesis of methodologies described in the literature for the analysis of 3-hydroxy fatty acids in plasma or serum.[4][13][14]

5.1.1. Materials and Reagents

  • Plasma or serum samples

  • Stable isotope-labeled internal standards (e.g., 1,2-¹³C-labeled 3-hydroxy fatty acids)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (6 M and 1 M)

  • Sodium hydroxide (B78521) (10 M)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with a capillary column (e.g., HP-5MS)

5.1.2. Sample Preparation and Extraction

  • Internal Standard Addition: To 500 µL of plasma or serum in a glass centrifuge tube, add a known amount of the stable isotope-labeled internal standard mixture.

  • Acidification: Acidify the sample by adding 125 µL of 6 M HCl.

  • Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Second Extraction: Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

5.1.3. Derivatization

  • Reagent Addition: To the dried extract, add 100 µL of BSTFA + 1% TMCS and 20 µL of pyridine.

  • Incubation: Cap the tube tightly and heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.[14]

  • Cooling: Allow the sample to cool to room temperature before analysis.

5.1.4. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Gas Chromatography:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[14]

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor the characteristic [M-CH₃]⁺ ions for both the native and isotopically labeled 3-hydroxy fatty acid TMS derivatives.

5.1.5. Quantification

Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of unlabeled standards and a fixed amount of internal standard.

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection 1. Plasma/Serum Sample Collection Internal_Standard 2. Addition of Stable Isotope Internal Standards Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Internal_Standard->Extraction Drying 4. Drying and Evaporation Extraction->Drying Derivatization 5. Derivatization (TMS Esters) Drying->Derivatization GCMS_Analysis 6. GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Quantification 7. Quantification GCMS_Analysis->Quantification

Caption: Workflow for the quantitative analysis of 3-hydroxy fatty acids.

Conclusion and Future Directions

This compound and other 3-hydroxy fatty acids are indispensable biomarkers for the diagnosis and management of LCHAD and MTP deficiencies. Their accumulation is a direct consequence of the enzymatic block in the mitochondrial β-oxidation pathway and is implicated in the pathophysiology of these severe disorders. The stable isotope dilution GC-MS method provides a robust and sensitive platform for their quantification, aiding in early diagnosis and monitoring of therapeutic interventions.

Future research should focus on elucidating the precise signaling pathways modulated by this compound and other accumulating metabolites. A deeper understanding of these pathways could unveil novel therapeutic targets aimed at mitigating the cellular toxicity associated with these compounds. Furthermore, the development of high-throughput analytical methods could facilitate broader newborn screening and more frequent monitoring of patients. For professionals in drug development, targeting the downstream effects of 3-hydroxy fatty acid accumulation may offer a promising avenue for the development of novel therapies for these devastating genetic disorders.

References

The Pivotal Role of Medium-Chain 3-Hydroxy Fatty Acids in Cellular Signaling and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs), once viewed primarily as intermediates in fatty acid metabolism, are now recognized as critical signaling molecules with diverse and potent biological activities. These molecules are implicated in a range of physiological and pathological processes, from immune modulation and inflammation to metabolic regulation and antimicrobial defense. This technical guide provides a comprehensive overview of the current understanding of MC-3-OH-FAs, with a focus on their signaling pathways, quantitative biological data, and the experimental protocols used to elucidate their functions. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of these fascinating bioactive lipids.

Introduction

Medium-chain fatty acids (MCFAs) are fatty acids with aliphatic tails of 6 to 12 carbons. Their hydroxylated forms, particularly those with a hydroxyl group at the third carbon (C3), have emerged as key players in intercellular communication. These MC-3-OH-FAs are produced by a variety of organisms, including bacteria, plants, and animals, and can act as ligands for specific cell surface receptors, triggering downstream signaling cascades that influence cellular behavior.[1][2][3] Their biological significance is underscored by their involvement in both host-pathogen interactions and endogenous inflammatory and metabolic pathways.[4][5]

Key Biological Activities and Quantitative Data

The biological activities of MC-3-OH-FAs are diverse, with effects observed in both mammalian and plant systems. Their actions are often dependent on their specific chain length and the cellular context.

Pro-inflammatory Signaling via GPR84

In mammals, a primary receptor for MC-3-OH-FAs is the G protein-coupled receptor 84 (GPR84), which is predominantly expressed on immune cells such as polymorphonuclear leukocytes (PMNs) and macrophages.[2][6] Activation of GPR84 by MC-3-OH-FAs has been shown to be more effective than by their non-hydroxylated counterparts.[2][7] This interaction triggers a pro-inflammatory response, including chemotaxis and the amplification of inflammatory cytokine production.[2][6]

Table 1: GPR84 Activation by Medium-Chain 3-Hydroxy Fatty Acids

CompoundEffective Concentration (EC50)Assay SystemReference
3-hydroxy-decanoic acid (3-OH-C10)230 µM[³⁵S]GTPγS binding assay (human GPR84)[2]
3-hydroxy-dodecanoic acid (3-OH-C12)13 µM[³⁵S]GTPγS binding assay (human GPR84)[2]
3-hydroxy-dodecanoic acid (3-OH-C12)24.2 µMChemotaxis of human PMNs[2]
Decanoic acid (C10)Potent agonistPRESTO-Tango β-arrestin assay[4]
3-hydroxy-decanoatePotent agonistPRESTO-Tango β-arrestin assay[4]
Plant Immunity and the LORE Receptor

In the plant kingdom, MC-3-OH-FAs act as potent elicitors of pattern-triggered immunity (PTI).[1] Specifically, in Arabidopsis thaliana, these molecules are recognized by the S-domain receptor-like kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[1][5] This recognition triggers downstream defense responses, including an increase in cytosolic Ca²⁺, the production of reactive oxygen species (ROS), and the activation of MAP kinases (MAPK), ultimately enhancing resistance to pathogens.[1][8] The strength of the immune response is dependent on the acyl chain length, with 3-hydroxydecanoic acid (3-OH-C10:0) being the most potent elicitor.[1][5]

Antimicrobial and Anti-proliferative Activities

Beyond their role in signaling, certain MC-3-OH-FAs and their derivatives exhibit direct antimicrobial properties. For instance, (R)-3-hydroxyoctanoic acid has been shown to possess activity against a range of bacteria and fungi. The presence of a carboxylic group is essential for this antimicrobial action.[9]

Table 2: Antimicrobial Activity of (R)-3-hydroxyoctanoic Acid Derivatives

Organism TypeMinimal Inhibitory Concentration (MIC) RangeReference
Bacteria (Gram-positive and Gram-negative)2.8–7.0 mM[9]
Fungi (Candida albicans, Microsporum gypseum)0.1–6.3 mM[9]

Some derivatives have also been evaluated for their anti-proliferative effects on mammalian cell lines, with (E)-oct-2-enoic acid and 3-oxooctanoic acid showing IC50 values of 1.7 mM and 1.6 mM, respectively, against a human lung fibroblast cell line.[9]

Signaling Pathways

GPR84 Signaling in Mammalian Immune Cells

The activation of GPR84 by MC-3-OH-FAs initiates a signaling cascade that is primarily coupled to the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects include the induction of chemotaxis and the amplification of lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines like IL-8 and TNFα.[2][4]

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MC_3_OH_FA Medium-Chain 3-Hydroxy Fatty Acid GPR84 GPR84 MC_3_OH_FA->GPR84 Binds G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis Cytokine_Production Pro-inflammatory Cytokine Production (IL-8, TNFα) G_protein->Cytokine_Production cAMP cAMP AC->cAMP Decreases LORE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MC_3_OH_FA Medium-Chain 3-Hydroxy Fatty Acid LORE LORE Receptor Kinase MC_3_OH_FA->LORE Binds RLCK RLCKs (PBLs) LORE->RLCK Phosphorylates MAPK_Cascade MAPK Cascade (MPK3, MPK6) RLCK->MAPK_Cascade Activates ROS_Production ROS Production RLCK->ROS_Production Activates Immune_Response Immune Response MAPK_Cascade->Immune_Response ROS_Production->Immune_Response GCMS_Workflow Sample Biological Sample (Plasma, Soil, etc.) Hydrolysis Hydrolysis (Optional) Sample->Hydrolysis Spiking Add Internal Standard Hydrolysis->Spiking Extraction Solvent Extraction Spiking->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

References

3-Hydroxynonanoic Acid in Milk and Dairy Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid, a member of the medium-chain 3-hydroxy fatty acid family, has been identified as a naturally occurring lipid component in milk and various dairy products. The presence and concentration of this and other hydroxy fatty acids in the human diet are of growing interest to the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound in dairy, including quantitative data, detailed analytical methodologies, and insights into its potential physiological relevance.

Quantitative Data of this compound in Dairy Products

The concentration of this compound can vary in milk and is influenced by factors such as animal feed and lactation stage. While extensive quantitative data across a wide range of dairy products remains an area of ongoing research, existing studies have reported its presence. In general, 3-hydroxy fatty acids have been found to be the dominant form of hydroxy fatty acids in milk and dairy products[1].

Two reported concentrations of this compound in milk are:

Dairy ProductConcentration (µM)NotesReference
Milk130 ± 22.8Fat content and processing method not specified.--INVALID-LINK--
Milk2 ± 1Skim milk, analyzed by NMR.--INVALID-LINK--

Further research is required to establish a more comprehensive database of this compound concentrations in various dairy products, including cheese, yogurt, and butter, and to understand the effects of processing and fermentation on its levels.

Experimental Protocols

The accurate quantification of this compound in complex matrices like dairy products requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of hydroxy fatty acids, often requiring a derivatization step to improve volatility and ionization efficiency.

Protocol: Extraction and GC-MS Analysis of 3-Hydroxy Fatty Acids in Milk and Dairy Products

This protocol is based on the methodology described by Jenske and Vetter for the analysis of 2- and 3-hydroxy fatty acids in food samples[1].

1. Lipid Extraction:

  • Homogenize the dairy sample (e.g., milk, cheese, yogurt, butter).

  • Perform lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.

  • Separate the lipid-containing organic phase from the aqueous phase.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Transesterification:

  • Saponify the lipid extract using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

  • Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a boron trifluoride-methanol solution.

3. Separation of Hydroxy-FAMEs:

  • Separate the hydroxy-FAMEs from the more abundant non-hydroxy-FAMEs using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge.

  • Elute the non-hydroxy-FAMEs with a non-polar solvent (e.g., hexane).

  • Elute the hydroxy-FAMEs with a more polar solvent mixture (e.g., diethyl ether:hexane).

4. Derivatization:

  • Convert the hydroxyl group of the hydroxy-FAMEs to a more volatile and electron-capturing derivative, such as a pentafluorobenzoyl (PFB) ester, by reacting with pentafluorobenzoyl chloride. This step is crucial for sensitive detection by electron capture negative ionization mass spectrometry.

5. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A gradient program to separate the FAME derivatives based on their boiling points.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI) for high sensitivity towards the PFB derivatives.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the this compound derivative for quantification.

6. Quantification:

  • Prepare a calibration curve using a certified standard of this compound that has undergone the same extraction, derivatization, and analysis procedure.

  • Use an appropriate internal standard (e.g., a deuterated analog of a 3-hydroxy fatty acid) added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies.

Potential Biological Significance and Signaling Pathways

The biological role of this compound consumed through dairy products is not yet fully elucidated. However, related 3-hydroxy fatty acids have been shown to act as signaling molecules.

One area of interest is the activation of G-protein coupled receptors (GPCRs). For instance, 3-hydroxyoctanoic acid has been identified as an endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B[2][3]. Activation of HCAR3 is involved in the regulation of lipid metabolism. While direct evidence for this compound from dairy activating HCAR3 is pending, their structural similarity suggests a potential interaction that warrants further investigation. The activation of HCAR3 by its ligands can initiate downstream signaling cascades, although the specific pathways activated by this compound from dairy are yet to be determined.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Dairy Product (Milk, Cheese, Yogurt, Butter) homogenization Homogenization sample->homogenization lipid_extraction Lipid Extraction (Folch Method) homogenization->lipid_extraction total_lipid_extract Total Lipid Extract lipid_extraction->total_lipid_extract saponification Saponification total_lipid_extract->saponification transesterification Transesterification to FAMEs saponification->transesterification spe_separation SPE Separation of Hydroxy-FAMEs transesterification->spe_separation pfb_derivatization PFB Derivatization spe_separation->pfb_derivatization derivatized_sample Derivatized Hydroxy-FAMEs pfb_derivatization->derivatized_sample gc_ms_analysis GC-MS Analysis (ECNI, SIM) derivatized_sample->gc_ms_analysis data_analysis Data Analysis and Quantification gc_ms_analysis->data_analysis

Caption: Workflow for the analysis of this compound in dairy products.

Potential Signaling Pathway Involvement

signaling_pathway cluster_input Dietary Input cluster_compound Bioactive Compound cluster_receptor Cellular Receptor cluster_downstream Downstream Effects dairy Dairy Products (Milk, Cheese, etc.) hca This compound dairy->hca Contains hcar3 HCAR3 (GPR109B) (Potential Target) hca->hcar3 Potential Ligand signaling Intracellular Signaling Cascades hcar3->signaling Activates metabolic Modulation of Lipid Metabolism signaling->metabolic

Caption: Putative signaling pathway of this compound from dairy products.

References

A Comprehensive Technical Guide to 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxynonanoic acid, a molecule of increasing interest in metabolic and cellular signaling research. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and its role as a signaling molecule, particularly through its interaction with the hydroxycarboxylic acid receptor 3 (HCAR3).

Chemical Identity: Synonyms and CAS Numbers

This compound is a nine-carbon chain hydroxy fatty acid. It exists as a racemic mixture or as individual enantiomers. The various synonyms and corresponding CAS numbers are crucial for accurate identification and sourcing of this compound.

Synonym CAS Number Chirality
This compound40165-87-5Racemic (±)
(±)-3-Hydroxynonanoic Acid40165-87-5Racemic (±)
β-Hydroxynonanoic acid40165-87-5Racemic (±)
3-oxidanylnonanoic acid40165-87-5Racemic (±)
(R)-3-Hydroxynonanoic acid33796-87-1R-enantiomer
(S)-3-Hydroxynonanoic acid88930-09-0S-enantiomer
Nonanoic acid, 3-hydroxy-40165-87-5Racemic (±)

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Property Value Reference
Molecular Formula C₉H₁₈O₃[1][2]
Molecular Weight 174.24 g/mol [1][2]
Appearance Solid[3]
Melting Point 61 °C[3]
Boiling Point 303.2 °C at 760 mmHg
Solubility Soluble in ethanol
pKa (Predicted) 4.83 ± 0.10
LogP (Predicted) 2.35
InChI Key XBUXARJOYUQNTC-UHFFFAOYSA-N[3]

Spectral Data:

  • ¹³C NMR Spectra: Available in spectral databases.[3]

  • Mass Spectrometry (MS-MS): Key fragments observed at m/z 173.11591, 127.11047, and 128.11591 in negative ion mode.[3]

  • LC-MS: Precursor ion [M-H]⁻ at m/z 173.1182.[3]

Experimental Protocols

Synthesis of this compound via Ozonolysis of Methyl Ricinoleate (B1264116)

A common and effective method for the preparation of this compound involves the ozonolysis of methyl ricinoleate, which is readily available from castor oil.[4]

Materials:

Procedure:

  • Ozonolysis: Dissolve methyl ricinoleate in methanol and cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (DMS) dropwise at -78 °C to reduce the ozonide intermediate. Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

  • Intermediate Formation: The solution now contains (S)-3-hydroxynonanal as an intermediate. Cool the solution to -5 °C.[4]

  • Acidification and Esterification: Carefully add a solution of 35% HCl in methanol dropwise while maintaining the temperature below 0 °C. Continue stirring for 2 hours at room temperature, then leave the reaction to proceed overnight.[4]

  • Saponification: Cool the mixture to 0-5 °C and add a solution of KOH in water.[4]

  • Extraction and Purification: Remove excess DMS and methanol by distillation. Acidify the aqueous residue and extract the this compound with an organic solvent like dichloromethane. The crude product can then be purified by silica gel column chromatography.

Quantitative Analysis of this compound in Biological Samples by GC-MS

This protocol describes the quantitative analysis of 3-hydroxy fatty acids in serum or plasma using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[1][5]

Materials:

  • Serum or plasma sample (500 µL)

  • Stable isotope-labeled internal standards (e.g., deuterated this compound)

  • 10 M Sodium hydroxide (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • For total 3-hydroxy fatty acid content, hydrolyze 500 µL of serum/plasma with 500 µL of 10 M NaOH for 30 minutes. For free fatty acid content, omit this step.[1]

    • Add a known amount of the stable isotope internal standard to each sample.[1]

    • Acidify the samples with 6 M HCl.[1]

  • Extraction:

    • Extract the fatty acids twice with 3 mL of ethyl acetate.[1]

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37 °C.[1]

  • Derivatization:

    • Add 100 µL of BSTFA with TMCS to the dried extract and heat at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[1]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions: Use an initial oven temperature of 80 °C for 5 minutes, then ramp the temperature to 200 °C at a rate of 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes.[1]

    • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the native and isotope-labeled this compound TMS derivatives.

  • Quantification: Calculate the concentration of this compound based on the ratio of the peak areas of the native compound to the internal standard.[1]

Biological Activity and Signaling Pathway

This compound, and its close homolog 3-hydroxyoctanoic acid, are endogenous agonists for the G-protein coupled receptor HCAR3 (also known as GPR109B).[6][7] Activation of HCAR3 initiates a signaling cascade that plays a role in regulating cellular metabolism and immune responses.[6]

HCAR3 Signaling Cascade

The activation of HCAR3 by this compound triggers a well-defined intracellular signaling pathway. The key steps are outlined below and visualized in the accompanying diagram.

  • Ligand Binding: this compound binds to the extracellular domain of the HCAR3 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[6][7]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[6][7]

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]

  • MAPK/ERK Pathway Activation: The Gβγ subunit can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This activation can occur through intermediates such as phospholipase C (PLC) and protein kinase C (PKC).[8][9]

The net effect of this signaling pathway can vary depending on the cell type. In adipocytes, the reduction in cAMP levels leads to the suppression of lipolysis, providing a negative feedback mechanism to control excessive fatty acid release.[6] In immune cells, HCAR3 activation can modulate inflammatory responses.

Caption: HCAR3 signaling pathway activated by this compound.

Experimental Workflow for Studying HCAR3 Activation

A typical workflow to investigate the activation of HCAR3 by this compound and its downstream effects is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Culture HCAR3-expressing cells (e.g., adipocytes, transfected HEK293) treatment Treat cells with This compound cell_culture->treatment cAMP_assay cAMP Assay (e.g., ELISA, FRET) treatment->cAMP_assay western_blot Western Blot for p-ERK/total-ERK treatment->western_blot functional_assay Functional Assay (e.g., Lipolysis Assay) treatment->functional_assay data_analysis Quantify changes in cAMP, p-ERK, and functional output cAMP_assay->data_analysis western_blot->data_analysis functional_assay->data_analysis conclusion Draw conclusions on HCAR3 activation and signaling data_analysis->conclusion

Caption: Experimental workflow for studying HCAR3 activation.

Conclusion

This compound is a biologically active fatty acid with well-defined chemical properties and a significant role in cell signaling through the HCAR3 receptor. The detailed protocols for its synthesis and analysis, combined with a clear understanding of its signaling pathway, provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential in metabolic and inflammatory diseases. The information presented in this guide serves as a comprehensive resource to facilitate further investigation into this promising molecule.

References

A Technical Guide to High-Purity 3-Hydroxynonanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity 3-Hydroxynonanoic acid, a valuable medium-chain hydroxy fatty acid for various research applications. This document details commercial suppliers, provides technical specifications, outlines experimental protocols for its synthesis and purification, and explores its potential role in cellular signaling.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity this compound, primarily for research purposes. The quality and available specifications can vary between suppliers. Below is a summary of offerings from several reputable vendors.

SupplierCAS NumberMolecular FormulaPurityNotes
Abcam40165-87-5C₉H₁₈O₃>98%Offered as a nonesterified 3-hydroxy fatty acid for use in lipid studies and as an internal standard.
Santa Cruz Biotechnology40165-87-5C₉H₁₈O₃Not specifiedIdentified as a nonesterified 3-hydroxy acid found in milk. A certificate of analysis is available for lot-specific data.[1]
Biosynth40165-87-5C₉H₁₈O₃Not specifiedProvided for research purposes only.[2]
Simson Pharma Limited40165-87-5C₉H₁₈O₃Not specifiedAccompanied by a Certificate of Analysis. Available via custom synthesis.
JHECHEM CO LTD40165-87-5C₉H₁₈O₃≥99.00%A manufactory with several years of experience providing this compound.
CymitQuimica40165-87-5C₉H₁₈O₃>98%Intended for laboratory use only.
Key Organics40165-87-5C₉H₁₈O₃Not specifiedAvailable in various quantities for same-day dispatch.
LabSolutions88930-09-0C₉H₁₈O₃≥98%Soluble in ethanol (B145695) and should be stored at -20°C under desiccated conditions.[3]
Larodan40165-87-5C₉H₁₈O₃>98%Supplied as a solid at room temperature.
AstaTech Inc.40165-87-5C₉H₁₈O₃95%Available in 0.25g quantities.
BLD Pharm40165-87-5C₉H₁₈O₃Not specifiedRequires cold-chain transportation and should be stored sealed in a dry, room temperature environment.

Physicochemical Properties

PropertyValue
Molecular Weight174.24 g/mol
AppearanceSolid
Melting Point57-59 °C
Boiling Point303.2°C at 760 mmHg
Flash Point151.4°C
Density1.027 g/cm³
SolubilitySoluble in ethanol

Experimental Protocols

Synthesis of (R)- and (S)-3-Hydroxynonanoic Acid

A common method for the synthesis of both (R)- and (S)-3-hydroxynonanoic acid derivatives involves the ozonolysis of methyl ricinoleate, derived from castor oil, followed by oxidation.[4] This approach provides an effective route to the methyl esters of this compound, which can then be further modified.

Another established method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, utilizes the biotechnological conversion of polyhydroxyalkanoates (PHAs) from bacteria such as Pseudomonas putida.[5] In this process, the bacteria accumulate PHAs, which are then depolymerized in vivo, and the resulting monomers are secreted and purified.[5]

Purification of this compound

A multi-step process has been developed for the efficient separation and purification of 9-hydroxynonanoic acid, a structural isomer of this compound, from fermentation broths, which can be adapted for this compound.[6] The key steps include:

  • Protein Removal: Treatment with a coagulant aid to precipitate and remove proteins.[6]

  • Impurity Removal: Selective removal of nonpolar impurities, such as n-nonanoic acid, using a nonpolar solvent like ethyl octanoate.[6]

  • Product Extraction: Liquid-liquid extraction with a polar solvent, such as isobutyl alcohol, to recover the target hydroxyalkanoic acid.[6]

For laboratory-scale purification of (R)-3-hydroxycarboxylic acids obtained from bacterial conversion, a combination of acidic precipitation, preparative reversed-phase column chromatography, and subsequent solvent extraction has been shown to yield purities of over 95 wt%.[5]

Quality Control and Analysis

A comprehensive quality assessment of this compound should include the following analyses, as would be detailed in a Certificate of Analysis (CoA):

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identity Confirmation: Verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Appearance: Visual inspection of the physical state and color.

  • Solubility: Testing solubility in relevant solvents.

  • Water Content: Measured by Karl Fischer titration.

  • Residual Solvents: Assessed by GC.

An example of a CoA for a similar chemical compound would typically present the specified acceptance criteria and the actual test results for each of these parameters.[7][8][9]

Putative Signaling Pathway

While direct evidence for a specific signaling pathway for this compound is limited, its structural similarity to other 3-hydroxy fatty acids, such as 3-hydroxyoctanoic acid, suggests a potential interaction with the hydroxycarboxylic acid receptor 3 (HCAR3), a G-protein coupled receptor. The proposed signaling cascade is depicted below.

Putative_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_HNA This compound HCAR3 HCAR3 Receptor 3_HNA->HCAR3 Binds to G_protein Gi/o Protein HCAR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Putative signaling cascade of this compound via the HCAR3 receptor.

Experimental Workflow: Use as an Internal Standard in LC-MS

High-purity this compound is often utilized as an internal standard in mass spectrometry-based lipidomics to correct for variations in sample preparation and instrument response. The general workflow for this application is outlined below.

LC_MS_Workflow Sample_Prep 1. Sample Preparation (e.g., plasma, tissue homogenate) IS_Spike 2. Spiking with This compound (Internal Standard) Sample_Prep->IS_Spike Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) IS_Spike->Extraction LC_Separation 4. Liquid Chromatography Separation Extraction->LC_Separation MS_Detection 5. Mass Spectrometry Detection (e.g., ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification relative to Internal Standard) MS_Detection->Data_Analysis

Caption: Workflow for using this compound as an internal standard in LC-MS.

References

A Comprehensive Review of 3-Hydroxynonanoic Acid Research: Synthesis, Analysis, and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that has garnered increasing interest within the scientific community. As a naturally occurring molecule and a potential signaling entity, its role in various biological processes is an active area of investigation. This technical guide provides a comprehensive literature review of the current state of 3-HNA research, focusing on its synthesis, analytical methodologies, and known biological activities. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a nine-carbon carboxylic acid with a hydroxyl group at the third carbon position. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈O₃[1][2]
Molecular Weight 174.24 g/mol [1][2]
CAS Number 40165-87-5[1][2]
Appearance Solid[3]
Melting Point 61 °C[3]
Synonyms (±)-3-Hydroxynonanoic Acid, β-Hydroxynonanoic acid[2][4]

Synthesis of this compound

The synthesis of this compound, including its chiral forms, is crucial for detailed biological evaluation. An effective method involves the ozonolysis of ricinoleic acid or its methyl ester, which is readily available from castor oil[5].

Experimental Protocol: Synthesis from Methyl Ricinoleate[5]

Materials:

Procedure:

  • Dissolve methyl ricinoleate in a suitable solvent such as methanol or dichloromethane (B109758) in a reaction vessel equipped with a gas inlet and outlet.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

  • After ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture to cleave the ozonide and form the corresponding carboxylic acid.

  • Allow the reaction to warm to room temperature and stir for a specified period.

  • After the reaction is complete, perform a work-up procedure, which typically involves extraction with an organic solvent and washing with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product, the methyl ester of this compound, using column chromatography on silica (B1680970) gel.

  • The final this compound can be obtained by hydrolysis of the methyl ester under basic conditions (e.g., using sodium hydroxide (B78521) in methanol/water), followed by acidification.

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is essential for studying its metabolism and function. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for this purpose.

Experimental Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids in Biological Samples

This protocol is a general guideline for the analysis of 3-hydroxy fatty acids and may require optimization for specific sample types and instrumentation.

Materials:

  • Biological sample (e.g., cell culture media, plasma)

  • Internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 4 mL of cell culture medium), add a known amount of the internal standard.

    • Acidify the sample with HCl (e.g., 250 µL of 6 N HCl).

    • Extract the lipids twice with an organic solvent like ethyl acetate (e.g., 2 x 3 mL).

    • Combine the organic layers and evaporate the solvent to dryness under a stream of nitrogen at 37 °C.

  • Derivatization:

    • To the dried extract, add the derivatizing agent (e.g., 100 µL of BSTFA + TMCS).

    • Heat the mixture at 80 °C for 1 hour to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 5 minutes.

      • Ramp 1: Increase to 200 °C at a rate of 3.8 °C/min.

      • Ramp 2: Increase to 290 °C at a rate of 15 °C/min.

      • Hold at 290 °C for 6 minutes.

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect characteristic ions for the analyte and the internal standard.

Biological Activity of this compound and its Analogs

The biological activities of this compound are an emerging area of research. Much of the current understanding is derived from studies on its close structural analog, 3-hydroxyoctanoic acid, which is a known ligand for the hydroxycarboxylic acid receptor 3 (HCAR3).

HCAR3 Signaling Pathway

Activation of HCAR3 by 3-hydroxy fatty acids initiates a signaling cascade that has implications for metabolic regulation. The pathway is G-protein coupled and involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.

HCAR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3HNA This compound HCAR3 HCAR3 Gi Gi Protein (αβγ) HCAR3->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MMP Matrix Metalloproteinase (MMP) PKC->MMP Activates EGFR EGFR MMP->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Metabolic_Effects Metabolic Effects (e.g., antilipolytic) ERK->Metabolic_Effects Leads to cAMP cAMP AC->cAMP Converts ATP to cAMP->Metabolic_Effects Decreased levels lead to

HCAR3 signaling pathway initiated by 3-hydroxy fatty acids.
Cytotoxicity

The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. A study on chiral amide and hydroxamic acid derivatives of 3-HNA demonstrated activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells[5]. The most significant cytotoxic effect was observed for the hydroxamic acid derivative against HeLa cells[5].

CompoundCell LineIC₅₀ (µM)Reference
Hydroxamic acid derivative of 3-HNA HeLa13.22[5]
Hydroxamic acid derivative of 3-HNA HT-2941.11 - 44.03[5]
This compound HeLaData not available
This compound HT-29Data not available
Antimicrobial Activity

While specific data for this compound is limited, research on other fatty acids suggests potential antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

CompoundMicroorganismMICReference
This compound Escherichia coliData not available
This compound Staphylococcus aureusData not available

In Vivo and Clinical Studies

Currently, there is a lack of published in vivo or clinical studies specifically investigating the pharmacokinetics, toxicology, or therapeutic efficacy of this compound. The safety data sheet for this compound indicates that it is not classified as a toxic substance[6]. A study on a related compound, δ-hydroxynonanoic acid lactone, found no evidence of genotoxicity[1]. Further research is needed to establish the in vivo profile of 3-HNA.

ParameterValueSpeciesReference
LD₅₀ (Oral) Data not available
Pharmacokinetics Data not available

Conclusion

This compound is a molecule of growing interest with established synthetic routes and analytical methods for its study. Its biological activity, particularly through the HCAR3 receptor, points towards a role in metabolic regulation. While research has begun to explore its potential in areas such as cancer, the field is still in its early stages. A significant gap in the literature exists regarding specific quantitative data on its antimicrobial and anti-inflammatory properties, as well as a complete lack of in vivo and clinical data. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this compound. This will require the synthesis of sufficient quantities of the pure compound for rigorous biological testing and comprehensive preclinical evaluation. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Metabolic Journey of 3-Hydroxynonanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid with emerging interest in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its biological functions and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the presumed metabolic pathways of 3-HNA in vivo, based on established principles of fatty acid metabolism. It includes detailed experimental methodologies for studying its metabolism and presents a framework for quantitative data analysis.

Introduction

This compound (3-HNA) belongs to the class of medium-chain hydroxy fatty acids. While specific in vivo metabolic data for 3-HNA is not extensively documented in publicly available literature, its structural similarity to other fatty acids allows for the extrapolation of its metabolic fate through well-established pathways, primarily mitochondrial and peroxisomal beta-oxidation. This guide synthesizes the current understanding of fatty acid metabolism to propose a detailed metabolic map for 3-HNA.

Proposed Metabolic Pathways of this compound

The primary catabolic route for fatty acids is beta-oxidation, a process that sequentially shortens the acyl chain to produce acetyl-CoA, NADH, and FADH2.[1][2] 3-HNA, being a 3-hydroxy fatty acid, is an intermediate in this pathway.

Mitochondrial Beta-Oxidation

It is anticipated that 3-HNA, once activated to its CoA thioester (3-hydroxynonanoyl-CoA), would directly enter the mitochondrial beta-oxidation spiral at the step catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

The proposed steps are as follows:

  • Activation: 3-HNA is activated to 3-hydroxynonanoyl-CoA in the cytoplasm.

  • Mitochondrial Transport: As a medium-chain fatty acid, it may be transported into the mitochondria.

  • Dehydrogenation: 3-hydroxynonanoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketononanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2]

  • Thiolysis: 3-ketononanoyl-CoA is cleaved by beta-ketothiolase to yield acetyl-CoA and heptanoyl-CoA.[1]

  • Further Oxidation: Heptanoyl-CoA, an odd-chain fatty acyl-CoA, will undergo further rounds of beta-oxidation to produce additional acetyl-CoA molecules and a final propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Potential for Omega-Oxidation

In addition to beta-oxidation, fatty acids can undergo omega-oxidation, particularly when beta-oxidation is impaired or overloaded. This pathway involves the oxidation of the terminal methyl group. For 3-HNA, this would lead to the formation of 3-hydroxy dicarboxylic acids.[3] These dicarboxylic acids can then be metabolized via peroxisomal beta-oxidation.[3][4]

Visualization of the Proposed Metabolic Pathway

The following diagram illustrates the proposed central metabolic pathway for this compound.

Metabolic_Pathway_of_3_HNA Proposed Metabolic Pathway of this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 3-HNA 3-HNA 3-Hydroxynonanoyl-CoA 3-Hydroxynonanoyl-CoA 3-HNA->3-Hydroxynonanoyl-CoA Acyl-CoA Synthetase (Activation) 3-Hydroxynonanoyl-CoA_mito 3-Hydroxynonanoyl-CoA 3-Hydroxynonanoyl-CoA->3-Hydroxynonanoyl-CoA_mito Mitochondrial Transport 3-Ketononanoyl-CoA 3-Ketononanoyl-CoA 3-Hydroxynonanoyl-CoA_mito->3-Ketononanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Heptanoyl-CoA Heptanoyl-CoA 3-Ketononanoyl-CoA->Heptanoyl-CoA Beta-Ketothiolase Acetyl-CoA_1 Acetyl-CoA 3-Ketononanoyl-CoA->Acetyl-CoA_1 Beta-Ketothiolase Beta_Oxidation_Spiral Further Beta-Oxidation Heptanoyl-CoA->Beta_Oxidation_Spiral TCA_Cycle Citric Acid Cycle Acetyl-CoA_1->TCA_Cycle Propionyl-CoA Propionyl-CoA Beta_Oxidation_Spiral->Propionyl-CoA Acetyl-CoA_2 Acetyl-CoA Beta_Oxidation_Spiral->Acetyl-CoA_2 Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->TCA_Cycle Acetyl-CoA_2->TCA_Cycle

Caption: Proposed mitochondrial beta-oxidation of this compound.

Quantitative Data Presentation

While specific pharmacokinetic data for 3-HNA is scarce in the literature, the following table provides a template for organizing and presenting such data from in vivo studies. This structure allows for a clear comparison of key pharmacokinetic parameters.

ParameterSymbolValue (Units)Description
Absorption
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.
Time to Peak ConcentrationTmaxhoursThe time to reach the maximum plasma concentration.
Maximum ConcentrationCmaxµg/mLThe maximum plasma concentration observed.
Distribution
Volume of DistributionVdL/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Metabolism
Primary Metabolites--Identification of the major metabolic products.
ClearanceCLmL/min/kgThe volume of plasma cleared of the drug per unit time.
Excretion
Half-lifet1/2hoursThe time required for the concentration of the drug to decrease by half.
Route of Excretion--The primary route of elimination from the body (e.g., renal, fecal).

Experimental Protocols

To investigate the metabolic fate of 3-HNA in vivo, a combination of analytical and biochemical techniques is required. Below are detailed methodologies for key experiments.

In Vivo Administration and Sample Collection
  • Animal Model: Male Wistar rats (250-300g) are a suitable model.

  • Administration: 3-HNA can be administered orally (gavage) or intravenously (tail vein injection). A typical dose might range from 10 to 50 mg/kg body weight.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or cardiac puncture into heparinized tubes. Urine and feces are collected over 24 or 48 hours using metabolic cages. Tissues of interest (liver, kidney, heart, brain) can be harvested at the end of the study.

Metabolite Identification using Mass Spectrometry
  • Sample Preparation: Plasma samples are deproteinized with an equal volume of cold acetonitrile, vortexed, and centrifuged. The supernatant is collected and dried under nitrogen. Urine samples are centrifuged to remove debris. Tissue samples are homogenized in a suitable buffer and extracted.

  • LC-MS/MS Analysis: The dried extracts are reconstituted and injected into a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data in both positive and negative ionization modes. Full scan data is acquired to identify potential metabolites, and product ion scans (MS/MS) are used to confirm their structures by comparing fragmentation patterns with authentic standards or predicted fragmentation.

Enzymatic Assays for Beta-Oxidation Intermediates
  • Principle: The activity of key enzymes in the beta-oxidation pathway can be assayed spectrophotometrically or fluorometrically by measuring the production of NADH or the consumption of a substrate.[5]

  • Protocol for 3-Hydroxyacyl-CoA Dehydrogenase Activity:

    • Isolate mitochondria from liver or heart tissue by differential centrifugation.

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), NAD+, and the mitochondrial extract.

    • Initiate the reaction by adding the substrate (3-hydroxynonanoyl-CoA).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the enzyme activity based on the rate of NADH production.

Conclusion

The metabolic fate of this compound in vivo is presumed to primarily follow the mitochondrial beta-oxidation pathway, a fundamental process in cellular energy metabolism. While direct experimental evidence for 3-HNA is limited, the established principles of fatty acid catabolism provide a robust framework for predicting its biotransformation. The experimental protocols and data presentation templates provided in this guide offer a structured approach for researchers to systematically investigate and quantify the metabolism of 3-HNA, which will be essential for understanding its physiological roles and therapeutic potential. Further research is warranted to validate these proposed pathways and to fully characterize the pharmacokinetic profile of this intriguing molecule.

References

The Role of 3-Hydroxynonanoic Acid in Host-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid (3-HNA) is a medium-chain 3-hydroxy fatty acid produced by various bacteria, notably as a constituent of polyhydroxyalkanoates (PHAs). Emerging evidence suggests that 3-HNA may play a significant role in the intricate communication between microbes and their hosts. This technical guide provides a comprehensive overview of the current understanding of 3-HNA in host-microbe interactions, with a focus on its microbial production, its potential immunomodulatory effects on host cells, and the underlying signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate further research and drug development in this promising area.

Introduction

The interplay between hosts and their resident microbiota is a critical determinant of health and disease. This communication is mediated by a vast array of microbial metabolites. Among these, 3-hydroxy fatty acids (3-HFAs) are gaining attention as potential signaling molecules. This compound (3-HNA), a nine-carbon 3-HFA, is a component of PHAs, which are energy and carbon storage polymers synthesized by numerous bacteria. While primarily studied in the context of bioplastics, the monomeric form of 3-HNA may be released into the environment and interact with host cells, thereby influencing physiological responses. This guide explores the multifaceted role of 3-HNA at the host-microbe interface.

Microbial Production of this compound

Several bacterial species, particularly within the genus Pseudomonas, are known to produce PHAs containing medium-chain-length 3-hydroxy fatty acids, including 3-HNA. The production of these polymers is often induced under conditions of nutrient limitation, such as an excess of carbon source with a limitation of nitrogen or phosphate.

Producing Organisms and Polymer Composition

Pseudomonas putida is a well-studied organism for the production of medium-chain-length PHAs (mcl-PHAs). When grown on fatty acids as the carbon source, the monomer composition of the resulting PHA often reflects the substrate provided.

Table 1: Production of 3-Hydroxyalkanoate (PHA) Polymers by Pseudomonas Species

Bacterial StrainCarbon SourcePHA Content (% of Cell Dry Mass)Predominant 3-Hydroxyalkanoate MonomerReference
Pseudomonas putida GPo1Sodium Octanoate49 - 60%3-Hydroxyoctanoic acid (96 mol%)[1][2]
Pseudomonas aeruginosaNonanoic Acid0.27 - 13.4%3-Hydroxyvalerate to 3-Hydroxypentadecanoate[3]

Note: While these studies focus on the polymer, the presence of these monomers within the PHA indicates the bacterium's capability to synthesize them. The concentration of free 3-HNA monomer in the culture supernatant is an area requiring further investigation.

Role in Host-Microbe Interactions: Immunomodulation

While direct evidence for 3-HNA is still emerging, studies on structurally similar 3-hydroxy fatty acids provide a strong basis for its potential immunomodulatory role. The primary mechanism is likely mediated through the activation of a specific G-protein coupled receptor.

The HCAR3 Receptor: A Potential Target for 3-HNA

The hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B, is a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils and monocytes, as well as on adipocytes and intestinal epithelial cells.[4][5] The endogenous ligand for HCAR3 is 3-hydroxyoctanoic acid, a molecule structurally very similar to 3-HNA.[5]

Activation of HCAR3 by its agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can modulate immune cell function, suggesting an anti-inflammatory potential.

Putative Signaling Pathway of 3-HNA in Host Immune Cells

Based on the known signaling of HCAR3, the following pathway is proposed for 3-HNA:

HCAR3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3-HNA This compound (Bacterial Metabolite) HCAR3 HCAR3 (GPR109B) 3-HNA->HCAR3 Binds to G_protein Gi/o Protein HCAR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Inflammatory Gene Expression CREB->Gene_Expression Regulates Immune_Response Altered Immune Response (e.g., Cytokine Production) Gene_Expression->Immune_Response

Caption: Proposed signaling pathway of 3-HNA via the HCAR3 receptor.

Potential Effects on Cytokine Production

The modulation of intracellular cAMP levels can have profound effects on the production of inflammatory cytokines. Generally, elevated cAMP levels are associated with the suppression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting adenylyl cyclase and lowering cAMP, 3-HNA could potentially fine-tune the inflammatory response to other stimuli, such as bacterial lipopolysaccharide (LPS). Further research is needed to elucidate the precise effects of 3-HNA on cytokine profiles in different immune cell types.

Potential Role in Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Many bacterial processes, including virulence factor production and biofilm formation, are regulated by QS. While there is no direct evidence of 3-HNA acting as a QS molecule itself, its structural similarity to some signaling molecules suggests a potential for interference with QS systems.

Table 2: Effects of Related Compounds on Quorum Sensing and Biofilm Formation

CompoundTarget OrganismEffectConcentrationReference
N-Decanoyl cyclopentylamidePseudomonas aeruginosa PAO1Inhibition of lasB-lacZ and rhlA-lacZ expression, and virulence factor productionIC50: 80-90 μM[4]
NaringeninPseudomonas aeruginosaInhibition of QS-regulated genes and virulence factors-[6]

Note: These findings with structurally different molecules highlight the potential for small molecules to interfere with bacterial communication and virulence. The effect of 3-HNA on these processes remains to be determined.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of 3-HNA in host-microbe interactions.

Extraction and Quantification of 3-HNA from Bacterial Cultures

Objective: To extract and quantify the concentration of free 3-HNA in bacterial culture supernatants.

Protocol:

  • Culture Growth: Grow the bacterial strain of interest (e.g., Pseudomonas putida) in a suitable medium to the desired growth phase.

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

  • Extraction:

    • Acidify the supernatant to pH 2 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent. Repeat the extraction three times.

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Optional but Recommended for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried extract to form methyl esters by adding a solution of anhydrous HCl in methanol (B129727) and heating.

  • Quantification by LC-MS/MS:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification.

    • Develop a method using a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid for better ionization.

    • Use multiple reaction monitoring (MRM) in negative ion mode, monitoring the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

    • Generate a standard curve using a pure 3-HNA standard for absolute quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3-Hydroxynonanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxynonanoic acid is a medium-chain hydroxy fatty acid that may serve as a biomarker in various metabolic pathways and disease states. Accurate and reliable quantification of this analyte in complex biological matrices like plasma is crucial for clinical research and drug development. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation.

Principle The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[1] The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column using a gradient elution.[1][2] Quantification is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • Analytes and Standards: this compound (purity >98%), Stable Isotope Labeled this compound (e.g., this compound-d4) as Internal Standard (IS).

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC and QC samples at various concentrations. The calibration range can be established based on expected physiological levels.

Plasma Sample Preparation Protocol

A protein precipitation method is employed for sample cleanup.[1][2][3]

  • Aliquoting: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (100 ng/mL) to each tube (except for blank matrix samples) and vortex briefly.

  • Precipitation: Add 200 µL of cold precipitation solvent (methanol containing 0.2% formic acid) to each tube.[1][2]

  • Vortexing: Vortex mix each tube for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plasma 50 µL Plasma Sample is_spike Spike with Internal Standard plasma->is_spike ppt Add 200 µL Cold Methanol (0.2% Formic Acid) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for plasma sample processing.
LC-MS/MS Instrumental Analysis

The chromatographic separation is adapted from methods used for similar short- and medium-chain fatty acids.[1][2]

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System Shimadzu Nexera X2 series or equivalent[2]
Column Phenomenex Luna C18 (2) (150 x 2 mm, 3 µm) or equivalent[2]
Mobile Phase A Water with 0.1% Formic Acid[1][2]
Mobile Phase B Methanol with 0.1% Formic Acid[1][2]
Flow Rate 0.3 mL/min[1][2]
Injection Volume 5 µL[2]
Column Temp. 40°C
Autosampler Temp. 8°C

| Run Time | 10 minutes[2] |

Table 2: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 - 1.0 10
1.0 - 5.0 Ramp to 70
5.0 - 5.2 Ramp to 90
5.2 - 7.2 90
7.2 - 7.5 Ramp to 10

| 7.5 - 10.0 | 10 (Re-equilibration) |

Table 3: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Ion Spray Voltage -4500 V[2]
Source Temp. 550°C
Curtain Gas 45 psi[2]
Nebulizer Gas 50 psi[2]
CAD Gas High[2]

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: Proposed MRM Transitions

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Dwell Time (ms) Collision Energy (V)
This compound (Quantifier) 173.1[4] 129.1 (loss of CO₂) 100 -15
This compound (Qualifier) 173.1[4] 155.1 (loss of H₂O) 100 -12

| Internal Standard (e.g., d4-IS) | 177.1 | 133.1 | 100 | -15 |

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of this compound in each sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following tables summarize the expected performance characteristics.

Table 5: Linearity and Range

Analyte Range (ng/mL) Regression Model Correlation Coefficient (r²)

| this compound | 1 - 500 | Weighted (1/x²) Linear | > 0.995 |

Table 6: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
LLOQ 1 < 20% < 20% ± 20%
Low QC 3 < 15% < 15% ± 15%
Mid QC 50 < 15% < 15% ± 15%

| High QC | 400 | < 15% | < 15% | ± 15% |

Table 7: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 3 > 85% 85 - 115%

| High QC | 400 | > 85% | 85 - 115% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is simple, utilizing protein precipitation for sample preparation, and offers the high selectivity and sensitivity required for bioanalytical studies. The described procedure is robust and can be readily implemented in a research or clinical laboratory for routine analysis.

References

Application Note: Quantification of 3-Hydroxy Fatty Acids using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are important bioactive lipids that play crucial roles in various physiological and pathological processes. They are key intermediates in mitochondrial fatty acid β-oxidation and are also components of bacterial lipopolysaccharides (LPS), making them significant biomarkers for metabolic disorders and bacterial infections. Accurate and sensitive quantification of 3-OH-FAs is essential for research in drug development, diagnostics, and life sciences. This application note provides a detailed protocol for the analysis of 3-OH-FAs in biological samples, such as plasma or serum, using gas chromatography-mass spectrometry (GC-MS) after trimethylsilyl (B98337) (TMS) derivatization.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatives of 3-hydroxy fatty acid methyl esters, which are crucial for their identification and quantification using selected ion monitoring (SIM) mode in GC-MS. The quantitation is typically performed against a characteristic ion, while qualifier ions are used for confirmation.

3-Hydroxy Fatty Acid (as TMS derivative)Characteristic Quantitation Ion (m/z)Common Qualifier Ions (m/z)General Retention Order
3-OH-C4:0-TMS175117, 132Elutes first
3-OH-C6:0-TMS203117, 160
3-OH-C8:0-TMS231117, 188
3-OH-C10:0-TMS259117, 216
3-OH-C12:0-TMS287117, 244
3-OH-C14:0-TMS315117, 272
3-OH-C16:0-TMS343117, 300
3-OH-C18:0-TMS371117, 328Elutes last

Note: Retention times are instrument-dependent. The general order of elution for a given homologous series on a nonpolar column is from the shortest to the longest chain length. Actual retention times should be confirmed by running standards on your specific GC-MS system.

Experimental Protocol

This protocol outlines the steps for the extraction, derivatization, and GC-MS analysis of 3-OH-FAs from plasma or serum samples.

1. Materials and Reagents

  • Solvents: Ethyl acetate (B1210297) (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade)

  • Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., D3-3-OH-C16:0)

  • Equipment: Glass centrifuge tubes, Nitrogen evaporator, Heating block, GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation and Extraction

  • Sample Aliquoting: To a glass centrifuge tube, add 500 µL of plasma or serum.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to each sample.

  • Hydrolysis (Optional, for total 3-OH-FAs): For the determination of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH to the sample. Heat at 90°C for 30 minutes to hydrolyze the fatty acid esters. Cool to room temperature.[1]

  • Acidification: Acidify the sample to a pH of approximately 3 by adding 6 M HCl.[1] For unhydrolyzed samples, about 125 µL will be needed, while for hydrolyzed samples, approximately 2 mL will be required.[1]

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube, vortex for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

  • Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[1]

  • Drying: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 37°C.[1]

3. Derivatization

  • Reagent Addition: To the dried extract, add 100 µL of BSTFA + 1% TMCS.[1]

  • Incubation: Tightly cap the tube and heat at 80°C for 60 minutes to facilitate the derivatization of the hydroxyl and carboxyl groups to their TMS-ether and TMS-ester forms, respectively.[1]

  • Cooling: Allow the tube to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[1]

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 5 minutes.[1] Ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using the characteristic ions listed in the quantitative data table.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma/Serum Sample is Add Internal Standard sample->is hydrolysis Hydrolysis (Optional) 10M NaOH, 90°C, 30 min is->hydrolysis acidify Acidification 6M HCl hydrolysis->acidify extract1 Liquid-Liquid Extraction Ethyl Acetate acidify->extract1 collect1 Collect Organic Layer extract1->collect1 extract2 Repeat Extraction collect1->extract2 collect2 Combine Organic Layers extract2->collect2 dry Dry Down Under Nitrogen collect2->dry add_bstfa Add BSTFA + 1% TMCS dry->add_bstfa incubate Incubate 80°C, 60 min add_bstfa->incubate gcms GC-MS Analysis (SIM Mode) incubate->gcms

Caption: Experimental workflow for 3-OH-FA analysis.

signaling_pathway cluster_ligands Lipid Ligands cluster_receptors Nuclear Receptors cluster_inflammatory Inflammatory Signaling cluster_gene_expression Gene Expression oh_fa 3-Hydroxy Fatty Acids ppar PPARs (Peroxisome Proliferator-Activated Receptors) oh_fa->ppar Activate nfkb NF-κB Activation ppar->nfkb Inhibit cytokines Pro-inflammatory Cytokine Expression nfkb->cytokines Promotes inflammation_genes Inflammatory Genes cytokines->inflammation_genes Induces

Caption: Modulation of inflammatory signaling by 3-OH-FAs.

References

Application Notes and Protocols: Solid-Phase Extraction of 3-Hydroxynonanoic Acid from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of 3-Hydroxynonanoic acid (3-HNA) from various biological fluids, including plasma, serum, and urine. The methodology is designed to ensure high recovery and sample purity, suitable for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a medium-chain 3-hydroxy fatty acid that can serve as a biomarker for certain metabolic disorders. Accurate quantification of 3-HNA in biological matrices is crucial for clinical research and diagnostics. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological samples, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[1][2][3] This protocol outlines a generalized SPE procedure that can be adapted and optimized for specific research needs.

Quantitative Data for Analogous Compounds

While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance metrics for the extraction of structurally similar hydroxy fatty acids and short-chain fatty acids from biological fluids. This data can serve as a benchmark for method development and validation for 3-HNA.

AnalyteMatrixSPE SorbentRecovery Rate (%)LODLOQReference
3-Hydroxypentanoic acidHuman PlasmaPolymeric Reversed-Phase>88%-0.078 µg/mL[4][5]
Short-Chain Fatty AcidsHuman Plasma, Serum, FecesNot Specified (Liquid-Liquid Extraction)94.89–109.32%--[6]
Short-Chain Fatty AcidsChildren's UrinePolystyrene/Polypyrrole Nanofibers82.6%–110.5%0.25-2.67 ng/mL0.85-8.97 ng/mL[7]
Various Acidic DrugsWhole Blood, UrineBond Elut Certify (Mixed-Mode)>61%--[8][9]

Experimental Protocol: SPE for this compound

This protocol is a comprehensive guide for the extraction of 3-HNA. Optimization of specific steps, such as solvent volumes and pH, may be necessary depending on the specific biological matrix and analytical instrumentation.

Materials and Reagents
  • SPE Cartridges: Reversed-phase (e.g., C18, polymeric) or weak anion-exchange cartridges. The choice depends on the desired selectivity.

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Deionized Water, Formic Acid, Acetic Acid, Hexane (B92381).

  • Internal Standard (IS): A deuterated analog of 3-HNA or a structurally similar fatty acid (e.g., 3-Hydroxyoctanoic acid).

  • Biological Fluid Sample: Plasma, serum, or urine.

  • Equipment: SPE vacuum manifold, centrifuge, vortex mixer, nitrogen evaporator.

Sample Pretreatment

Proper sample pretreatment is critical for disrupting protein binding and ensuring the analyte is in the correct form for extraction.[10]

  • For Plasma/Serum:

    • Thaw frozen samples to room temperature.

    • To 500 µL of plasma or serum in a centrifuge tube, add the internal standard.

    • Acidify the sample by adding 20 µL of 85% phosphoric acid or 0.2% formic acid to disrupt protein binding.[4][10]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.[4]

    • The supernatant is ready for SPE.

  • For Urine:

    • Thaw frozen samples to room temperature.

    • To 1 mL of urine, add the internal standard.

    • If analyzing conjugated forms, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary.[8][10] This typically involves adjusting the pH to ~4-5 and incubating at an elevated temperature.[10]

    • Acidify the sample to a pH of approximately 6 by adding a small volume of acetic acid or phosphate (B84403) buffer.[8]

    • Vortex for 30 seconds. The sample is ready for SPE.

Solid-Phase Extraction Procedure (Reversed-Phase)

The following is a general procedure for a reversed-phase SPE cartridge.

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge to wet the sorbent.[11][12]

  • Equilibration: Pass 2 mL of deionized water or a weak buffer (e.g., 0.1M phosphate buffer, pH 6) through the cartridge to prepare it for the sample matrix.[8][11] Do not let the sorbent run dry.

  • Sample Loading: Load the pretreated supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[9]

  • Washing:

    • Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

    • A second wash with a non-polar solvent like hexane can be performed to remove lipids.[9]

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.[11]

  • Elution:

    • Elute the 3-HNA from the cartridge using a small volume (e.g., 2 x 1 mL) of an appropriate organic solvent. Methanol or acetonitrile are common choices.[11] For acidic compounds, adding a small amount of acid (e.g., 2% formic acid) to the elution solvent can improve recovery.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase to be used for LC-MS analysis or a suitable solvent for GC-MS derivatization.[8][11]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological fluids.

SPE_Workflow cluster_pre Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Fluid (Plasma, Serum, Urine) Spike Add Internal Standard Sample->Spike Pretreat Acidification/ Hydrolysis Spike->Pretreat Centrifuge Centrifugation Pretreat->Centrifuge Load 3. Load Sample Centrifuge->Load Supernatant Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Buffer) Wash 4. Wash (Remove Interferences) Elute 5. Elute 3-HNA (Organic Solvent) Evaporate Evaporation Elute->Evaporate Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for 3-HNA extraction.

The diagram below outlines the logical decision-making process for developing an SPE method for an acidic analyte like 3-HNA.

SPE_Method_Dev start Start: Isolate 3-HNA (Acidic Analyte) matrix Select Biological Matrix (e.g., Plasma) start->matrix sorbent_choice Choose Sorbent Type matrix->sorbent_choice rp_path Reversed-Phase (C18) (Hydrophobic Interaction) sorbent_choice->rp_path Non-polar aex_path Anion-Exchange (WAX) (Ionic Interaction) sorbent_choice->aex_path Ionizable pretreat_rp Pretreat: Acidify to protonate 3-HNA (neutral) rp_path->pretreat_rp pretreat_aex Pretreat: Adjust pH > pKa to deprotonate 3-HNA (anionic) aex_path->pretreat_aex load_rp Load at low pH pretreat_rp->load_rp wash_rp Wash with weak organic load_rp->wash_rp elute_rp Elute with strong organic wash_rp->elute_rp analysis Analysis (LC-MS/GC-MS) elute_rp->analysis load_aex Load at high pH pretreat_aex->load_aex wash_aex Wash with weak buffer load_aex->wash_aex elute_aex Elute by lowering pH (neutralize 3-HNA) wash_aex->elute_aex elute_aex->analysis

Caption: SPE method development logic for 3-HNA.

References

Application Notes and Protocols: Synthesis of Stable Isotope-Labeled 3-Hydroxynonanoic Acid for Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid is a hydroxy fatty acid that plays a role in various biological processes and is often used as a biomarker. Accurate quantification of endogenous levels of this compound is crucial in metabolomics and clinical research. The use of stable isotope-labeled internal standards is the gold standard for robust and accurate quantification by mass spectrometry, as they correct for matrix effects and variations in sample processing.

This document provides detailed protocols for the chemical synthesis of stable isotope-labeled this compound, specifically this compound-d3 and this compound-1,2-¹³C₂, intended for use as internal standards. The synthesis involves a two-step process: a Reformatsky reaction to form the ethyl ester followed by hydrolysis to the desired carboxylic acid.

Synthetic Pathway Overview

The general synthetic scheme for producing stable isotope-labeled this compound is depicted below. The key step for isotope incorporation is the use of a labeled ethyl bromoacetate (B1195939) in a Reformatsky reaction with heptanal (B48729).

Synthesis_Pathway Heptanal Heptanal Reformatsky Reformatsky Reaction Heptanal->Reformatsky Labeled_EBA Labeled Ethyl Bromoacetate (d3 or ¹³C₂) Labeled_EBA->Reformatsky Zinc Zinc Zinc->Reformatsky Labeled_Ester Labeled Ethyl 3-Hydroxynonanoate Reformatsky->Labeled_Ester Intermediate Hydrolysis Hydrolysis Labeled_Ester->Hydrolysis Final_Product Labeled 3-Hydroxynonanoic Acid (d3 or ¹³C₂) Hydrolysis->Final_Product Final Product

Caption: General synthetic pathway for stable isotope-labeled this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of stable isotope-labeled this compound based on typical yields for the Reformatsky reaction and subsequent hydrolysis, as well as expected isotopic enrichment levels.

ParameterThis compound-d3This compound-1,2-¹³C₂Reference
Overall Yield 70-80%70-80%[1]
Isotopic Enrichment >98%>99%[2]
Chemical Purity >98%>98%[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxynonanoate-d3 (Reformatsky Reaction)

This protocol describes the synthesis of the deuterated ethyl ester intermediate.

Materials:

  • Heptanal

  • Ethyl bromoacetate-d3

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • In a separate flask, prepare a solution of heptanal (1 equivalent) and ethyl bromoacetate-d3 (1.1 equivalents) in anhydrous THF.

  • Slowly add a small portion of the heptanal and ethyl bromoacetate-d3 solution to the zinc suspension to initiate the reaction. Initiation is indicated by a gentle reflux.

  • Once the reaction has started, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for an additional 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then quench by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxynonanoate-d3.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Synthesis of this compound-d3 (Hydrolysis)

This protocol describes the hydrolysis of the deuterated ethyl ester to the final carboxylic acid.[4]

Materials:

  • Ethyl 3-hydroxynonanoate-d3 (from Protocol 1)

  • Ethanol (B145695)

  • 10% aqueous Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve the purified ethyl 3-hydroxynonanoate-d3 in ethanol in a round-bottom flask.

  • Add a 10% aqueous NaOH solution (2 equivalents) to the flask.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude this compound-d3.

  • Purify the final product by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate/acetic acid solvent system.

Synthesis of this compound-1,2-¹³C₂

The synthesis of this compound-1,2-¹³C₂ follows the same procedures as outlined in Protocols 1 and 2. The only modification is the substitution of ethyl bromoacetate-d3 with ethyl bromoacetate-1,2-¹³C₂ in Protocol 1.[2]

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of stable isotope-labeled this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Materials: Heptanal, Labeled Ethyl Bromoacetate, Zinc Reaction Reformatsky Reaction (Protocol 1) Start->Reaction Quench_Extract Quenching and Extraction Reaction->Quench_Extract Purify_Ester Column Chromatography (Ester Purification) Quench_Extract->Purify_Ester Hydrolysis Ester Hydrolysis (Protocol 2) Purify_Ester->Hydrolysis Acidify_Extract Acidification and Extraction Hydrolysis->Acidify_Extract Purify_Acid Purification of Acid (Recrystallization or Chromatography) Acidify_Extract->Purify_Acid Final_Product Final Product: Labeled this compound Purify_Acid->Final_Product MS_Analysis Mass Spectrometry (Isotopic Enrichment) NMR_Analysis NMR Spectroscopy (Structure and Purity) Final_Product->MS_Analysis Final_Product->NMR_Analysis

Caption: Experimental workflow for synthesis and analysis.

Characterization

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and assess the chemical purity of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be employed to confirm the molecular weight and determine the isotopic enrichment of the labeled this compound.[5]

Conclusion

The protocols described in this document provide a reliable method for the synthesis of stable isotope-labeled this compound for use as an internal standard in quantitative mass spectrometry-based assays. The use of these internal standards will enable researchers, scientists, and drug development professionals to achieve accurate and precise quantification of this compound in various biological matrices.

References

Application Notes and Protocols for the Enzymatic Synthesis of Enantiomerically Pure (R)-3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure (R)-3-Hydroxynonanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its specific stereochemistry is crucial for desired therapeutic effects, making its efficient and selective synthesis a significant area of research. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, providing high yields and exceptional enantiomeric purity under mild reaction conditions. This document details various enzymatic approaches for the synthesis of (R)-3-Hydroxynonanoic acid, providing comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their needs.

Enzymatic Synthesis Strategies

Several enzymatic strategies can be employed for the synthesis of enantiomerically pure (R)-3-Hydroxynonanoic acid. The primary methods include:

  • Whole-Cell Biotransformation of Ricinoleic Acid: A multi-step enzymatic cascade within a recombinant microorganism, such as Escherichia coli, can convert renewable ricinoleic acid into (R)-3-Hydroxynonanoic acid. This process leverages a series of enzymatic reactions including hydration, oxidation, and ester hydrolysis.[1][2]

  • In Vivo Depolymerization of Polyhydroxyalkanoates (PHAs): Certain bacteria, like Pseudomonas putida, naturally produce and store carbon as PHAs. Under specific environmental conditions, these polymers can be depolymerized by intracellular enzymes, releasing (R)-3-hydroxyalkanoic acid monomers, including (R)-3-Hydroxynonanoic acid, into the extracellular medium for subsequent purification.[3][4]

  • Lipase-Catalyzed Kinetic Resolution: This classic method involves the use of lipases to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 3-hydroxynonanoic acid or its ester. This results in the separation of the two enantiomers, with one being the desired (R)-enantiomer in high enantiomeric excess.[5][6]

  • Enantioselective Reduction of 3-Oxononanoic Acid: The asymmetric reduction of a prochiral ketone, 3-oxononanoic acid, using an alcohol dehydrogenase (ADH) can directly yield the desired (R)-3-Hydroxynonanoic acid. This method often requires a cofactor regeneration system to be economically viable.[7]

Data Presentation

The following table summarizes the quantitative data for the different enzymatic methods for producing (R)-3-Hydroxynonanoic acid.

MethodEnzyme(s)SubstrateProduct Concentration/YieldEnantiomeric Excess (e.e.)Reference(s)
Whole-Cell Biotransformation Fatty acid double bond hydratase, Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, EsteraseRicinoleic acid~70% conversion>99%[1][2]
In Vivo PHA Depolymerization PHA Depolymerase (intracellular)Octanoic acid (as PHA precursor)Not explicitly stated for 3-HNA>95% (for mixed (R)-3-hydroxyalkanoic acids)[3][4]
Lipase-Catalyzed Kinetic Resolution Candida rugosa lipase (B570770)Racemic this compound~47% (theoretical max 50%)>99% for unreacted (R)-enantiomer[5]
Enantioselective Reduction Alcohol Dehydrogenase from Acetobacter acetiEthyl 4-chloro-3-oxobutanoate (model substrate)>99% yield>99%[7]

Experimental Workflow

The general workflow for the enzymatic synthesis of (R)-3-Hydroxynonanoic acid involves several key stages, from substrate preparation to final product analysis.

Enzymatic_Synthesis_Workflow General Workflow for Enzymatic Synthesis of (R)-3-Hydroxynonanoic Acid cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Substrate_Prep Substrate Preparation (e.g., Racemic 3-HNA, Ricinoleic Acid, 3-Oxononanoic Acid) Enzymatic_Reaction Enzymatic Reaction (Biotransformation, Kinetic Resolution, or Reduction) Substrate_Prep->Enzymatic_Reaction Enzyme_Prep Enzyme/Biocatalyst Preparation (e.g., Whole-cell culture, Immobilized Lipase, Purified ADH) Enzyme_Prep->Enzymatic_Reaction Monitoring Reaction Monitoring (e.g., HPLC, GC) Enzymatic_Reaction->Monitoring Extraction Product Extraction Enzymatic_Reaction->Extraction Monitoring->Enzymatic_Reaction Feedback for optimization Purification Purification (e.g., Chromatography, Crystallization) Extraction->Purification Analysis Final Product Analysis (e.g., NMR, Chiral HPLC for e.e.) Purification->Analysis

Caption: General experimental workflow for enzymatic synthesis.

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Ricinoleic Acid

This protocol is based on the multi-step enzymatic conversion of ricinoleic acid to (R)-3-Hydroxynonanoic acid using recombinant E. coli.[1][2]

1. Materials and Reagents:

  • Recombinant E. coli expressing:

    • Fatty acid double bond hydratase (OhyA) from Stenotrophomonas maltophilia

    • Alcohol dehydrogenase (ADH) from Micrococcus luteus

    • Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440

    • Esterase from Pseudomonas fluorescens

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ricinoleic acid

  • Tween 80

  • Phosphate (B84403) buffer (50 mM, pH 7.5)

  • Ethyl acetate (B1210297)

2. Procedure:

  • Cultivation of Recombinant E. coli : Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking at 200 rpm.

  • Induction of Enzyme Expression : Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 25°C for 12-16 hours.

  • Cell Harvesting and Preparation : Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5) and resuspend in the same buffer to a final cell density (dry cell weight) of 10 g/L.

  • Biotransformation Reaction : To the cell suspension, add ricinoleic acid to a final concentration of 15 mM and Tween 80 to a final concentration of 0.5 g/L. The reaction is carried out at 30°C with gentle agitation for 24-48 hours.

  • Product Extraction : After the reaction, acidify the mixture to pH 2.0 with 6 M HCl. Extract the product with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purification and Analysis : Purify the crude product by silica (B1680970) gel column chromatography. Analyze the final product for enantiomeric excess using chiral HPLC.

Protocol 2: In Vivo Depolymerization of PHAs from Pseudomonas putida

This protocol describes the production of (R)-3-hydroxyalkanoic acids through the controlled depolymerization of PHAs in Pseudomonas putida.[3][4]

1. Materials and Reagents:

  • Pseudomonas putida GPo1

  • Mineral salts medium (MSM)

  • Octanoic acid

  • Chloroform

  • Methanol

  • Hydrochloric acid (HCl)

2. Procedure:

  • Cultivation for PHA Accumulation : Grow P. putida GPo1 in a nitrogen-limited MSM with octanoic acid as the primary carbon source to induce PHA accumulation. The culture is typically grown for 48-72 hours at 30°C.

  • Induction of PHA Depolymerization : After the accumulation phase, harvest the cells by centrifugation. To induce in vivo depolymerization, resuspend the cells in a carbon-free MSM. This starvation condition triggers the activity of intracellular PHA depolymerase.

  • Harvesting of Secreted Monomers : Incubate the cell suspension at 30°C for 12-24 hours. The (R)-3-hydroxyalkanoic acid monomers will be secreted into the medium. Separate the cells from the supernatant by centrifugation.

  • Purification of (R)-3-Hydroxynonanoic Acid :

    • Acidify the supernatant to pH 2 with HCl to precipitate the fatty acids.

    • Collect the precipitate by centrifugation.

    • Further purify the product using preparative reversed-phase column chromatography.

  • Analysis : Confirm the identity and purity of (R)-3-Hydroxynonanoic acid using GC-MS and NMR. Determine the enantiomeric purity by chiral GC or HPLC.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol outlines the kinetic resolution of racemic this compound using a lipase.[5]

1. Materials and Reagents:

  • Racemic this compound

  • Immobilized Candida rugosa lipase

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Phosphate buffer (0.1 M, pH 7.0)

2. Procedure:

  • Reaction Setup : In a sealed flask, dissolve racemic this compound (1 equivalent) and vinyl acetate (1.5 equivalents) in hexane.

  • Enzymatic Reaction : Add immobilized Candida rugosa lipase to the reaction mixture. The reaction is carried out at 40°C with shaking at 150 rpm.

  • Monitoring the Reaction : Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

  • Reaction Termination and Product Separation : Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Purification :

    • Evaporate the solvent from the filtrate.

    • Separate the unreacted (R)-3-Hydroxynonanoic acid from the (S)-ester by column chromatography.

  • Analysis : Determine the enantiomeric excess of the purified (R)-3-Hydroxynonanoic acid by chiral HPLC.

Protocol 4: Enantioselective Reduction of 3-Oxononanoic Acid

This protocol describes the asymmetric reduction of 3-oxononanoic acid to (R)-3-Hydroxynonanoic acid using an alcohol dehydrogenase with a cofactor regeneration system.[7]

1. Materials and Reagents:

  • 3-Oxononanoic acid methyl ester

  • Alcohol dehydrogenase (ADH) with (R)-selectivity (e.g., from Lactobacillus brevis)

  • NADPH or NADH

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dichloromethane

2. Procedure:

  • Reaction Mixture Preparation : In a reaction vessel, prepare a solution containing 100 mM Tris-HCl buffer (pH 7.5), 20 mM 3-oxononanoic acid methyl ester, 1 mM NADP+, 100 mM glucose, 5 U/mL ADH, and 10 U/mL GDH.

  • Enzymatic Reduction : Incubate the reaction mixture at 30°C with gentle stirring.

  • Monitoring the Reaction : Monitor the depletion of the ketoester and the formation of the hydroxyester by HPLC or GC.

  • Work-up : Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl and extract the product with dichloromethane.

  • Saponification : To obtain the free acid, the extracted ester can be saponified using a mild base (e.g., 1 M NaOH) followed by acidification.

  • Purification and Analysis : Purify the final product by column chromatography. Determine the enantiomeric excess of the (R)-3-Hydroxynonanoic acid by chiral HPLC or GC.

Conclusion

The enzymatic synthesis of enantiomerically pure (R)-3-Hydroxynonanoic acid offers several advantageous routes over traditional chemical methods. The choice of the most suitable method will depend on factors such as the availability of starting materials, the desired scale of production, and the specific equipment and expertise available. Whole-cell biotransformation and in vivo PHA depolymerization offer sustainable approaches utilizing renewable feedstocks. Lipase-catalyzed kinetic resolution is a robust and widely applicable method, while enantioselective reduction provides a direct route to the desired enantiomer. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and chiral synthesis.

References

Application Notes and Protocols for Whole-Cell Biotransformation for the Production of 3-Hydroxyalkanoates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyalkanoates (3-HAs) are valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Whole-cell biotransformation has emerged as a promising and sustainable approach for their production, offering high stereoselectivity and avoiding the use of harsh chemicals and complex protection/deprotection steps often required in traditional chemical synthesis. This document provides detailed protocols and application notes for the production of 3-HAs using engineered microbial systems, focusing on Escherichia coli and Pseudomonas putida.

The core of this biotransformation process relies on the microbial metabolism of renewable feedstocks, such as fatty acids or sugars. Through metabolic engineering, the native pathways of the host organism are redirected towards the accumulation of 3-HA monomers, which are precursors for polyhydroxyalkanoates (PHAs). Key strategies involve the overexpression of enzymes in the PHA biosynthesis pathway and the deletion of genes related to competing metabolic routes, thereby channeling the carbon flux towards the desired product.

Metabolic Pathways and Engineering Strategies

The production of 3-HAs in whole-cell biocatalysts is primarily achieved by harnessing and engineering the fatty acid β-oxidation and PHA synthesis pathways.

When fatty acids are used as the carbon source, they are activated to acyl-CoAs and subsequently enter the β-oxidation cycle. Intermediates of this cycle, specifically (R)-3-hydroxyacyl-CoAs, can be channeled towards PHA synthesis by the action of PHA synthase (PhaC). In some engineered strains, (R)-specific enoyl-CoA hydratase (PhaJ) can also convert enoyl-CoA intermediates from the β-oxidation pathway into (R)-3-hydroxyacyl-CoA precursors.[1]

When unrelated carbon sources like glucose or glycerol (B35011) are used, 3-hydroxyacyl-CoA precursors are typically derived from the de novo fatty acid biosynthesis pathway.[1] The enzyme 3-hydroxyacyl-ACP-CoA transacylase (PhaG) plays a crucial role in converting intermediates from fatty acid synthesis into 3-hydroxyacyl-CoAs for PHA production.[1]

Common metabolic engineering strategies to enhance 3-HA production include:

  • Overexpression of PHA Synthase (phaC): This is a key enzyme that polymerizes 3-hydroxyacyl-CoA monomers into PHAs. Engineered synthases with altered substrate specificity can be used to produce PHAs with desired monomer compositions.[1]

  • Overexpression of Precursor Supplying Enzymes: Overexpressing genes like phaG (when using unrelated carbon sources) or phaJ (when using fatty acids) can increase the pool of 3-hydroxyacyl-CoA precursors.[1]

  • Deletion of Competing Pathways: Knocking out genes involved in the β-oxidation cycle, such as fadA (3-ketoacyl-CoA thiolase) and fadB (3-hydroxyacyl-CoA dehydrogenase), can lead to the accumulation of 3-hydroxyacyl-CoA intermediates.[2]

  • Deletion of PHA Depolymerase (phaZ): Deleting the gene responsible for PHA degradation can prevent the breakdown of the accumulated product, thereby increasing the net yield.[3][4]

Below are diagrams illustrating the engineered metabolic pathways for 3-HA production in both E. coli and P. putida.

Metabolic_Pathway_Ecoli Glucose Glucose / Glycerol AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcid Fatty Acids AcylCoA Acyl-CoA FattyAcid->AcylCoA FattyAcid_Biosynthesis Fatty Acid Biosynthesis R_3_hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP FattyAcid_Biosynthesis->R_3_hydroxyacyl_ACP AcetylCoA->FattyAcid_Biosynthesis R_3_hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA R_3_hydroxyacyl_ACP->R_3_hydroxyacyl_CoA PhaG (Overexpressed) Beta_Oxidation β-Oxidation Beta_Oxidation->AcetylCoA FadA, FadB (Knockout) EnoylCoA Enoyl-CoA Beta_Oxidation->EnoylCoA KetoacylCoA 3-Ketoacyl-CoA Beta_Oxidation->KetoacylCoA AcylCoA->Beta_Oxidation EnoylCoA->R_3_hydroxyacyl_CoA PhaJ (Overexpressed) PHA PHA (Poly-3-hydroxyalkanoates) R_3_hydroxyacyl_CoA->PHA PhaC (Synthase) KetoacylCoA->R_3_hydroxyacyl_CoA PhaB (Reductase)

Caption: Engineered metabolic pathways for PHA production in recombinant E. coli.

Experimental_Workflow Strain 1. Strain Selection & Genetic Engineering Preculture 2. Pre-culture Preparation Strain->Preculture Fermentation 3. Whole-Cell Biotransformation (Fermentation) Preculture->Fermentation Harvest 4. Cell Harvesting Fermentation->Harvest Extraction 5. 3-HA Extraction & Purification Harvest->Extraction Analysis 6. Analysis (GC-MS, NMR) Extraction->Analysis

Caption: General experimental workflow for 3-HA production.

Data Presentation: Quantitative Summary of 3-HA Production

The following tables summarize quantitative data from various studies on whole-cell biotransformation for the production of PHAs, which are polymers of 3-HAs.

Table 1: PHA Production in Engineered Pseudomonas putida

StrainCarbon SourceCulture MethodCell Dry Weight (g/L)PHA Content (wt%)PHA Concentration (g/L)Dominant Monomer(s)Reference
P. putida KT2442 (Wild Type)DodecanoateShake Flask-50-C6, C8, C10, C12[2]
P. putida KTOY06 (fadB, fadA mutant)DodecanoateShake Flask-84-3-hydroxydodecanoate (41 mol%)[2]
P. putida KT2440Crude GlycerolFed-batch (Constant feeding)~50~19.49.7mcl-PHA[5]
P. putida KT2440 ΔphaZCrude GlycerolFed-batch (Constant feeding)~50~25.412.7mcl-PHA[5]
P. putida KT2440 ΔphaZCrude GlycerolFed-batch (DO-stat)~7038.9~27mcl-PHA[5]

Table 2: PHA Production in Recombinant Escherichia coli

StrainPlasmids/Genes ExpressedCarbon Source(s)Culture MethodPHA Content (wt%)PHA Concentration (g/L)3HV/3HHx Fraction (mol%)Reference
E. coli XL1-BluepSYL105 (A. eutrophus PHA genes)Glucose + PropionateShake Flask--up to 33.0[6]
E. coli JM109 derivativepBBR1-ccr-emd, pTTQ-phaC-JGlucoseShake Flask412.814[7]
E. coli BL21(DE3)Co-expression of phaG, PP0763, phaC1(STQK)GlucoseShake Flask---[1]
E. coli fadB mutantphaC and phbBHexadecanoateShake Flask---

(Note: "mcl-PHA" refers to medium-chain-length polyhydroxyalkanoates, typically C6-C14 monomers. "-" indicates data not provided in the source.)

Experimental Protocols

Protocol 1: Production of 3-HAs using Recombinant E. coli

This protocol is a composite based on methodologies for growing recombinant E. coli for PHA production.[1]

1. Materials and Reagents

  • Recombinant E. coli strain (e.g., BL21(DE3) or LS5218) harboring plasmids for PHA synthesis.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium or similar defined medium.

  • Carbon source (e.g., glucose, glycerol, or a specific fatty acid like dodecanoate).

  • Appropriate antibiotics (e.g., ampicillin (B1664943) 100 µg/mL, kanamycin (B1662678) 50 µg/mL).

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).

2. Inoculum Preparation (Pre-culture)

  • Inoculate a single colony of the recombinant E. coli strain into a 50 mL falcon tube containing 10 mL of LB medium supplemented with the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200-250 rpm.

3. Whole-Cell Biotransformation (Main Culture)

  • Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., M9 minimal medium or LB) with the overnight pre-culture to an initial optical density at 600 nm (OD600) of 0.1. Add the required antibiotics.

  • Incubate at 30-37°C with vigorous shaking (200-250 rpm).

  • Monitor cell growth by measuring OD600 periodically.

  • When the culture reaches mid-exponential phase (OD600 ≈ 0.8-1.0), induce gene expression by adding IPTG to a final concentration of 0.2-1 mM.[1]

  • Simultaneously or shortly after induction, add the carbon source for biotransformation. If using fatty acids, they can be added to a final concentration of 2-5 mM. If using glucose or glycerol, they are typically included in the initial medium at 1-2% (w/v).[1]

  • Continue incubation for 24-72 hours.

4. Cell Harvesting and Lysis

  • Transfer the culture to centrifuge bottles and harvest the cells by centrifugation at 4,000-6,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with distilled water or a suitable buffer (e.g., phosphate-buffered saline).

  • Centrifuge again and discard the supernatant. The cell pellet can be stored at -20°C or processed immediately.

  • For 3-HA extraction, the cell pellet is typically lyophilized to determine the cell dry weight.

5. Extraction and Analysis of 3-HAs

  • The intracellular 3-HAs are typically present as PHA polymers. To analyze the monomer composition, the polymer needs to be extracted and depolymerized.

  • A common method is methanolysis. Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 15% (v/v) sulfuric acid to approximately 20-30 mg of lyophilized cells.

  • Add a known amount of an internal standard (e.g., methyl benzoate).

  • Heat the mixture in a sealed tube at 100°C for 4 hours.

  • After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Allow the phases to separate. The lower chloroform phase, containing the resulting methyl esters of the 3-HAs, is carefully collected.

  • Analyze the chloroform phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 3-hydroxyalkanoate methyl esters.

Protocol 2: Production of 3-HAs using Pseudomonas putida

This protocol is adapted from methods used for PHA production in P. putida.[2][4][5]

1. Materials and Reagents

  • Pseudomonas putida strain (e.g., KT2440 or an engineered mutant).

  • LB medium for pre-culture.

  • M9 minimal medium with trace elements.

  • Carbon source (e.g., crude glycerol, dodecanoate, or oleic acid).

  • Nitrogen source (e.g., (NH4)2SO4).

2. Inoculum Preparation

  • Grow a single colony of P. putida in 10 mL of LB medium overnight at 30°C with shaking at 180-200 rpm.[4]

  • Use this culture to inoculate a larger pre-culture in M9 minimal medium containing a growth-supporting carbon source (e.g., 6 g/L crude glycerol).[4] Incubate under the same conditions until the late exponential phase.

3. Whole-Cell Biotransformation (Two-Step Culture) This method is often used to first generate biomass and then induce 3-HA accumulation under nutrient-limiting conditions.[2]

  • Growth Phase: Inoculate the main culture medium (e.g., M9 medium with sufficient nitrogen) with the pre-culture. Grow the cells at 30°C with aeration until a high cell density is reached.

  • Production Phase: Harvest the cells from the growth phase by centrifugation and resuspend them in a fresh M9 medium that is limited in a key nutrient (typically nitrogen) but contains an excess of the carbon source for biotransformation (e.g., dodecanoate).

  • Incubate for another 24-48 hours to allow for 3-HA accumulation.

4. Fed-Batch Fermentation (for High-Density Cultures) For higher yields, a fed-batch strategy in a bioreactor is recommended.[5]

  • Batch Phase: Start with a batch culture in the bioreactor.[5]

  • Feeding Phase: Once the initial carbon source is depleted, start a feeding strategy. This can be an exponential feed to maintain a specific growth rate or a DO-stat feed where the carbon source is added in response to an increase in dissolved oxygen (indicating carbon limitation).[4][5] The feed solution is concentrated in the carbon source and may be low in nitrogen to induce PHA accumulation.

  • Maintain pH (e.g., at 7.0) and temperature (e.g., at 30°C) throughout the fermentation.

5. Harvesting, Extraction, and Analysis Follow the same procedures for harvesting, extraction (methanolysis), and GC-MS analysis as described in Protocol 1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Cell Growth Sub-optimal media composition or culture conditions (pH, temp, aeration).Optimize media components (carbon, nitrogen, trace elements). Ensure proper pH control and adequate aeration/agitation.
Toxicity of the expressed recombinant protein or metabolic intermediate.Use a lower IPTG concentration or a weaker promoter for induction. Induce at a lower temperature (e.g., 20-25°C).
Toxicity of the substrate (e.g., some fatty acids).Add the substrate in a fed-batch manner to maintain a low concentration in the medium.
Low 3-HA Yield Inefficient precursor supply.Overexpress key enzymes like phaG or phaJ. Ensure the chosen carbon source is efficiently metabolized.
Competing metabolic pathways are consuming intermediates.Knock out relevant genes in competing pathways (e.g., fadA/fadB in the β-oxidation cycle).
Degradation of the accumulated product.Knock out the PHA depolymerase gene (phaZ).
Inefficient expression of key enzymes.Codon-optimize the heterologous genes for the expression host. Verify protein expression using SDS-PAGE.
Inconsistent Monomer Composition Fluctuation in the metabolic state of the cells.Standardize culture conditions, especially the timing of induction and substrate addition.
Impure carbon source.Use a defined, high-purity carbon source.
Difficulty in Product Extraction Incomplete cell lysis or methanolysis.Ensure cells are fully lyophilized. Increase methanolysis time or temperature. Check the concentration of sulfuric acid in the methanolysis reagent.

References

Application Notes and Protocols: Utilizing 3-Hydroxynonanoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the biological sample. 3-Hydroxynonanoic acid, a nine-carbon saturated hydroxy fatty acid, serves as an excellent internal standard for the quantification of a range of medium-chain fatty acids and other lipid classes due to its structural similarity and its absence in most mammalian biological systems.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in targeted and untargeted lipidomics workflows.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its proper application.

PropertyValueReference
Molecular Formula C₉H₁₈O₃[1][2]
Molecular Weight 174.24 g/mol [1][2][3]
Monoisotopic Mass 174.1256 Da[1]
Appearance Solid[1][3]
Purity >98%[2][3]
Solubility Soluble in ethanol (B145695) and other organic solvents.[3]
Storage Store at -20°C under desiccating conditions for long-term stability.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • This compound (purity >98%)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (HPLC grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Dissolve the weighed standard in a minimal amount of methanol in a 10 mL Class A volumetric flask.

    • Bring the flask to the final volume with methanol.

    • Mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial, label clearly, and store at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with methanol.

    • The optimal concentration of the working solution should be determined based on the expected concentration of the analytes in the samples and the sensitivity of the mass spectrometer. The goal is to have the internal standard peak intensity within the linear dynamic range of the instrument and comparable to the analytes of interest.[4]

    • Store the working solution in an amber glass vial at -20°C.

Protocol 2: Lipid Extraction from Plasma with this compound Internal Standard

Objective: To efficiently extract lipids from plasma samples while incorporating the internal standard for accurate quantification. This protocol is adapted from the widely used Folch and Bligh & Dyer methods.[5]

Materials:

  • Plasma samples

  • This compound working solution (e.g., 10 µg/mL)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (w/v) in water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a glass centrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking:

    • Add a known volume of the this compound working solution to the plasma sample. For example, add 10 µL of a 10 µg/mL working solution to yield a final concentration of 1 µg/mL in the initial plasma volume. This step should be performed at the very beginning of the sample preparation to account for any sample loss during the extraction process.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the plasma and internal standard mixture.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection and Drying:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a clean glass Pasteur pipette, transfer the lower organic phase containing the lipids to a new clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as 100 µL of a 1:1 (v/v) isopropanol:acetonitrile mixture.

    • Vortex briefly to ensure complete dissolution of the lipids.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Quantification

Objective: To separate and quantify target lipids using liquid chromatography-tandem mass spectrometry, with this compound as the internal standard.

Instrumentation:

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example for Fatty Acid Analysis):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion for this compound in negative mode will be the deprotonated molecule [M-H]⁻, which has an m/z of 173.1. The product ions will result from the fragmentation of this precursor. Based on the fragmentation of similar 3-hydroxy fatty acids, likely product ions can be predicted. For instance, for 3-hydroxypentanoic acid ([M-H]⁻ at m/z 117), a major product ion is observed at m/z 59.[6] Therefore, for this compound, one would expect characteristic fragment ions. The exact MRM transitions should be optimized for the specific instrument used by infusing a pure standard of this compound.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Predicted)Collision Energy (eV) (To be optimized)
This compound (IS) 173.1e.g., 59.0, 113.1e.g., -15 to -25
Analyte 1[M-H]⁻Product Ion 1Optimized CE
Analyte 2[M-H]⁻Product Ion 2Optimized CE

Data Analysis and Quantification:

  • Integrate the peak areas of the MRM transitions for both the endogenous lipids and the this compound internal standard using the instrument's software.

  • Calculate the response ratio for each analyte: (Peak Area of Analyte) / (Peak Area of this compound).

  • Generate a calibration curve using a series of standards with known concentrations of the target analytes and a constant concentration of the internal standard.

  • Determine the concentration of the analytes in the biological samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The precision of quantification using 3-hydroxy fatty acids as internal standards has been demonstrated. The following table summarizes the coefficients of variation (CVs) for the measurement of a range of 3-hydroxy fatty acids in serum, which indicates the high reproducibility of such methods.

Analyte Chain LengthConcentration LevelCoefficient of Variation (CV%)
C6 to C1830 µmol/L1.0 – 10.5%
C6 to C180.3 µmol/L3.3 – 13.3%
(Data adapted from a study on the quantitative measurement of 3-hydroxy fatty acids in serum using stable isotope internal standards and GC-MS)[7]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Solvent Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for lipidomics using an internal standard.

G cluster_input Inputs cluster_process Correction cluster_output Output Analyte Analyte Signal Variability Analytical Variability (Extraction Loss, Matrix Effects) Analyte->Variability IS_Signal Internal Standard Signal IS_Signal->Variability Ratio Response Ratio (Analyte Signal / IS Signal) Variability->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of internal standard correction.

Conclusion

This compound is a valuable tool for researchers in lipidomics, providing a reliable means to achieve accurate and reproducible quantification of various lipid species. The protocols and application notes provided herein offer a comprehensive guide for its successful implementation in your laboratory workflows. Adherence to these detailed methodologies will enhance the quality and reliability of your lipidomics data, ultimately contributing to more robust scientific findings and advancements in drug development.

References

Application Note: Quantification of 3-Hydroxynonanoic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that serves as an intermediate in mitochondrial fatty acid β-oxidation.[1] The quantitative analysis of 3-HNA in cell culture media is crucial for studying cellular metabolism, diagnosing certain metabolic disorders, and understanding the effects of therapeutic interventions on fatty acid oxidation pathways.[1] This application note provides detailed protocols for the quantification of 3-HNA in cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Biochemical Context: Fatty Acid β-Oxidation

3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This metabolic pathway is essential for energy production from fatty acids. Deficiencies in the enzymes of this pathway, such as L-3-hydroxyacyl-CoA dehydrogenase, can lead to the accumulation of 3-hydroxy fatty acids, which can be detected in various biological fluids, including cell culture media.[1]

fatty_acid_oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (precursor to 3-HNA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA Next cycle TCA TCA Cycle Acetyl_CoA->TCA

Figure 1: Simplified diagram of the fatty acid β-oxidation pathway.

Experimental Protocols

Two primary mass spectrometry-based methods are presented for the quantification of 3-HNA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of 3-HNA by GC-MS

This method involves the extraction of 3-HNA from the cell culture medium, followed by chemical derivatization to increase its volatility for GC-MS analysis. A stable isotope-labeled internal standard is used for accurate quantification.

Materials:

  • Cell culture medium sample

  • Internal Standard: Stable isotope-labeled 3-hydroxy fatty acid (e.g., D3-3-hydroxynonanoic acid)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Nitrogen gas

  • Derivatization reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Experimental Workflow:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start: 4 mL Cell Culture Medium add_is Add Internal Standard start->add_is acidify Acidify with 250 µL of 6 N HCl add_is->acidify extract Extract twice with 3 mL Ethyl Acetate acidify->extract dry Dry under Nitrogen at 37°C extract->dry derivatize Derivatize with BSTFA + TMCS (1 hr at 80°C) dry->derivatize inject Inject 1 µL into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect quantify Quantification detect->quantify

Figure 2: Experimental workflow for GC-MS analysis of 3-HNA.

Procedure:

  • Sample Collection: Collect 4 mL of the cell culture medium.

  • Internal Standard Addition: Add a known amount of the stable isotope-labeled internal standard to the medium.

  • Acidification: Acidify the sample by adding 250 µL of 6 N HCl.[2]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and collecting the organic layer. Repeat this step.[2]

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[2]

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[2]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Quantification: Monitor specific ions for the native 3-HNA and its stable isotope-labeled internal standard in Selected Ion Monitoring (SIM) mode. The amount of 3-HNA is calculated from the relative abundance of the native compound to the internal standard.[2]

Data Presentation:

ParameterValueReference
Sample Volume4 mL[2]
Extraction SolventEthyl Acetate[2]
Derivatization ReagentBSTFA + 1% TMCS[2]
Coefficient of Variation (CV%) at 0.3 µmol/L3.3–13.3%[2]
Coefficient of Variation (CV%) at 30 µmol/L1.0–10.5%[2]
Protocol 2: Quantification of 3-HNA by LC-MS/MS

This method offers a simpler sample preparation protocol, often avoiding the need for derivatization, and provides high selectivity and sensitivity.

Materials:

  • Cell culture medium sample

  • Internal Standard: Stable isotope-labeled 3-hydroxy fatty acid

  • Methanol (B129727) with 0.2% formic acid

  • Acetonitrile (B52724)

  • LC-MS/MS system with a C18 column (e.g., Phenomenex Luna C18)

Experimental Workflow:

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Cell Culture Medium add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., with cold Methanol) add_is->precipitate centrifuge Centrifuge to pellet protein precipitate->centrifuge collect Collect Supernatant centrifuge->collect dilute Dilute supernatant if necessary collect->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation (C18 column) inject->separate detect Mass Spectrometric Detection (MRM mode) separate->detect quantify Quantification detect->quantify

Figure 3: Experimental workflow for LC-MS/MS analysis of 3-HNA.

Procedure:

  • Sample Collection: Collect a suitable volume of cell culture medium (e.g., 100-500 µL).

  • Internal Standard Addition: Add a known amount of the stable isotope-labeled internal standard.

  • Protein Precipitation: Add 2-3 volumes of cold methanol containing 0.2% formic acid to precipitate proteins.[3] For spent cell culture media, protein precipitation with acetonitrile can also be effective.[4]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Dilution (Optional): If high concentrations of 3-HNA are expected, dilute the supernatant with the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid.

  • Quantification: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.[3] Quantification is based on Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-HNA and its internal standard.

Data Presentation:

While specific quantitative data for 3-HNA was not detailed in the provided search results, the following table presents typical performance characteristics for LC-MS/MS methods for similar short- and medium-chain hydroxy acids.

ParameterTypical ValueReference Context
Linearity (R²)>0.99[4]
Ionization ModeNegative Electrospray (ESI)[3]
Precision (RSD%)<15%[3]
Accuracy (Relative Error)±15%[3]

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of this compound in cell culture media. The choice of method may depend on instrument availability, sample throughput requirements, and the need for simultaneous analysis of other metabolites. The GC-MS method is a well-established technique for 3-hydroxy fatty acids but requires derivatization. The LC-MS/MS method offers simpler sample preparation and high specificity, making it suitable for high-throughput applications. Proper validation of the chosen method in the specific cell culture medium is essential to ensure accurate and reproducible results.

References

Application Notes & Protocols for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-hydroxy fatty acids (3-OH-FAs) are crucial intermediates in mitochondrial fatty acid β-oxidation. The analysis of their concentration in biological samples is vital for diagnosing certain metabolic disorders, such as defects in L-3-hydroxyacyl CoA dehydrogenases, and for research into cellular metabolism.[1] Accurate quantification of 3-OH-FAs requires robust and reproducible sample preparation techniques to extract them from complex biological matrices like plasma, serum, and tissues, and prepare them for analysis by mass spectrometry-based methods.

This document provides detailed protocols for the preparation of samples for the analysis of 3-OH-FAs using two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for 3-OH-FA analysis. The method requires a chemical derivatization step to convert the non-volatile fatty acids into volatile derivatives suitable for gas chromatography. The following protocol details a common workflow involving hydrolysis, liquid-liquid extraction, and silylation.

Protocol 1: Total 3-OH-FA Analysis in Plasma/Serum by LLE and Silylation

This protocol is designed to measure the total concentration of 3-OH-FAs (both free and esterified). For the analysis of only free 3-OH-FAs, the hydrolysis step should be omitted.

Materials:

  • Plasma or Serum Sample

  • Stable Isotope-Labeled Internal Standards (e.g., deuterated 3-OH-FA analogs)[2]

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Nitrogen Gas Supply

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or similar silylating agents.[2][3]

  • Heating block or oven

Methodology:

  • Sample Aliquoting and Internal Standard Spiking:

    • Pipette 500 µL of serum or plasma into a glass tube.

    • Add an appropriate amount of a stable isotope-labeled internal standard mixture. For example, add 10 µL of a 500 µM stock solution for each chain length of interest.[2]

  • Alkaline Hydrolysis (to measure total 3-OH-FAs):

    • Add 500 µL of 10 M NaOH to the sample.

    • Vortex the mixture and incubate at room temperature for 30 minutes to hydrolyze the ester bonds and release all 3-OH-FAs.[2]

  • Acidification:

    • To neutralize the base and protonate the fatty acids for extraction, add 2 mL of 6 M HCl.[2] (Note: If the hydrolysis step was skipped, add 125 µL of 6 M HCl).[2]

    • Vortex the sample thoroughly.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step by adding another 3 mL of ethyl acetate to the remaining aqueous layer, vortexing, centrifuging, and pooling the organic layers.[2]

  • Drying:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at approximately 37-40°C.[2]

  • Derivatization (Silylation):

    • Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the dried extract.[2]

    • Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the carboxyl and hydroxyl groups.[2][3]

  • Final Preparation for GC-MS:

    • Cool the sample to room temperature.

    • The derivatized sample can be directly transferred to an autosampler vial for injection into the GC-MS system.[2]

Workflow for GC-MS Sample Preparation

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization & Analysis Start Plasma/Serum Sample IS Spike with Internal Standards Start->IS Hydrolysis Alkaline Hydrolysis (10M NaOH) IS->Hydrolysis Acidify Acidification (6M HCl) Hydrolysis->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate, 2x) Acidify->LLE Dry Dry Under Nitrogen LLE->Dry Deriv Silylation (BSTFA, 80°C, 1hr) Dry->Deriv GCMS Inject into GC-MS Deriv->GCMS

Caption: Workflow for 3-OH-FA analysis by GC-MS.

Sample Preparation for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of 3-OH-FAs generally does not require derivatization, which simplifies the sample preparation process. Solid-phase extraction (SPE) is a common and effective technique for cleaning up and concentrating the analytes from biological fluids prior to LC-MS analysis.

Protocol 2: 3-OH-FA Analysis in Plasma/Serum by SPE

This protocol is suitable for the analysis of free 3-OH-FAs and other lipids. If total 3-OH-FAs are of interest, the hydrolysis and acidification steps from Protocol 1 should be performed before sample loading.

Materials:

  • Plasma or Serum Sample

  • Stable Isotope-Labeled Internal Standards

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Cartridges (e.g., Strata-X, C18)

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment and Internal Standard Spiking:

    • In a glass tube, combine 100 µL of plasma with 300 µL of cold methanol containing the internal standard mixture.[4]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water through the sorbent. Do not let the cartridge dry out.

    • Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1-2 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences like salts.

    • Elution: Elute the 3-OH-FAs and other lipids from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., acetonitrile, methanol, or a mixture like chloroform/methanol).[4][5]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Workflow for LC-MS/MS Sample Preparation

LCMS_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Preparation & Analysis Start Plasma/Serum Sample PPT Protein Precipitation (Methanol + Internal Standards) Start->PPT Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition Cartridge (Methanol -> Water) Condition->Load Wash Wash Cartridge (e.g., 10% MeOH) Load->Wash Elute Elute Analytes (e.g., Acetonitrile) Wash->Elute Dry Dry Under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Workflow for 3-OH-FA analysis by LC-MS/MS.

Quantitative Data Summary

The performance of sample preparation methods is critical for reliable quantification. The following table summarizes typical performance metrics reported for 3-OH-FA analysis in biological samples.

ParameterMethodMatrixValueReference
Precision (CV%) GC-MS after LLESerum1.0% - 10.5% (at 30 µmol/L)[2]
3.3% - 13.3% (at 0.3 µmol/L)[2]
On-line SPE-LC-MS/MSSerum7.1% - 13.8% (within-day)[6]
9.3% - 21.6% (between-day)[6]
Recovery On-line SPE-LC-MS/MSSerum73.8% - 100%[6]

Note: CV (Coefficient of Variation) is a measure of the relative variability and is a key indicator of assay precision. Recovery indicates the efficiency of the extraction process.

Additional Application Notes

  • Choosing an Analytical Method:

    • GC-MS: A classic and robust method that provides excellent chromatographic separation and structural information. The requirement for derivatization adds an extra step to the workflow but results in very stable analytes.[1][2]

    • LC-MS/MS: Offers high sensitivity and throughput, often without the need for derivatization.[6][7] This makes it well-suited for larger-scale clinical or research studies. Targeted methods like Multiple Reaction Monitoring (MRM) provide excellent specificity and sensitivity.[8]

  • Importance of Internal Standards: The use of stable isotope-labeled internal standards for each analyte of interest is crucial for accurate quantification.[2] These standards are chemically identical to the analytes but have a different mass, allowing them to be distinguished by the mass spectrometer. They correct for variations in extraction efficiency, derivatization yield (for GC-MS), and matrix effects during ionization.

  • Measuring Free vs. Total 3-OH-FAs: The decision to include the hydrolysis step depends on the biological question. Measuring free 3-OH-FAs reflects their circulating concentrations at a single point in time. Measuring total 3-OH-FAs (after hydrolysis) provides an indication of the total flux through the β-oxidation pathway, as it includes 3-OH-FAs that were incorporated into complex lipids.[2]

  • Alternative Extraction and Derivatization Methods:

    • Extraction: While ethyl acetate is effective, other LLE methods like the Folch (chloroform:methanol) or Matyash (methyl-tert-butyl ether:methanol) procedures are widely used for broad lipid extraction.[9][10][11] A three-phase liquid extraction has also been shown to be effective for separating lipids by polarity.[12][13]

    • Derivatization for GC-MS: Besides silylation, esterification to form fatty acid methyl esters (FAMEs) is a common derivatization strategy for fatty acids, often using reagents like boron trifluoride in methanol (BF3-methanol).[3][14][15] However, for 3-OH-FAs, silylation is preferred as it derivatizes both the carboxylic acid and the hydroxyl group in a single step.[3]

References

Application Note: Chiral Separation of 3-Hydroxynonanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid is a chiral carboxylic acid that plays a role in various biological processes and serves as a key building block in the synthesis of pharmaceuticals and other bioactive molecules. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for research, development, and quality control. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The direct separation approach utilizing a polysaccharide-based chiral stationary phase (CSP) is highlighted, offering a robust and efficient method for resolving the enantiomers.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP is composed of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. As the racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.

Quantitative Data Summary

The following table summarizes the expected performance for the chiral separation of this compound enantiomers using a polysaccharide-based CSP. This data is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterMethod A: Polysaccharide-Based CSP
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (UV)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Retention Time (k') - Enantiomer 1 ~ 4.2
Retention Time (k') - Enantiomer 2 ~ 5.1
Resolution (Rs) > 1.5

Experimental Protocol

This section provides a detailed methodology for the chiral separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Chiral HPLC column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm (e.g., Chiralcel® OD-H)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler or manual injector

    • Column thermostat

    • UV-Vis detector

Preparation of Mobile Phase and Sample
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters
  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or until both enantiomeric peaks have eluted)

System Equilibration and Analysis
  • System Startup: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.

  • Column Equilibration: Purge the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5 minutes, then gradually increase the flow rate to 1.0 mL/min. Equilibrate the column for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Start the data acquisition and record the chromatogram for the specified run time.

  • Peak Identification: Identify the two enantiomer peaks based on their retention times. The elution order of the enantiomers may need to be confirmed using an enantiomerically pure standard if available.

Method Development and Optimization

The provided protocol is a starting point. For optimal separation, further method development may be necessary. Key parameters to consider for optimization include:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol can be adjusted to alter the retention times and resolution. Increasing the isopropanol content will generally decrease retention times.

  • Acidic Modifier: The concentration of trifluoroacetic acid can influence peak shape and retention. Other acidic modifiers such as acetic acid or formic acid can also be evaluated.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time.

  • Column Temperature: Temperature can affect the efficiency of the separation. Testing different temperatures (e.g., 15°C, 25°C, 40°C) may improve resolution.

Visualization of Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (n-Hexane/IPA/TFA) equilibration System & Column Equilibration prep_mobile_phase->equilibration prep_sample Prepare Sample (this compound in Mobile Phase) injection Inject Sample prep_sample->injection equilibration->injection separation Chiral Separation on CSP Column injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Results quantification->report

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Hydroxynonanoic acid. It includes representative ¹H and ¹³C NMR data, presented in a clear tabular format, and a comprehensive experimental protocol for sample preparation and data acquisition. Additionally, a graphical workflow is provided to illustrate the key steps in the NMR analysis process. This information is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds.

Introduction

This compound is a medium-chain hydroxy fatty acid that plays a role in various biological processes and has potential applications in drug development and as a biomarker. Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical applications. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds. This application note serves as a practical guide for obtaining and interpreting the NMR spectra of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups, namely the carboxylic acid and the hydroxyl group.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted) Number of Protons
H-1 (COOH)10.0 - 12.0broad singlet-1H
H-22.45dd16.5, 3.02H
H-34.05m-1H
H-41.45m-2H
H-5, H-6, H-7, H-81.30m-8H
H-90.90t7.03H
OHVariable (broad)s-1H

Table 1: Predicted ¹H NMR data for this compound. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[1] The acidic proton of a carboxylic acid is highly deshielded and appears far downfield, typically in the 10-12 ppm range.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C-1 (COOH)175.0
C-241.0
C-368.0
C-436.5
C-525.0
C-631.5
C-722.5
C-829.0
C-914.0

Table 2: Predicted ¹³C NMR data for this compound. The carbonyl carbon of a carboxylic acid is strongly deshielded and typically appears in the 160-180 ppm region.[1]

Experimental Protocol

This section outlines a standard protocol for the preparation and NMR analysis of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • NMR tubes (5 mm)

  • Pipettes and vials

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) containing TMS to the vial.

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H NMR Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum instrument->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibrate Spectrum (TMS) process->calibrate analyze Analyze & Assign Signals calibrate->analyze report Generate Report analyze->report

References

Application of 3-Hydroxynonanoic Acid in Studying Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid, specifically N-(3-hydroxynonanoyl)-L-homoserine lactone (3-OH-C9-HSL), is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a cell-to-cell communication system employed by many Gram-negative bacteria to coordinate collective behaviors, including the formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which offer protection from environmental stresses and antimicrobial agents. The study of 3-OH-C9-HSL and its role in biofilm formation is critical for understanding bacterial pathogenesis and for the development of novel anti-biofilm therapeutics. This document provides detailed application notes and protocols for utilizing 3-OH-C9-HSL in biofilm research.

Mechanism of Action: Quorum Sensing and Biofilm Regulation

In many bacteria, the formation of biofilms is a tightly regulated process governed by QS. AHLs like 3-OH-C9-HSL act as autoinducers. They are synthesized by a LuxI-family synthase and, upon reaching a critical concentration that correlates with bacterial population density, they bind to a cognate LuxR-type transcriptional regulator. This activated receptor-ligand complex then modulates the expression of a suite of target genes. These genes often encode for virulence factors, as well as components essential for biofilm development, such as exopolysaccharides, adhesins, and proteins involved in biofilm structuring.

The effect of exogenously supplied 3-OH-C9-HSL can be multifaceted and concentration-dependent. Depending on the bacterial species and the specific QS circuitry, it can induce, enhance, or in some cases, inhibit biofilm formation. Therefore, dose-response studies are essential to elucidate its specific role in the bacterium of interest.

Data Presentation

The following tables summarize representative quantitative data on the effects of various N-acyl homoserine lactones on biofilm formation, providing a framework for presenting experimental results obtained with 3-OH-C9-HSL.

Table 1: Effect of Exogenous N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) on Biofilm Formation in Vibrio alginolyticus [1]

Concentration of 3-oxo-C10-HSL (µM)Effect on Biofilm Formation
10Induction/Enhancement
20Induction/Enhancement
40No significant improvement/Inhibition
100No significant improvement/Inhibition

Table 2: Inhibitory Effect of a Synthesized 3-oxo-C10-HSL Analog (Y0-C10-HSL) on Biofilm Formation and Related Factors in Pseudomonas aeruginosa

Concentration of Y0-C10-HSL (µmol/L)Biofilm Formation Reduction (%)Exopolysaccharide Production Inhibition (%)Swimming Motility Inhibition (%)
1015.99.6324
1002520.7632.2
20038.529.347.1

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI_Synthase LuxI-type Synthase 3_OH_C9_HSL_Low 3-OH-C9-HSL (Low Density) LuxI_Synthase->3_OH_C9_HSL_Low Release LuxR_Receptor LuxR-type Receptor (Inactive) Activated_Complex Activated LuxR-AHL Complex LuxR_Receptor->Activated_Complex Target_Genes Target Genes (Biofilm Formation, Virulence Factors) Activated_Complex->Target_Genes Gene Regulation AHL_Precursors Precursors AHL_Precursors->LuxI_Synthase Synthesis 3_OH_C9_HSL_High 3-OH-C9-HSL (High Density) 3_OH_C9_HSL_Low->3_OH_C9_HSL_High Accumulation with increasing cell density 3_OH_C9_HSL_High->LuxR_Receptor Binding

Biofilm_Assay_Workflow Start Start Prepare_Culture Prepare Bacterial Overnight Culture Start->Prepare_Culture Dilute_Culture Dilute Culture and Add to 96-Well Plate Prepare_Culture->Dilute_Culture Add_Compound Add 3-OH-C9-HSL (and controls) Dilute_Culture->Add_Compound Incubate Incubate (e.g., 24-48h) to Allow Biofilm Formation Add_Compound->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_Biofilm Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Excess_Stain Wash to Remove Excess Stain Stain_Biofilm->Wash_Excess_Stain Solubilize Solubilize Bound Stain (e.g., 30% Acetic Acid) Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance (OD 550-595 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Formation Assay with 3-OH-C9-HSL

This protocol describes a method to quantify the effect of exogenously added 3-OH-C9-HSL on bacterial biofilm formation in a 96-well microtiter plate.[2]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Burkholderia cenocepacia)

  • Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))

  • 3-OH-C9-HSL stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.[2]

  • Assay Setup:

    • Prepare serial dilutions of the 3-OH-C9-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a solvent control (medium with the same concentration of the solvent used to dissolve 3-OH-C9-HSL) and a negative control (medium only).

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.[2]

    • Add the appropriate volume of the 3-OH-C9-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in at least triplicate.

  • Incubation:

    • Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (typically 24-72 hours).

  • Staining:

    • Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.

    • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[2]

  • Washing:

    • Remove the crystal violet solution and wash the wells three to four times with water.[2]

    • Ensure all excess stain is removed by gently tapping the plate on a paper towel.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[2]

    • Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[2]

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Analysis

This protocol allows for the visualization of the three-dimensional structure of biofilms treated with 3-OH-C9-HSL.

Materials:

  • Bacterial strain of interest, potentially expressing a fluorescent protein (e.g., GFP)

  • Glass-bottom dishes or chamber slides

  • Appropriate growth medium

  • 3-OH-C9-HSL stock solution

  • Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

  • Confocal microscope

Procedure:

  • Biofilm Growth:

    • Prepare a diluted bacterial culture as described in Protocol 1.

    • Add the culture to the glass-bottom dishes containing the desired concentrations of 3-OH-C9-HSL and controls.

    • Incubate under conditions suitable for biofilm formation, ensuring the surface for imaging is submerged.

  • Staining (if not using a fluorescently tagged strain):

    • Gently remove the medium and wash the biofilm with PBS.

    • Add a solution of fluorescent stains (e.g., a live/dead staining kit) and incubate in the dark according to the manufacturer's instructions.

  • Imaging:

    • Carefully wash off any excess stain with PBS.

    • Image the biofilm using a confocal microscope. Acquire z-stacks to reconstruct the 3D architecture.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, Imaris) to quantify biofilm parameters such as total biomass, average thickness, and surface coverage.

Conclusion

The study of this compound (3-OH-C9-HSL) provides valuable insights into the intricate regulatory networks governing bacterial biofilm formation. The protocols and guidelines presented here offer a robust framework for researchers to investigate the specific effects of this signaling molecule. A thorough understanding of how 3-OH-C9-HSL modulates biofilm development is essential for the design of novel therapeutic strategies aimed at disrupting bacterial communities and combating biofilm-associated infections. Dose-response experiments are crucial for characterizing the precise role of 3-OH-C9-HSL, as its effects can be concentration-dependent. By employing these standardized methods, researchers can generate reproducible and comparable data, advancing our knowledge of quorum sensing and its implications for bacterial pathogenesis.

References

Application Note: Investigating the Effect of 3-Hydroxynonanoic Acid on Gene Expression in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid is a medium-chain hydroxy fatty acid that belongs to a class of lipids with emerging roles in cellular signaling. Understanding the influence of such molecules on gene expression is crucial for elucidating their physiological functions and potential as therapeutic agents, particularly in the context of inflammatory and metabolic diseases. This application note provides a comprehensive guide to investigating the effects of this compound on gene expression in a relevant cell model, utilizing modern molecular biology techniques.

Recent studies have indicated that medium-chain 3-hydroxy fatty acids can act as signaling molecules, notably through the activation of G protein-coupled receptors like GPR84, which is recognized as a proinflammatory receptor. Activation of GPR84 by 3-hydroxy fatty acids has been shown to amplify the production of proinflammatory cytokines such as TNF-α and IL-8 in immune cells when stimulated with lipopolysaccharide (LPS).[1] This suggests a potential role for this compound in modulating inflammatory responses at the transcriptional level.

This document outlines detailed protocols for cell culture and treatment with this compound, followed by methodologies for analyzing subsequent changes in gene expression using RNA Sequencing (RNA-seq) and quantitative Polymerase Chain Reaction (qPCR).

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected changes in gene expression of key inflammatory markers in macrophages treated with this compound, based on the known effects of similar 3-hydroxy fatty acids on the GPR84 receptor.[1]

Table 1: RNA-Seq Differential Gene Expression Analysis

GeneLog2 Fold Change (3-HNA + LPS vs. LPS)p-valueRegulation
TNF2.580.001Upregulated
IL83.12< 0.001Upregulated
IL1B1.950.005Upregulated
CCL22.200.003Upregulated
IL10-1.500.010Downregulated
PPARG-0.850.045Downregulated

Table 2: qPCR Validation of Key Inflammatory Genes

GeneTreatment GroupNormalized Fold Change (vs. LPS Control)Standard Deviation
TNF3-HNA + LPS5.8± 0.6
IL83-HNA + LPS8.5± 0.9
IL1B3-HNA + LPS3.8± 0.4

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_analysis Gene Expression Analysis cell_culture Culture Macrophage Cell Line (e.g., THP-1) treatment Treat with this compound +/- LPS Stimulation cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc rna_seq RNA Sequencing (Library Prep & Sequencing) rna_qc->rna_seq qpcr RT-qPCR rna_qc->qpcr rna_seq_analysis Bioinformatic Analysis (Differential Gene Expression) rna_seq->rna_seq_analysis qpcr_analysis Data Analysis (Relative Quantification) qpcr->qpcr_analysis

Experimental workflow for gene expression analysis.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HNA 3-Hydroxynonanoic Acid GPR84 GPR84 HNA->GPR84 Binds G_protein Gαi/o GPR84->G_protein Activates IKK IKK Complex G_protein->IKK Leads to activation of IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degradation releases DNA DNA (κB sites) NFkB_active->DNA Translocates and binds gene_transcription Inflammatory Gene Transcription (e.g., TNF, IL8) DNA->gene_transcription Initiates

GPR84 signaling pathway activation by 3-HNA.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol details the preparation and treatment of a human monocytic cell line (THP-1) to differentiate into macrophages and subsequent treatment with this compound.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophages, seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium, wash the adherent macrophages gently with PBS, and add fresh RPMI-1640 medium with 10% FBS. Allow the cells to rest for 24 hours before treatment.

  • Preparation of this compound-BSA Complex:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free RPMI-1640 medium.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM). This allows the fatty acid to bind to albumin, mimicking its physiological transport.

    • Incubate the complex at 37°C for 30 minutes to ensure complete binding.

  • Cell Treatment:

    • Aspirate the medium from the differentiated macrophages and wash once with PBS.

    • Add serum-free RPMI-1640 medium containing the this compound-BSA complex to the cells.

    • For experiments investigating the amplification of inflammatory responses, add LPS (e.g., 100 ng/mL) to the medium.

    • Include appropriate controls: vehicle control (BSA in medium), LPS only, and this compound only.

    • Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Cell Harvesting for RNA Extraction:

    • After the incubation period, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well by adding the appropriate lysis buffer from an RNA extraction kit.

Protocol 2: RNA Sequencing and Data Analysis

This protocol provides a general workflow for RNA sequencing to identify global changes in gene expression.

Procedure:

  • RNA Extraction and Quality Control:

    • Extract total RNA from the lysed cells using a commercially available RNA extraction kit, following the manufacturer's instructions.

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Determine the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the high-quality RNA using a stranded mRNA-seq library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the count data and perform statistical analysis to identify differentially expressed genes between treatment groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Validation

This protocol outlines the steps for validating the RNA-seq results for specific target genes using qPCR.

Materials:

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., TNF, IL8) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling and Data Collection:

    • Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:

      • Initial denaturation (e.g., 95°C for 2 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 1 minute)

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method:

      • ΔCt = Ct(target gene) - Ct(housekeeping gene)

      • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

      • Fold Change = 2^(-ΔΔCt)

    • Perform statistical analysis on the fold change values to determine the significance of the observed differences in gene expression.

References

Application Notes and Protocols for the Use of 3-Hydroxynonanoic Acid in the Development of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The exploration of novel antimicrobial agents is paramount, and medium-chain fatty acids and their derivatives have emerged as a promising class of compounds. Among these, 3-Hydroxynonanoic acid (3-HNA), a nine-carbon saturated fatty acid with a hydroxyl group at the third position, holds potential for development as a new therapeutic agent. Its structure suggests possible antimicrobial activity through mechanisms common to other fatty acids, such as disruption of the bacterial cell membrane and interference with cellular processes. Furthermore, related 3-hydroxy fatty acids have demonstrated the ability to inhibit quorum sensing, a key virulence mechanism in pathogenic bacteria.

These application notes provide a comprehensive overview of the potential applications of 3-HNA in antibiotic research and development. Detailed protocols for the evaluation of its antimicrobial properties, investigation of its mechanism of action, and assessment of its synergistic potential with existing antibiotics are provided to guide researchers in this field.

Data Presentation: Antimicrobial Activity of Related 3-Hydroxy Fatty Acids

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of bacteria is not extensively available in the current literature, the following table summarizes the antifungal activity of structurally similar 3-hydroxy fatty acids. This data can serve as a preliminary guide for expected efficacy and for designing initial screening experiments for 3-HNA.

CompoundOrganismMIC (µg/mL)[1]
3-Hydroxydecanoic acid (racemic)Aspergillus fumigatus100[1]
Aspergillus nidulans50[1]
Penicillium roqueforti10[1]
Candida albicans25[1]
Saccharomyces cerevisiae10[1]
3-Hydroxydodecanoic acid (racemic)Aspergillus fumigatus50[1]
Aspergillus nidulans25[1]
Penicillium roqueforti25[1]
Candida albicans10[1]
Saccharomyces cerevisiae10[1]
3-Hydroxytetradecanoic acid (racemic)Aspergillus fumigatus25[1]
Aspergillus nidulans10[1]
Penicillium roqueforti10[1]
Candida albicans10[1]
Saccharomyces cerevisiae10[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol details the broth microdilution method to determine the lowest concentration of 3-HNA that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • This compound (3-HNA)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard No. 0.5

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of 3-HNA Stock Solution: Dissolve 3-HNA in DMSO to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the 3-HNA stock solution to the first well of each row to achieve the highest desired test concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.

  • Reading the MIC: The MIC is the lowest concentration of 3-HNA at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare 3-HNA Stock Solution dilution Serial Dilution of 3-HNA in 96-well Plate stock->dilution inoculum Prepare Bacterial/ Fungal Inoculum inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubation Incubate Plate inoculate->incubation read_mic Determine MIC incubation->read_mic

Workflow for MIC Determination.
Protocol 2: Investigation of 3-HNA's Effect on Bacterial Cell Membrane Integrity

This protocol uses the release of intracellular components (nucleic acids and proteins) as an indicator of cell membrane damage.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • 3-HNA solution at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Centrifuge and microcentrifuge tubes

  • Spectrophotometer or a fluorescent plate reader

  • DNA/RNA quantification kit (e.g., PicoGreen)

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Bacterial Culture Preparation: Grow the test bacterium in a suitable broth to the mid-logarithmic phase.

  • Cell Harvesting and Washing:

    • Centrifuge the bacterial culture to pellet the cells.

    • Discard the supernatant and wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment with 3-HNA:

    • Add different concentrations of 3-HNA to the bacterial suspension.

    • Include a negative control (no 3-HNA) and a positive control (a known membrane-disrupting agent like polymyxin (B74138) B).

    • Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection and Processing:

    • Centrifuge the treated bacterial suspensions to separate the cells from the supernatant.

    • Carefully collect the supernatant, which contains the released intracellular components.

  • Quantification of Released Components:

    • Nucleic Acids: Use a fluorescent nucleic acid stain (e.g., SYTOX Green) or a quantification kit to measure the amount of DNA/RNA in the supernatant.

    • Proteins: Use a standard protein assay to measure the concentration of proteins in the supernatant.

  • Data Analysis: Compare the amount of released nucleic acids and proteins from the 3-HNA-treated samples to the negative and positive controls. A significant increase in released material indicates membrane damage.

Membrane_Integrity_Workflow start Mid-log Phase Bacterial Culture wash Harvest and Wash Cells start->wash treat Treat with 3-HNA (and controls) wash->treat separate Centrifuge and Collect Supernatant treat->separate quantify Quantify Released Nucleic Acids & Proteins separate->quantify analyze Analyze Data to Assess Membrane Damage quantify->analyze

Bacterial Membrane Integrity Assay.
Protocol 3: Assessment of Quorum Sensing Inhibition by this compound

This protocol focuses on evaluating the potential of 3-HNA to interfere with quorum sensing in Pseudomonas aeruginosa, a common model organism for such studies.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 3-HNA at sub-inhibitory concentrations

  • Pyocyanin (B1662382) extraction and quantification reagents (chloroform, 0.2 M HCl)

  • Spectrophotometer

Procedure:

  • Growth of P. aeruginosa with 3-HNA:

    • Inoculate fresh LB broth with an overnight culture of P. aeruginosa.

    • Add sub-inhibitory concentrations of 3-HNA to the cultures. A concentration that does not affect bacterial growth should be used to ensure that any observed effect is due to quorum sensing inhibition and not bactericidal activity.

    • Include a control culture with no 3-HNA.

    • Incubate the cultures with shaking at 37°C for 24-48 hours.

  • Pyocyanin Extraction:

    • After incubation, centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube and add chloroform (B151607) at a 3:2 ratio (supernatant:chloroform).

    • Vortex thoroughly to extract the blue pyocyanin pigment into the chloroform layer.

    • Centrifuge to separate the phases and carefully transfer the chloroform layer to a new tube.

  • Pyocyanin Quantification:

    • Add 0.2 M HCl to the chloroform extract at a 1:1 ratio.

    • Vortex to transfer the now pink/red pyocyanin to the acidic aqueous phase.

    • Measure the absorbance of the aqueous phase at 520 nm.

  • Data Analysis: Compare the pyocyanin production in the 3-HNA-treated cultures to the control. A significant reduction in pyocyanin indicates inhibition of the rhl quorum sensing system.

Quorum_Sensing_Inhibition cluster_pathway P. aeruginosa Quorum Sensing cluster_inhibition Potential Inhibition by 3-HNA lasR LasR rhlR RhlR lasR->rhlR virulence Virulence Factor Production (e.g., Pyocyanin) rhlR->virulence HNA 3-HNA HNA->lasR Inhibits? HNA->rhlR Inhibits?

Potential Quorum Sensing Inhibition.
Protocol 4: Checkerboard Assay for Synergy Testing of 3-HNA with Conventional Antibiotics

This protocol is used to determine if 3-HNA acts synergistically with other antibiotics, meaning their combined effect is greater than the sum of their individual effects.[5]

Materials:

  • 3-HNA

  • A conventional antibiotic (e.g., a β-lactam or aminoglycoside)

  • Bacterial strain of interest

  • 96-well microtiter plates

  • Appropriate broth medium

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 3-HNA and the antibiotic in a suitable solvent.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two compounds.

    • Along the x-axis, perform serial dilutions of the antibiotic.

    • Along the y-axis, perform serial dilutions of 3-HNA.

    • This will result in each well having a unique combination of concentrations of the two agents.

  • Inoculation: Inoculate all wells with the bacterial suspension prepared as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Collection: After incubation, determine the MIC of each compound alone and in combination.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index (FICI) = FIC of drug A + FIC of drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Synergy_Logic start Combine 3-HNA and Conventional Antibiotic checkerboard Perform Checkerboard Assay start->checkerboard calculate_fici Calculate FIC Index checkerboard->calculate_fici interpret Interpret FICI Value calculate_fici->interpret synergy Synergy (FICI <= 0.5) interpret->synergy additive Additive (0.5 < FICI <= 1) interpret->additive indifference Indifference (1 < FICI <= 4) interpret->indifference antagonism Antagonism (FICI > 4) interpret->antagonism

Synergy Testing Workflow.

Conclusion

This compound represents an intriguing candidate for the development of novel antimicrobial therapies. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its efficacy, mechanism of action, and potential for use in combination therapies. While further research is needed to fully elucidate its antimicrobial spectrum and specific molecular targets, the information and methodologies presented here offer a solid foundation for researchers to unlock the therapeutic potential of 3-HNA in the fight against infectious diseases.

References

Troubleshooting & Optimization

Troubleshooting low recovery of 3-Hydroxynonanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-Hydroxynonanoic acid (3-HNA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound is a common challenge that can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Q1: I am experiencing low or no recovery of 3-HNA. Where should I start troubleshooting?

A1: Start by systematically evaluating each stage of your experimental workflow. The most common sources of error are suboptimal sample preparation, inefficient extraction, degradation of the analyte, or issues with the analytical quantification. Use the following flowchart to guide your troubleshooting process.

start Start: Low 3-HNA Recovery check_pH Is the pH of the aqueous sample adjusted to < pKa (~4.9)? start->check_pH adjust_pH Action: Acidify sample to pH 2-3 with HCl or formic acid. check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate for 3-HNA? check_pH->check_solvent Yes adjust_pH->check_pH Re-extract test_solvents Action: Test solvents of varying polarity (e.g., Ethyl Acetate (B1210297), MTBE, Dichloromethane). check_solvent->test_solvents No check_sample_prep Is the sample properly prepared (e.g., cell lysis, removal of particulates)? check_solvent->check_sample_prep Yes test_solvents->check_solvent Re-extract improve_sample_prep Action: Ensure complete cell disruption. Centrifuge/filter to remove debris. check_sample_prep->improve_sample_prep No check_emulsion Is an emulsion forming during liquid-liquid extraction? check_sample_prep->check_emulsion Yes improve_sample_prep->check_sample_prep Re-extract break_emulsion Action: Add brine, centrifuge, or gently swirl instead of shaking. check_emulsion->break_emulsion Yes check_analysis Are you derivatizing 3-HNA before GC-MS analysis? check_emulsion->check_analysis No break_emulsion->check_emulsion Re-extract derivatize Action: Implement a derivatization step (silylation or methylation). check_analysis->derivatize No check_matrix Could matrix effects be suppressing the signal? check_analysis->check_matrix Yes derivatize->check_analysis Re-analyze mitigate_matrix Action: Use an internal standard, dilute the sample, or use SPE for cleanup. check_matrix->mitigate_matrix Yes end_good Recovery Improved check_matrix->end_good No mitigate_matrix->end_good

Caption: Troubleshooting workflow for low 3-HNA recovery.

Frequently Asked Questions (FAQs)

Sample Preparation

Q2: How does the initial sample state affect 3-HNA recovery?

A2: The initial state of your sample is critical. For microbial cultures, incomplete cell lysis will prevent the release of intracellular 3-HNA, leading to significantly lower yields. For complex matrices like plasma or tissue, proteins and other macromolecules can bind to 3-HNA, making it unavailable for extraction. It is crucial to ensure thorough sample homogenization and cell disruption. For solid samples, drying and grinding can increase the surface area and improve solvent penetration. However, high-temperature drying is not recommended as it can cause lipids to bind to proteins and carbohydrates, making them harder to extract[1].

Extraction Parameters

Q3: What is the most critical parameter in the extraction of 3-HNA?

A3: For liquid-liquid extraction (LLE) of a carboxylic acid like 3-HNA, adjusting the pH of the aqueous sample is the most critical step. The pKa of 3-HNA's carboxylic acid group is predicted to be around 4.9[2]. To ensure that 3-HNA is in its protonated (neutral) form, which is more soluble in organic solvents, the pH of the aqueous sample must be adjusted to at least two units below the pKa. A pH of 2-3 is recommended for optimal partitioning into the organic phase. Failure to acidify the sample will result in 3-HNA remaining in its anionic (salt) form, which is highly soluble in the aqueous phase, leading to extremely low recovery.

Q4: Which solvent should I use for liquid-liquid extraction (LLE)?

A4: The choice of solvent depends on the polarity of 3-HNA. As a hydroxy fatty acid, it has both polar (hydroxyl and carboxyl groups) and non-polar (nine-carbon chain) characteristics. Medium-polarity solvents are generally effective. Ethyl acetate is a widely used and effective solvent for extracting a broad range of organic compounds with low toxicity[3]. Other solvents like dichloromethane (B109758) and methyl tert-butyl ether (MTBE) can also be tested. A mixture of solvents can sometimes improve extraction efficiency[3]. For instance, a recent study on the purification of 9-hydroxynonanoic acid (a structural isomer) reported a recovery of approximately 97% using the polar solvent isobutyl alcohol[4].

Q5: I am using LLE and my recoveries are inconsistent and I see an emulsion layer. What can I do?

A5: Emulsion formation is a common problem in LLE, especially with complex biological samples high in lipids and proteins[5]. An emulsion is a stable mixture of the aqueous and organic phases that can trap your analyte, leading to poor and inconsistent recovery. To address this, you can:

  • Gently swirl or rock the mixture instead of vigorous shaking or vortexing[5].

  • Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which helps to break the emulsion (salting out)[5].

  • Centrifuge the sample to force the separation of the layers[5].

  • Filter the mixture through a glass wool plug to physically disrupt the emulsion[5].

Q6: Is Solid-Phase Extraction (SPE) a better alternative to LLE for 3-HNA?

A6: SPE can be an excellent alternative to LLE, often providing cleaner extracts and more consistent recoveries, especially for complex matrices. For 3-HNA, a reversed-phase sorbent like C18 would be appropriate. The principle is to load the acidified sample onto the SPE cartridge, where the protonated 3-HNA will be retained on the non-polar sorbent. A wash step with a weak organic solvent can remove polar interferences, and then the 3-HNA is eluted with a stronger organic solvent like methanol (B129727) or acetonitrile (B52724). Studies on similar compounds have shown high and reproducible recoveries with SPE, often exceeding those of LLE[6][7].

Analysis and Quantification

Q7: Is derivatization necessary for the analysis of 3-HNA?

A7: Yes, if you are using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis, derivatization is essential. 3-HNA has two active hydrogen atoms (in the carboxyl and hydroxyl groups) that make it polar and non-volatile[8]. This leads to poor peak shape and thermal degradation in the hot GC inlet. Derivatization replaces these active hydrogens with non-polar groups, increasing the analyte's volatility and thermal stability[9]. The two most common derivatization methods are:

  • Silylation: Using reagents like BSTFA or MSTFA to form trimethylsilyl (B98337) (TMS) derivatives[5][10].

  • Methylation: Using reagents like BF3-methanol to form a methyl ester from the carboxylic acid group[11]. Note that this only derivatizes the carboxyl group, and a subsequent silylation step might be needed for the hydroxyl group.

Q8: My recovery is still low even after optimizing the extraction. Could the problem be with my MS analysis?

A8: Yes, what appears as low recovery might be an analytical issue, particularly signal suppression in the mass spectrometer. This is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a reduced signal. To check for and mitigate matrix effects:

  • Use a stable isotope-labeled internal standard: An ideal internal standard for 3-HNA would be, for example, 3-HNA-d3. This standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

  • Perform a post-extraction spike: Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank, extracted sample matrix. A lower signal in the matrix indicates suppression.

  • Dilute the sample: Reducing the concentration of matrix components by diluting the final extract can often alleviate signal suppression.

  • Improve sample cleanup: Using SPE can provide a cleaner extract compared to LLE, reducing the likelihood of matrix effects.

Data Presentation: Comparison of Extraction Methods

The following tables summarize expected recovery rates for 3-HNA based on data for similar short-chain and hydroxy fatty acids. Actual recoveries will depend on the specific matrix and optimized protocol.

Table 1: Liquid-Liquid Extraction (LLE) Solvent Comparison

SolventPolarityExpected Recovery RangeNotes
Ethyl Acetate Medium60-95%Good general-purpose solvent, low toxicity.[3]
Dichloromethane Medium65-98%High efficiency but more toxic.
MTBE Medium60-90%Good alternative to diethyl ether, less prone to peroxide formation.
Hexane Low30-70%Generally too non-polar for efficient extraction of 3-HNA alone.

Table 2: Comparison of LLE and SPE

MethodTypical RecoveryReproducibility (RSD)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 50-98% (highly variable)10-20%Simple, low cost.Labor-intensive, emulsion formation, larger solvent volumes, lower reproducibility.[6]
Solid-Phase Extraction (SPE) >75% (often >90%)<15%High and consistent recovery, cleaner extracts, easily automated.[6][7]Higher cost per sample, requires method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-HNA

This protocol is a general guideline for extracting 3-HNA from an aqueous sample such as a microbial culture supernatant.

  • Sample Preparation:

    • Take 1 mL of the aqueous sample (e.g., cell-free culture supernatant) and place it in a glass tube.

    • Add an appropriate internal standard if available.

  • Acidification:

    • Add 1 M HCl dropwise to the sample to adjust the pH to 2.0-3.0. Check the pH with a calibrated pH meter or pH paper.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Cap the tube and vortex gently (or invert the tube 20-30 times) for 1-2 minutes to mix the phases. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the tube at 2,500 x g for 10 minutes at room temperature to achieve a clear separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean glass tube using a Pasteur pipette. Be careful not to disturb the aqueous layer or any interface material.

    • Repeat the extraction (steps 3-5) two more times on the original aqueous layer, pooling all organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization and analysis.

cluster_LLE LLE Workflow sample 1. Aqueous Sample (1 mL) acidify 2. Acidify to pH 2-3 sample->acidify add_solvent 3. Add Ethyl Acetate (3 mL) acidify->add_solvent mix 4. Mix Gently add_solvent->mix centrifuge 5. Centrifuge (2500 x g, 10 min) mix->centrifuge collect 6. Collect Organic Layer centrifuge->collect repeat 7. Repeat Extraction 2x collect->repeat dry 8. Evaporate Solvent repeat->dry reconstitute 9. Reconstitute for Analysis dry->reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 3-HNA.

Protocol 2: Solid-Phase Extraction (SPE) of 3-HNA

This protocol uses a reversed-phase (C18) SPE cartridge.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Pass 3 mL of deionized water (acidified to pH 2-3 with formic acid) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Preparation and Loading:

    • Acidify the sample (e.g., 1 mL of culture supernatant) to pH 2-3 with formic acid.

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Optional: Wash with 1 mL of 5% methanol in water to remove slightly less polar interferences.

    • Dry the cartridge under vacuum or by passing nitrogen through it for 5-10 minutes.

  • Elution:

    • Elute the 3-HNA from the cartridge by passing 2 mL of methanol or acetonitrile through the sorbent into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for derivatization and analysis.

Protocol 3: Derivatization for GC-MS Analysis (Silylation)

This protocol describes the formation of trimethylsilyl (TMS) derivatives.

  • Sample Preparation:

    • Ensure the dried extract from the LLE or SPE protocol is completely free of water.

  • Derivatization Reaction:

    • Add 50 µL of pyridine (B92270) to the dried extract to dissolve it.

    • Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and vortex for 10-20 seconds.

  • Incubation:

    • Heat the vial at 70°C for 30-60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. Note that TMS derivatives can be sensitive to moisture, so analyze them as soon as possible[5].

cluster_Deriv Silylation Workflow for GC-MS dried_extract 1. Dried 3-HNA Extract add_reagents 2. Add Pyridine and BSTFA + 1% TMCS dried_extract->add_reagents vortex 3. Vortex add_reagents->vortex incubate 4. Incubate at 70°C for 30-60 min vortex->incubate cool 5. Cool to Room Temperature incubate->cool analyze 6. Analyze by GC-MS cool->analyze

Caption: Workflow for TMS derivatization of 3-HNA.

References

Technical Support Center: Optimizing Derivatization of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-hydroxy fatty acids (3-OH FAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of 3-hydroxy fatty acids, particularly by Gas Chromatography (GC)?

A1: Derivatization is a critical step for the analysis of 3-hydroxy fatty acids by GC for several reasons. 3-OH FAs contain both a polar carboxyl group and a hydroxyl group.[1] These functional groups make the molecules non-volatile and prone to hydrogen bonding, which leads to poor chromatographic performance, such as peak tailing and adsorption on the GC column.[1][2] Derivatization converts these polar functional groups into less polar and more volatile derivatives, resulting in improved peak shape, better resolution, and increased sensitivity during GC analysis.[1]

Q2: What are the most common derivatization methods for 3-hydroxy fatty acids?

A2: The two most common derivatization approaches for 3-OH FAs for GC analysis are:

  • Silylation: This method converts both the carboxylic acid and hydroxyl groups into trimethylsilyl (B98337) (TMS) esters and TMS ethers, respectively.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Esterification: This method primarily targets the carboxylic acid group, converting it into an ester, most commonly a fatty acid methyl ester (FAME).[2] A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[2][3] For 3-OH FAs, this is often followed by silylation to derivatize the remaining hydroxyl group.

Q3: Can I analyze 3-hydroxy fatty acids by Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?

A3: Yes, LC-MS is a powerful alternative for the analysis of 3-OH FAs that can often be performed without derivatization.[4][5] However, due to the poor ionization efficiency of free fatty acids, derivatization is sometimes employed in LC-MS to enhance sensitivity.[6] This typically involves "charge-reversal" derivatization to improve detection in positive ion mode.[6] The decision to use derivatization with LC-MS depends on the required sensitivity and the complexity of the sample matrix.

Q4: My TMS derivatives of 3-hydroxy fatty acids seem unstable. What can I do?

A4: TMS derivatives can be susceptible to hydrolysis, especially in the presence of moisture.[7] To improve stability, ensure all glassware and solvents are anhydrous. Analyze samples as soon as possible after derivatization.[8] For storage, even for a short period, keeping the derivatized samples at low temperatures (-20°C) can significantly improve stability.[9] One study found that TMS derivatives were stable for up to 72 hours when stored at -20°C.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Derivatization Presence of water in the sample or reagents.Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider using a water scavenger like 2,2-dimethoxypropane.[8]
Insufficient amount of derivatizing reagent.Increase the molar excess of the derivatizing reagent. A 10x molar excess is a good starting point.[2]
Incomplete reaction due to suboptimal time or temperature.Optimize the reaction time and temperature. For silylation with BSTFA, a common condition is 60°C for 60 minutes.[2] For esterification with BF3-methanol, 60°C for 5-10 minutes is often sufficient.[8]
Degraded derivatization reagent.Use fresh, high-quality derivatization reagents and store them properly according to the manufacturer's instructions, typically in a desiccator.[8]
Multiple Peaks for a Single 3-OH FA Incomplete silylation of both functional groups.This can lead to a mix of partially and fully derivatized products. Increase the amount of silylating reagent, add a catalyst like TMCS, and/or increase the reaction time and temperature.[1][10]
Formation of byproducts during esterification.Side reactions, such as the formation of methoxy (B1213986) derivatives with unsaturated fatty acids, can occur with BF3-methanol, especially with prolonged reaction times or high concentrations of the reagent.[11] Adhere to recommended reaction conditions.
Tautomerization of keto-enol groups.For some hydroxy acids, methoximation prior to silylation can prevent the formation of multiple derivatives due to tautomerization.
Peak Tailing in GC Analysis Incomplete derivatization leaving polar groups exposed.Re-optimize the derivatization procedure to ensure complete reaction.[1]
Adsorption of derivatives on the GC column.Ensure the GC liner and column are clean and properly deactivated.
Low Signal Intensity/Poor Sensitivity Incomplete derivatization.As above, optimize the derivatization reaction.
Degradation of derivatives.Analyze samples promptly after derivatization. If storage is necessary, use low temperatures.[9]
Choice of derivatizing agent for your detector.For electron capture detectors (ECD), using a fluorinated derivatizing agent can enhance sensitivity.

Experimental Protocols

Protocol 1: Silylation of 3-Hydroxy Fatty Acids using BSTFA/TMCS

This protocol is suitable for converting both the carboxylic acid and hydroxyl groups of 3-OH FAs to their TMS derivatives for GC-MS analysis.[12]

Materials:

  • Dried 3-hydroxy fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample (typically 1-25 mg) into a reaction vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[12]

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-80°C for 60 minutes.[2][12]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. An aliquot can be directly injected.

Protocol 2: Esterification of 3-Hydroxy Fatty Acids using BF3-Methanol

This protocol describes the formation of fatty acid methyl esters (FAMEs). Note that this will only derivatize the carboxylic acid group. For GC analysis of 3-OH FAs, a subsequent silylation step (as in Protocol 1) to derivatize the hydroxyl group is typically required.

Materials:

  • Dried 3-hydroxy fatty acid sample (1-25 mg)

  • BF3-methanol solution (10-14% w/w)[2]

  • Anhydrous hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample into a reaction vial.

  • Add 2 mL of BF3-methanol solution to the vial.

  • Cap the vial tightly and heat at 60°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[8]

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[8]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample containing the methyl ester of the 3-OH FA is now ready for further derivatization of the hydroxyl group or for analysis if only esterification is required.

Data Presentation

Table 1: Comparison of Common Derivatization Conditions for 3-Hydroxy Fatty Acids

Derivatization MethodReagent(s)Typical Temperature (°C)Typical Time (min)Target Functional Group(s)
Silylation BSTFA + 1% TMCS60 - 8030 - 60Carboxyl and Hydroxyl
MSTFA + 1% TMCS60 - 8030 - 60Carboxyl and Hydroxyl
Esterification BF3-Methanol (10-14%)605 - 15Carboxyl
HCl-Methanol50 - 10060 - 120Carboxyl

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 3-OH FA Sample DrySample Dry Sample (e.g., under N2) Sample->DrySample Remove Water AddReagent Add Derivatizing Reagent (e.g., BSTFA) DrySample->AddReagent Heat Heat (e.g., 60°C for 60 min) AddReagent->Heat GCMS GC-MS Analysis Heat->GCMS

Caption: A typical workflow for the silylation and GC-MS analysis of 3-hydroxy fatty acids.

Troubleshooting_Tree Start Poor Chromatographic Results Q1 Are there multiple peaks for a single analyte? Start->Q1 A1_Yes Incomplete Derivatization or Side Reactions Q1->A1_Yes Yes Q2 Is there significant peak tailing? Q1->Q2 No Sol1 Increase reagent concentration, optimize time/temp, check for side reactions A1_Yes->Sol1 A2_Yes Incomplete Derivatization Q2->A2_Yes Yes Q3 Is the signal intensity low? Q2->Q3 No Sol2 Re-optimize derivatization conditions A2_Yes->Sol2 A3_Yes Incomplete Derivatization or Derivative Instability Q3->A3_Yes Yes GoodResults Good Chromatographic Results Q3->GoodResults No Sol3 Optimize reaction and analyze promptly A3_Yes->Sol3 Silylation_Reaction ThreeOHFA 3-Hydroxy Fatty Acid (R-CH(OH)-CH2-COOH) TMSEtherEster TMS Derivative (R-CH(OSi(CH3)3)-CH2-COOSi(CH3)3) ThreeOHFA->TMSEtherEster + 2 BSTFA BSTFA BSTFA (CF3CON(Si(CH3)3)2) BSTFA->TMSEtherEster Byproduct Byproducts

References

Minimizing matrix effects in LC-MS/MS analysis of 3-Hydroxynonanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Analysis of 3-Hydroxynonanoic Acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Ion suppression is the more common issue encountered in bioanalysis.[4]

Q2: Why might this compound be particularly susceptible to matrix effects?

A2: As a relatively polar, small molecule, this compound may have limited retention on traditional reversed-phase columns. This can cause it to elute early in the chromatogram, a region often crowded with other polar endogenous compounds from the biological matrix, such as salts and phospholipids (B1166683).[2][5] This co-elution increases the likelihood of competition in the ionization process, leading to matrix effects.[6]

Q3: How can I quantitatively assess the presence and magnitude of matrix effects?

A3: The most common quantitative method is the post-extraction spike assessment .[7] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat (pure) solvent solution at the same concentration.[8] The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the regulatory expectations for evaluating matrix effects?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for bioanalytical method validation.[9][10] For matrix effects, it is recommended to evaluate the effect using at least six different sources or lots of the biological matrix.[1][11] The precision of the results for quality control (QC) samples prepared in these different matrices should not exceed a 15% coefficient of variation (%CV), and the accuracy should be within ±15% of the nominal concentration.[1][9]

Q5: What is the best type of internal standard (IS) to use for this compound analysis to compensate for matrix effects?

A5: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ²H).[6][12] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[7] This allows for reliable correction and accurate quantification. If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively.[13]

Troubleshooting Guide

Problem: I am observing significant and inconsistent ion suppression for this compound. Where do I start?

Answer: Ion suppression is a common challenge that can be addressed systematically. The primary goals are to either remove the interfering components from the sample or to chromatographically separate them from your analyte.

  • Step 1: Evaluate Sample Preparation: This is the most effective way to combat matrix effects.[7] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] These methods are better at removing phospholipids and other endogenous interferences.

  • Step 2: Optimize Chromatography: Improve the separation between this compound and the region of ion suppression.[14] You can achieve this by modifying the mobile phase composition, adjusting the gradient slope to be shallower around the analyte's retention time, or trying a column with a different chemistry (e.g., one that offers different selectivity).[6][15]

  • Step 3: Check for Contamination: Ensure the suppression isn't coming from the LC system itself, mobile phases, or contaminated vials. Injecting a blank solvent run after a matrix sample can help diagnose carryover issues.[8]

start Significant Ion Suppression Observed check_prep Is Sample Prep Sufficient? (e.g., using only PPT) start->check_prep improve_prep Implement More Selective Prep: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) check_prep->improve_prep No check_chrom Is Analyte Separated from Interferences? check_prep->check_chrom Yes improve_prep->check_chrom improve_chrom Optimize LC Method: - Adjust Gradient - Change Mobile Phase pH - Try New Column check_chrom->improve_chrom No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_chrom->use_sil_is Yes improve_chrom->use_sil_is end Matrix Effect Minimized use_sil_is->end

Caption: Troubleshooting workflow for addressing ion suppression.

Problem: My analytical results have high variability when analyzing samples from different patient cohorts or lots. What could be the cause?

Answer: High variability between different matrix sources is a classic sign that matrix effects are not being adequately controlled.

  • Cause: Different biological samples contain varying levels of endogenous compounds (lipids, metabolites, etc.). If your method is susceptible to matrix effects, this sample-to-sample variation will translate directly into analytical variability.

  • Solution: Your method validation should include an assessment of matrix effects from at least six individual sources, as recommended by the FDA.[9] If variability is high, you must improve your sample cleanup or chromatographic separation. The most robust solution is to incorporate a stable isotope-labeled internal standard (SIL-IS), which will co-elute with the analyte and experience the same variability, thus correcting for the differences between samples.[12]

Problem: Which sample preparation technique is most effective for removing interferences for an acidic analyte like this compound?

Answer: For an acidic analyte, both Liquid-Liquid Extraction (LLE) and specific types of Solid-Phase Extraction (SPE) are highly effective.

cluster_0 Sample Preparation Techniques ppt Protein Precipitation (PPT) + Fast and Simple - Low Selectivity - High Matrix Effects Remaining end Clean Extract for LC-MS/MS Analysis ppt->end lle Liquid-Liquid Extraction (LLE) + Good Selectivity for Acids + Removes Phospholipids - Can be Labor Intensive lle->end spe Solid-Phase Extraction (SPE) + Highly Selective + Amenable to Automation - Requires Method Development spe->end start Biological Sample (e.g., Plasma) start->ppt Least Effective Cleanup start->lle Good Cleanup start->spe Most Effective Cleanup

References

Common interferences in the GC-MS analysis of 3-hydroxy acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the GC-MS analysis of 3-hydroxy acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common interferences in this analytical technique.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why are my 3-hydroxy acid peaks tailing or showing poor peak shape?

A1: Peak tailing for polar analytes like 3-hydroxy acids is a common issue in GC-MS analysis. It can lead to poor resolution and inaccurate quantification. The primary causes and solutions are outlined below.

Possible Causes:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or other parts of the flow path can interact with the hydroxyl and carboxyl groups of your analytes, causing peak tailing.

  • Incomplete Derivatization: If the derivatization of the hydroxyl and carboxyl groups is not complete, the remaining polar sites on the analytes will interact with the GC system.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector can cause peak distortion.

Solutions:

  • Use an Inert Flow Path: Employ deactivated liners and gold-plated seals in the injector to minimize interactions. Consider using an ultra-inert GC column.

  • Optimize Derivatization: Ensure your derivatization reaction goes to completion. This may involve adjusting the reagent-to-sample ratio, reaction time, or temperature. For trimethylsilyl (B98337) (TMS) derivatization, ensure anhydrous conditions as the reagents are sensitive to moisture.

  • GC System Maintenance: Regularly replace the injector liner and septum. If contamination is suspected, bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.

  • Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct height in the injector as specified by the instrument manufacturer.

Q2: I am observing significant signal suppression or enhancement for my 3-hydroxy acid analytes. What is causing this and how can I mitigate it?

A2: This phenomenon is known as a "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the MS source, leading to either a decrease (suppression) or increase (enhancement) in signal intensity.

Possible Causes:

  • Co-eluting Matrix Components: Complex biological samples contain numerous compounds that can co-elute with your 3-hydroxy acids.[1]

  • High Concentrations of Other Analytes: Even other organic acids in high concentrations within your sample can cause signal suppression for your target 3-hydroxy acids.

  • Incomplete Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to matrix effects.

Solutions:

  • Improve Sample Preparation: Incorporate a robust sample preparation method to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be very effective.

  • Use Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte.[2][3] These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples.

  • Dilute the Sample: If the concentration of your analytes is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q3: I am seeing "ghost peaks" in my chromatograms, even in blank runs. What are they and how do I get rid of them?

A3: Ghost peaks are peaks that appear in your chromatogram that are not from your current sample injection. They are typically due to contamination somewhere in the system.

Possible Causes:

  • Carryover from Previous Injections: Highly concentrated samples or "dirty" samples can contaminate the syringe, injector, and column, leading to carryover in subsequent runs.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce volatile compounds that appear as peaks.

  • Septum Bleed: Small particles from the injector septum can break off and enter the inlet, releasing volatile compounds.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce a rising baseline or discrete peaks.

Solutions:

  • Thorough Syringe Washing: Ensure your autosampler syringe is adequately washed with a strong solvent between injections.

  • Injector Maintenance: Regularly clean the injector and replace the liner and septum.

  • Check Gas Purity: Use high-purity carrier gas and install gas purifiers to remove any contaminants.

  • Condition the Column: Before analysis, condition the column according to the manufacturer's instructions to remove any residual contaminants.

  • Run System Blanks: To identify the source of contamination, run a series of blank injections. First, run a blank with no injection to check for contamination in the carrier gas and system. Then, inject a blank solvent to check for contamination from the syringe and solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for 3-hydroxy acids for GC-MS analysis?

A1: The most common derivatization method is silylation, specifically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[2] This reaction converts the polar hydroxyl and carboxyl groups into their more volatile and thermally stable trimethylsilyl (TMS) ethers and esters, respectively.

Q2: Are there any common endogenous compounds that interfere with the analysis of 3-hydroxy acids?

A2: While specific co-eluting interferences can be matrix-dependent, other organic acids present in high concentrations in biological samples can cause signal suppression. For example, studies have shown that high concentrations of oxalic acid can suppress the signal of other co-eluting organic acids. It is also possible for other hydroxylated or dicarboxylic acids to have similar retention times and mass spectral fragments, which can interfere with quantification if not properly resolved chromatographically. Using stable isotope-labeled internal standards and appropriate data analysis software can help to deconvolve such interferences.

Q3: Can I analyze 3-hydroxy acids without derivatization?

A3: It is generally not recommended. Due to their polarity, underivatized 3-hydroxy acids exhibit poor chromatographic peak shape and low volatility, making them unsuitable for direct GC-MS analysis. Derivatization is a critical step to achieve the necessary volatility and thermal stability for reliable and sensitive analysis.

Q4: What are the key mass spectral fragments to look for when identifying TMS-derivatized 3-hydroxy acids?

A4: For TMS-derivatized 3-hydroxy fatty acids, a characteristic fragment ion is often observed at m/z 175, which corresponds to the cleavage between the C3 and C4 carbons. Another common fragment is [M-15]+, representing the loss of a methyl group from a TMS group. For quantitative analysis using selected ion monitoring (SIM), a characteristic ion of the unlabelled 3-hydroxy fragment at m/z 233 is often used.[2]

Quantitative Data Summary

The following table summarizes quantitative data on matrix effects observed in the GC-MS analysis of organic acids after trimethylsilylation. This data is adapted from a study on common metabolites and illustrates the potential for signal suppression.

Analyte (Succinic Acid at 120 µM)Interfering Organic Acid (at 5 mM)Signal Suppression (%)
Succinic AcidOxalic Acid~25%
Succinic AcidGlyceric Acid~15%
Succinic AcidFumaric Acid~10%
Succinic AcidGlutaric Acid~18%
Succinic AcidSuberic Acid~20%

Data adapted from a study on matrix effects in GC-MS profiling of common metabolites. The exact degree of suppression can vary based on analytical conditions and matrix complexity.

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy Fatty Acids in Serum, Plasma, and Fibroblast Culture Media [2][3][5]

This protocol is a stable isotope dilution method for the quantitative analysis of 3-hydroxy fatty acids (C6-C18).

1. Sample Preparation and Hydrolysis:

  • For each sample, prepare two aliquots (e.g., 500 µL of serum/plasma or 4 mL of culture media).
  • To one aliquot (for total 3-hydroxy fatty acid content), add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze esterified fatty acids. The other aliquot remains unhydrolyzed (for free 3-hydroxy fatty acid content).
  • Add a known amount of stable isotope-labeled internal standards for each 3-hydroxy fatty acid to be quantified to all samples.

2. Extraction:

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed serum/plasma, 2 mL for hydrolyzed serum/plasma, and 250 µL for culture media).
  • Extract the acidified samples twice with 3 mL of ethyl acetate (B1210297).
  • Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at 80°C for 1 hour to form the TMS derivatives.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.
  • GC Column: HP-5MS capillary column (or equivalent).
  • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.
  • MS Detection: Use selected ion monitoring (SIM) mode. For quantification, monitor the characteristic ion of the unlabeled 3-hydroxy fragment (e.g., m/z 233) and the corresponding ion for the labeled internal standard (e.g., m/z 235).[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting) check_derivatization Is Derivatization Complete? start->check_derivatization check_system_activity Is the GC System Inert? check_derivatization->check_system_activity Yes solution_derivatization Optimize Derivatization: - Check Reagents - Adjust Time/Temp - Ensure Anhydrous Conditions check_derivatization->solution_derivatization No check_column Is the Column in Good Condition? check_system_activity->check_column Yes solution_system_activity Improve System Inertness: - Use Deactivated Liner - Use Gold-Plated Seals check_system_activity->solution_system_activity No solution_column Perform Column Maintenance: - Trim Column Inlet - Bake Out Column - Replace Column check_column->solution_column No end Peak Shape Improved check_column->end Yes solution_derivatization->end solution_system_activity->end solution_column->end

Caption: A decision tree for troubleshooting poor peak shape in GC-MS analysis.

Experimental_Workflow Experimental Workflow for 3-Hydroxy Acid Analysis sample Sample (Serum, Plasma, Media) add_is Add Stable Isotope Internal Standards sample->add_is hydrolysis Alkaline Hydrolysis (for Total 3-OH Acids) add_is->hydrolysis extraction Acidification & Liquid-Liquid Extraction hydrolysis->extraction derivatization TMS Derivatization (BSTFA/TMCS) extraction->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis

Caption: A simplified workflow for the GC-MS analysis of 3-hydroxy acids.

References

Technical Support Center: Microbial Production of 3-Hydroxyalkanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of microbial production of 3-hydroxyalkanoates (3-HAs).

Troubleshooting Guide

This guide addresses common issues encountered during 3-HA production experiments.

Issue 1: Low or No 3-HA Yield

  • Question: My microbial culture is growing well, but the 3-HA yield is very low or non-existent. What are the potential causes and how can I troubleshoot this?

    Answer: Low 3-HA yield despite good cell growth is a common issue that can stem from several factors related to nutrient availability, fermentation conditions, and the genetic makeup of your microbial strain.

    Possible Causes and Solutions:

    • Inadequate Nutrient Limitation: 3-HA is often produced as a storage compound under nutrient-limiting conditions in the presence of excess carbon. Ensure that a key nutrient, typically nitrogen or phosphorus, is depleted during the fermentation process to trigger 3-HA accumulation.[1][2][3]

      • Experimental Protocol: Monitor the concentration of the limiting nutrient (e.g., ammonium) throughout the fermentation. Once the cell density reaches a desired level, switch to a feed medium that is rich in the carbon source but lacks the limiting nutrient.

    • Suboptimal Fermentation Conditions: The pH, temperature, and dissolved oxygen levels can significantly impact both cell growth and 3-HA production.

      • Actionable Advice: Optimize these parameters for your specific microbial strain. For many common 3-HA producers, maintaining a pH between 6.5 and 7.5 and a temperature between 30°C and 37°C is optimal.[4][5] Aeration is also critical; ensure adequate oxygen supply, especially during the high-density growth phase.[4]

    • Carbon Source Suitability: The type and concentration of the carbon source are crucial. Some carbon sources may support excellent growth but are not efficiently converted to 3-HAs by your chosen strain.

      • Actionable Advice: Experiment with different carbon sources such as glucose, fructose, or fatty acids.[6][7] The concentration of the carbon source should be in excess relative to the limiting nutrient.

    • Genetic Instability of the Production Strain: If you are using a genetically engineered strain, it may lose the plasmid carrying the 3-HA synthesis genes over time.

      • Actionable Advice: Incorporate antibiotic selection in your culture medium to maintain the plasmid. Periodically verify the presence of the key synthesis genes using PCR.

Issue 2: Inconsistent 3-HA Yields Between Batches

  • Question: I am observing significant variability in 3-HA yields from one fermentation batch to another, even though I am trying to follow the same protocol. What could be the cause of this inconsistency?

    Answer: Inconsistent yields are often due to subtle variations in experimental conditions and inoculum quality.

    Possible Causes and Solutions:

    • Inoculum Quality: The age and physiological state of the seed culture can have a profound impact on the subsequent fermentation.

      • Experimental Protocol: Standardize your inoculum preparation. Always use a seed culture from the same growth phase (e.g., late exponential phase) and inoculate your production culture to a consistent initial optical density (OD).[8]

    • Precise Control of Fermentation Parameters: Minor fluctuations in pH, temperature, or dissolved oxygen can lead to different metabolic responses.

      • Actionable Advice: Utilize a well-calibrated bioreactor with automated control systems to maintain these parameters within a narrow range.[4][9][10]

    • Media Preparation: Inconsistencies in the preparation of the culture medium, such as slight variations in component concentrations, can affect microbial metabolism.

      • Actionable Advice: Prepare a large batch of the medium base and sterilize it. Add heat-sensitive components, like the carbon source and vitamins, from sterile stock solutions just before inoculation.

Issue 3: Accumulation of Undesired Byproducts

  • Question: My analysis shows the presence of significant amounts of byproducts, such as organic acids, which seems to be limiting the 3-HA yield. How can I address this?

    Answer: The formation of byproducts indicates a metabolic imbalance where the carbon flux is being diverted away from the 3-HA synthesis pathway.

    Possible Causes and Solutions:

    • Oxygen Limitation: Insufficient oxygen can lead to overflow metabolism, resulting in the production of compounds like acetate.

      • Actionable Advice: Increase the agitation and/or aeration rate in your bioreactor to ensure that the dissolved oxygen level does not drop to limiting concentrations.

    • Excessive Carbon Source Concentration: A very high concentration of the carbon source can also trigger overflow metabolism.

      • Experimental Protocol: Implement a fed-batch strategy where the carbon source is fed at a controlled rate to avoid excessive accumulation in the medium.[1][2]

    • Metabolic Pathway Competition: The carbon source may be preferentially channeled into competing metabolic pathways.

      • Actionable Advice: Consider metabolic engineering strategies to block or downregulate the genes responsible for the synthesis of the major byproducts.[11]

Data on 3-HA Production by Various Microorganisms

Microbial StrainCarbon SourceFermentation Strategy3-HA Yield (% of Cell Dry Weight)Volumetric Productivity (g/L/h)Reference
Cupriavidus necatorGlucoseFed-batch>80%~1.0-2.0[1][6]
Recombinant E. coliGlucoseFed-batch~70-90%~1.5-3.0[6]
Azotobacter vinelandiiGlucoseBatchUp to 75%Not Reported
Pseudomonas putidaNonanoic AcidFed-batch>30%1.44[1]
Halomonas sp.GlucoseFed-batch>70%Not Reported[12]

Experimental Protocols

Protocol 1: Quantification of 3-HA by Gas Chromatography (GC)

This protocol is a standard method for the quantification of intracellular 3-HA.[13][14]

  • Cell Harvesting and Drying: Harvest the microbial cells by centrifugation, wash them twice with distilled water, and then lyophilize (freeze-dry) the cell pellet overnight to determine the cell dry weight (CDW).[14]

  • Methanolysis: Weigh a known amount of dried cells (e.g., 10-20 mg) into a screw-capped glass tube. Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 3% (v/v) sulfuric acid and a known concentration of an internal standard (e.g., benzoic acid).[13][14]

  • Reaction: Tightly seal the tube and heat it at 100°C for 4 hours in a heating block or water bath. This process depolymerizes the 3-HA and converts the resulting monomers into their methyl ester derivatives.[14]

  • Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge the tube to separate the phases.

  • Analysis: Carefully collect the lower chloroform phase, which contains the 3-hydroxyalkanoate methyl esters, and inject it into a gas chromatograph equipped with a flame ionization detector (GC-FID) for quantification.[13]

Visualizations

Microbial_3HA_Synthesis_Pathway Carbon Source Carbon Source Acetyl-CoA Acetyl-CoA Carbon Source->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA (β-ketothiolase) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA phaB (acetoacetyl-CoA reductase) Poly-3-hydroxybutyrate (P(3HB)) Poly-3-hydroxybutyrate (P(3HB)) (R)-3-Hydroxybutyryl-CoA->Poly-3-hydroxybutyrate (P(3HB)) phaC (PHA synthase)

Caption: Metabolic pathway for the synthesis of Poly-3-hydroxybutyrate (P(3HB)).

Troubleshooting_Low_Yield Start Low 3-HA Yield CheckGrowth Is cell growth adequate? Start->CheckGrowth CheckNutrient Is a key nutrient (N, P) limited? CheckGrowth->CheckNutrient Yes OptimizeGrowth Optimize growth medium and conditions CheckGrowth->OptimizeGrowth No CheckConditions Are fermentation conditions (pH, Temp, DO) optimal? CheckNutrient->CheckConditions Yes ImplementLimitation Implement nutrient limitation strategy CheckNutrient->ImplementLimitation No CheckCarbon Is the carbon source appropriate and in excess? CheckConditions->CheckCarbon Yes OptimizeFermentation Optimize pH, temperature, and aeration CheckConditions->OptimizeFermentation No TestCarbonSources Test alternative carbon sources/concentrations CheckCarbon->TestCarbonSources No Success Improved 3-HA Yield CheckCarbon->Success Yes OptimizeGrowth->CheckGrowth ImplementLimitation->CheckNutrient OptimizeFermentation->CheckConditions TestCarbonSources->CheckCarbon

Caption: Decision tree for troubleshooting low 3-HA yield.

Frequently Asked Questions (FAQs)

  • Q1: What are the most commonly used microbial strains for 3-HA production? A1: Several bacterial species are known to be efficient producers of 3-HAs. The most extensively studied and used include Cupriavidus necator (formerly Ralstonia eutropha), recombinant Escherichia coli, and various species of Pseudomonas.[6] Other promising strains include those from the genera Azotobacter, Bacillus, and Halomonas.[11]

  • Q2: How can I reduce the cost of 3-HA production? A2: A significant portion of the production cost is attributed to the carbon source.[11] Utilizing inexpensive and renewable feedstocks such as crude glycerol (B35011) from biodiesel production, whey from the dairy industry, or lignocellulosic hydrolysates can substantially lower costs.[1][11] Additionally, optimizing the fermentation process to achieve high cell densities and high product yields can improve the overall economic feasibility.[1]

  • Q3: What is the difference between short-chain-length (scl) and medium-chain-length (mcl) 3-HAs, and how do I produce one over the other? A3: Scl-3-HAs are composed of monomers with 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate), while mcl-3-HAs have monomers with 6 to 14 carbon atoms.[15] The type of 3-HA produced is primarily determined by the substrate specificity of the PHA synthase enzyme and the metabolic pathways that supply the monomer precursors.[15] To produce scl-PHAs, simple sugars like glucose are often used. For mcl-PHAs, fatty acids or related substrates are typically required as the carbon source.[12]

  • Q4: What are the key genetic engineering strategies to enhance 3-HA production? A4: Common genetic engineering approaches include:

    • Overexpressing the core 3-HA synthesis genes (phaA, phaB, and phaC) to increase the metabolic flux towards 3-HA.[6]

    • Deleting genes for competing metabolic pathways that drain the precursors (e.g., acetyl-CoA) away from 3-HA synthesis.[6]

    • Modifying regulatory networks to enhance the expression of the 3-HA synthesis pathway.[6]

  • Q5: Are there alternatives to Gas Chromatography for 3-HA quantification? A5: Yes, while GC is a widely used and robust method, other techniques are available. High-Performance Liquid Chromatography (HPLC) can be used to quantify 3-HA monomers after polymer hydrolysis.[16] Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for both qualitative and quantitative analysis.[16][17] Fluorescence-based methods using dyes that specifically stain PHA granules are useful for rapid, high-throughput screening.[16]

References

Stability of 3-Hydroxynonanoic acid in various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Hydroxynonanoic acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a dry (desiccated) environment.[1][2] The product should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] For short-term storage, refrigeration at 2-8°C is acceptable for brief periods.

Q2: What is the general stability of this compound under standard laboratory conditions?

A2: this compound is a stable compound under normal handling and storage conditions.[3][4] It is a white solid at room temperature and is not classified as a hazardous substance.[3][5] However, prolonged exposure to adverse conditions such as high temperatures, extreme pH, and intense light may lead to degradation.

Q3: In which solvents is this compound soluble and stable?

A3: this compound is soluble in ethanol (B145695) and is generally stable in this solvent.[1][2] It is reported to be insoluble in water.[3] When preparing stock solutions, it is advisable to use anhydrous ethanol and store the solutions at -20°C for maximum stability.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively available, saturated fatty acids, in general, do not possess strong chromophores that absorb UV-Vis light, suggesting they are relatively photostable.[4][5] However, it is always good practice to store the compound and its solutions protected from light to minimize the risk of any potential photodegradation.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways have not been fully elucidated in the public domain, potential degradation could occur through oxidation of the hydroxyl group or reactions involving the carboxylic acid moiety under harsh conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid material stored under recommended conditions. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC, GC-MS) before use.
Appearance of unknown peaks in chromatograms Presence of degradation products or impurities.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to resolve the active compound from any degradants. Ensure the purity of the initial material.
Precipitation in stock solution Poor solubility or storage at an inappropriate temperature.Ensure the solvent is appropriate and of high purity. If using ethanol, ensure it is anhydrous. Store solutions at the recommended temperature and bring to room temperature and vortex before use.
Change in physical appearance (e.g., color) Potential degradation or contamination.Do not use the material. Discard and use a fresh, properly stored batch.

Stability Data Summary

The following tables present hypothetical stability data for this compound to illustrate expected trends. Actual stability should be confirmed experimentally.

Table 1: Hypothetical Stability of Solid this compound Under Different Temperature Conditions

Storage TemperaturePurity (%) after 6 monthsPurity (%) after 12 months
-20°C (Desiccated)>99.5%>99.0%
2-8°C99.0%98.0%
25°C / 60% RH97.5%95.0%
40°C / 75% RH94.0%88.0%

Table 2: Hypothetical Stability of this compound (1 mg/mL in Ethanol) in Solution

Storage TemperaturePurity (%) after 1 monthPurity (%) after 3 months
-20°C>99.8%>99.5%
2-8°C99.5%98.5%
25°C98.0%96.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of ethanol, then add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of ethanol, then add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of ethanol, then add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in ethanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with an unstressed control, using a stability-indicating HPLC-UV or GC-MS method.

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC GCMS GC-MS Analysis Acid->GCMS Base Base Hydrolysis (1N NaOH, 60°C) Base->HPLC Base->GCMS Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->HPLC Oxidation->GCMS Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Thermal->GCMS Photo Photolytic Degradation (Solution, UV light) Photo->HPLC Photo->GCMS Results Identify Degradation Products & Pathways HPLC->Results GCMS->Results Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Control Unstressed Control Control->HPLC Control->GCMS

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in ethanol to a final concentration of 0.5 mg/mL.

G HPLC Method Development Logic cluster_setup Instrument Setup cluster_validation Method Validation Column C18 Reverse-Phase Column Separation Chromatographic Separation Column->Separation Detector UV Detector (210 nm) Detector->Separation MobilePhase Mobile Phase Gradient (Water/Acetonitrile) MobilePhase->Separation Specificity Specificity (Forced Degradation) ValidatedMethod Validated Stability-Indicating Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Sample Sample Injection (this compound) Sample->Separation Data Data Acquisition & Analysis Separation->Data Data->Specificity Data->Linearity Data->Accuracy Data->Precision

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Preventing isomerization of 3-hydroxy fatty acids during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxy fatty acids (3-HFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of 3-HFA analysis, with a primary focus on preventing isomerization and degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the main stability concern for 3-hydroxy fatty acids during sample preparation?

A1: The primary stability issue for 3-hydroxy fatty acids during sample preparation is not the isomerization (movement) of the hydroxyl group along the carbon chain, but rather dehydration. Under harsh conditions, such as high temperatures and strong acidic or basic environments, 3-HFAs can lose a molecule of water to form α,β-unsaturated fatty acids.[1][2][3][4] This leads to an underestimation of the 3-HFA concentration in your sample.

Q2: Why is derivatization necessary for the analysis of 3-hydroxy fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Derivatization is a critical step for several reasons. Firstly, 3-HFAs are relatively polar molecules, which can lead to poor peak shape (tailing) and low volatility in a GC system. Derivatization, typically through silylation of the hydroxyl and carboxyl groups, increases the volatility and thermal stability of the analytes, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.[5][6] Secondly, derivatization can help to "lock" the hydroxyl group in place, preventing on-column degradation.

Q3: Can I use either acid or base hydrolysis to release 3-HFAs from complex lipids?

A3: Both acid and base hydrolysis can be used to cleave ester linkages and release 3-HFAs. However, strong acidic or basic conditions, especially when combined with high temperatures, can promote the unwanted dehydration of 3-HFAs.[1][2][3][4] Base-catalyzed hydrolysis (saponification), often using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a methanolic solution, followed by acidification, is a commonly employed method.[7][8] It is crucial to carefully control the reaction time and temperature to minimize degradation.

Q4: Are there alternative analytical techniques that can minimize the risk of 3-HFA degradation?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for the analysis of 3-HFAs and their esters.[9][10][11] LC-MS analysis can often be performed on underivatized or mildly derivatized samples at lower temperatures, reducing the risk of thermally induced degradation that can occur in a GC inlet. Specific derivatization reagents have been developed for LC-MS that can help to distinguish between 2- and 3-hydroxy fatty acid isomers.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of 3-HFAs Dehydration during hydrolysis: Harsh acidic or basic conditions and/or high temperatures are causing the loss of the hydroxyl group.- Use milder hydrolysis conditions: consider shorter reaction times, lower temperatures, and less concentrated acid or base. For example, instead of strong acid hydrolysis at high temperatures, a gentler enzymatic hydrolysis could be explored.[13] - For base hydrolysis, carefully neutralize the solution before extraction.
Incomplete extraction: The polarity of 3-HFAs may lead to poor partitioning into non-polar organic solvents.- Use a more polar solvent for extraction, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.[5] - Perform multiple extractions to ensure complete recovery.
Incomplete derivatization: The derivatization reaction may not have gone to completion, leaving some 3-HFAs in their polar, non-volatile form.- Ensure your derivatization reagents are fresh and anhydrous. Silylating reagents are particularly sensitive to moisture. - Optimize the derivatization reaction time and temperature as recommended for your specific reagent. For example, silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often carried out at 60-80°C for 30-60 minutes.[7]
Appearance of unexpected peaks in the chromatogram Formation of dehydration products: The presence of α,β-unsaturated fatty acids corresponding to your target 3-HFAs.- Analyze for the presence of the expected dehydration products by monitoring their characteristic mass-to-charge ratios in the MS. - If dehydration is confirmed, refer to the solutions for "Low recovery of 3-HFAs" to modify your sample preparation protocol.
Side-reactions from derivatization reagents: Excess or degraded derivatization reagents can lead to artifact peaks.- After derivatization, gently evaporate the excess reagent under a stream of nitrogen before reconstituting the sample for injection. - Include a blank sample (reagents only) in your analytical run to identify any reagent-related artifacts.
Poor peak shape (tailing) for 3-HFA derivatives Incomplete derivatization: Residual underivatized 3-HFAs will interact strongly with the GC column.- Re-optimize your derivatization procedure as described above.
Active sites in the GC system: Free silanol (B1196071) groups in the injector liner or on the column can interact with the derivatized 3-HFAs.- Use a deactivated injector liner. - Condition your GC column according to the manufacturer's instructions. - If the problem persists, you may need to replace the liner or trim the front end of the column.

Experimental Protocols

Protocol 1: Base Hydrolysis and Silylation for GC-MS Analysis of Total 3-Hydroxy Fatty Acids

This protocol is adapted from methods used for the analysis of 3-HFAs in biological samples.[7]

1. Saponification (Base Hydrolysis): a. To your lipid extract (containing up to 5 mg of lipid) in a glass tube with a Teflon-lined cap, add 2 mL of 0.5 M NaOH in 90% methanol. b. Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-HFA). c. Cap the tube tightly and heat at 80°C for 1 hour. d. Allow the tube to cool to room temperature.

2. Acidification and Extraction: a. Add 2 mL of 1 M HCl to acidify the mixture (check pH with litmus (B1172312) paper to ensure it is acidic). b. Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2000 rpm for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer to a clean glass tube. d. Repeat the extraction (step 2b and 2c) two more times, pooling the hexane extracts. e. Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

3. Derivatization (Silylation): a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the tube tightly and heat at 70°C for 30 minutes. c. Allow the tube to cool to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data

While direct comparative studies quantifying 3-HFA degradation under different conditions are not abundant in the literature, the following table summarizes typical recovery data from optimized protocols. The key to high recovery is the careful control of hydrolysis and derivatization conditions to minimize dehydration.

AnalyteSample MatrixHydrolysis MethodDerivatization MethodAverage Recovery (%)Reference
C6-C18 3-HFAsSerum/Plasma0.5 M NaOH in 90% MeOH, 80°C, 1 hrBSTFA + 1% TMCS, 70°C, 30 min>95% (based on internal standards)[7][14]
Plant-derived HFAsLeaf LipidsSaponificationTMSD Methylation>90%[15]

Note: Recovery is often determined by the use of stable isotope-labeled internal standards, which co-elute with the analytes of interest and experience similar losses during sample preparation.

Visualizations

Dehydration of 3-Hydroxy Fatty Acids

The following diagram illustrates the acid or base-catalyzed dehydration of a 3-hydroxy fatty acid, which is the primary degradation pathway to be avoided during sample preparation.

Dehydration cluster_main Dehydration of 3-Hydroxy Fatty Acid 3-HFA 3-Hydroxy Fatty Acid Unsaturated_FA α,β-Unsaturated Fatty Acid 3-HFA->Unsaturated_FA - H2O (Acid or Base Catalyst, Heat)

Caption: Dehydration of 3-hydroxy fatty acids.

Recommended Sample Preparation Workflow for GC-MS Analysis of 3-HFAs

This workflow outlines the key steps to minimize the degradation of 3-hydroxy fatty acids.

Workflow cluster_workflow Recommended Workflow for 3-HFA Analysis Start Lipid Sample Hydrolysis Mild Base Hydrolysis (e.g., 0.5M NaOH in MeOH, 80°C) Start->Hydrolysis Acidification Acidification (e.g., 1M HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Hexane or Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Derivatization Silylation (e.g., BSTFA, 70°C) Drying->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: Recommended sample preparation workflow.

Troubleshooting Logic for Low 3-HFA Recovery

This diagram provides a logical approach to troubleshooting low recovery of 3-hydroxy fatty acids.

Troubleshooting cluster_troubleshooting Troubleshooting Low 3-HFA Recovery Start Low Recovery of 3-HFA CheckDehydration Check for Dehydration Products in MS? Start->CheckDehydration OptimizeHydrolysis Optimize Hydrolysis: - Lower Temperature - Shorter Time - Milder Reagent CheckDehydration->OptimizeHydrolysis Yes CheckExtraction Optimize Extraction: - Use More Polar Solvent - Increase Extraction Repeats CheckDehydration->CheckExtraction No OptimizeHydrolysis->CheckExtraction CheckDerivatization Optimize Derivatization: - Fresh Reagents - Anhydrous Conditions - Check Time/Temp CheckExtraction->CheckDerivatization

References

Technical Support Center: Quantification of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 3-Hydroxynonanoic acid using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound analysis by LC-MS/MS?

A1: For this compound and similar hydroxy fatty acids, negative electrospray ionization (ESI) is the preferred mode. This is because the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻), leading to a strong and stable signal for quantification.

Q2: What are the typical mass transitions (MRM) for this compound?

A2: While specific transitions should be optimized in your laboratory, a common approach for a precursor ion of m/z 173.1 ([M-H]⁻ for C₉H₁₈O₃) would involve monitoring for characteristic product ions. Based on the fragmentation patterns of similar molecules, you would select the most intense and stable fragment ions for quantification and qualification.

Q3: Is an internal standard necessary for accurate quantification?

A3: Yes, the use of a stable isotope-labeled (SIL) internal standard, such as ¹³C- or ²H-labeled this compound, is highly recommended. A SIL internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the results. If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for all sources of variability.

Q4: What are common sample preparation techniques for this compound in biological matrices like plasma or serum?

A4: A straightforward and effective method for plasma or serum is protein precipitation.[1] This typically involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724) (often containing a small percentage of formic acid to improve protein precipitation), to the sample.[1] After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system. This method is quick and removes a significant portion of interfering proteins.

Q5: What are matrix effects and how can they impact my results?

A5: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification and non-linear calibration curves. Thorough sample clean-up and the use of a suitable internal standard are crucial for mitigating matrix effects.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve for this compound is showing poor linearity. What are the potential causes and how can I address this?

Answer: Non-linearity in your calibration curve can arise from several factors. Below is a table outlining common causes and their solutions.

Potential CauseRecommended Solution
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Solution: Dilute the higher concentration standards and re-inject. Alternatively, you can reduce the injection volume or select a less abundant, but still stable, product ion for quantification.
Matrix Effects Inconsistent matrix effects across the concentration range can cause non-linearity. The impact of interfering compounds may not be proportional to the analyte concentration. Solution: Improve your sample preparation method to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample than protein precipitation. Also, ensure you are using an appropriate internal standard.
Inaccurate Standard Preparation Errors in the serial dilution of your calibration standards are a common source of non-linearity. Solution: Carefully re-prepare your calibration standards, ensuring accurate pipetting and thorough mixing at each dilution step. Use calibrated pipettes and fresh, high-purity solvents.
Suboptimal Regression Model A simple linear regression with 1/x or 1/x² weighting is often sufficient. However, for some assays, a different weighting factor or a quadratic fit might be more appropriate if the variance of the response is not constant across the concentration range. Solution: Evaluate different weighting factors (e.g., none, 1/x, 1/x²) to find the best fit for your data. A 1/x² weighting factor often provides a good fit for bioanalytical methods.[1]
Issue 2: High Variability in Quality Control (QC) Samples

Question: My QC samples are showing high coefficients of variation (%CV > 15%). What could be causing this imprecision?

Answer: High variability in QC samples indicates a lack of method robustness. The following table details potential reasons and corrective actions.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Variability in extraction recovery is a major contributor to imprecision. This can be due to inconsistent timing, temperature, or pipetting during the sample preparation process. Solution: Standardize every step of your sample preparation protocol. Use an automated liquid handler if available. Ensure complete protein precipitation and consistent supernatant transfer.
Chromatographic Issues Poor peak shape, shifting retention times, or inadequate separation from interfering peaks can all lead to inconsistent integration and high variability. Solution: Optimize your chromatographic method. Ensure the column is properly equilibrated before each injection. Check for column degradation and replace if necessary. Adjust the mobile phase composition or gradient to improve peak shape and resolution.
Instrument Instability Fluctuations in the mass spectrometer's performance, such as an unstable spray in the ESI source, can cause signal variability. Solution: Perform routine maintenance on your LC-MS/MS system. Clean the ion source, check for leaks, and ensure stable gas flows and voltages. Run system suitability tests before each batch to confirm consistent performance.
Matrix Effects If the matrix effect varies between different samples, it can lead to high imprecision. Solution: As with linearity issues, improve sample cleanup to minimize matrix effects. The use of a SIL internal standard is critical to compensate for sample-to-sample variations in matrix effects.

Experimental Protocols

Exemplary LC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for a similar short-chain hydroxy fatty acid and should be optimized for your specific instrumentation and application.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma/serum sample, add 100 µL of a precipitating solution (e.g., methanol containing 0.2% formic acid and the internal standard at the desired concentration).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 15°C.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna 3 µm, C18(2), 100 Å, 150 x 2 mm) is a good starting point.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • Gradient: A gradient elution is recommended to ensure good separation from matrix components. An example gradient could be:

    • Start at 10% B.

    • Ramp to 90% B over 5 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

3. Mass Spectrometry Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M-H]⁻: m/z 173.1 (for this compound).

  • Product Ions: These need to be determined by infusing a standard solution of this compound and performing a product ion scan. Select the most abundant and stable fragment ions for the MRM transitions.

  • Source Parameters: Optimize parameters such as ion spray voltage, gas flows (nebulizer, auxiliary, curtain), and temperature to achieve the best signal intensity and stability for this compound.

Data Presentation

Table 1: Example Calibration Curve Data and Acceptance Criteria
Concentration (ng/mL)Analyte/IS Peak Area RatioBack-calculated Conc. (ng/mL)Accuracy (%)Acceptance Criteria (%)
1 (LLOQ)0.0120.9595.080 - 120
50.0585.2104.085 - 115
250.29524.899.285 - 115
1001.180101.5101.585 - 115
2502.995251.0100.485 - 115
5005.950495.899.285 - 115
Table 2: Example Precision and Accuracy Data for QC Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)CV (%)Acceptance Criteria
LLOQ11.05105.08.5Accuracy: 80-120%, CV: ≤20%
Low QC32.9096.76.2Accuracy: 85-115%, CV: ≤15%
Mid QC7578.5104.74.8Accuracy: 85-115%, CV: ≤15%
High QC400390.297.65.5Accuracy: 85-115%, CV: ≤15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard & Precipitating Solvent sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for this compound quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions issue Poor Linearity (r² < 0.99) saturation Detector Saturation issue->saturation matrix_effects Matrix Effects issue->matrix_effects std_prep Inaccurate Standards issue->std_prep regression Suboptimal Regression issue->regression dilute Dilute High Standards saturation->dilute cleanup Improve Sample Cleanup matrix_effects->cleanup reprepare Reprepare Standards std_prep->reprepare weighting Optimize Weighting Factor regression->weighting

Caption: Troubleshooting poor calibration curve linearity.

References

Selecting the appropriate internal standard for 3-hydroxy fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-Hydroxy Fatty Acids

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs), with a specific focus on the critical step of selecting an appropriate internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard in 3-hydroxy fatty acid analysis?

An internal standard (IS) is a compound added to a sample in a known quantity before any sample preparation steps. Its purpose is to correct for the loss of analyte during sample processing and to account for variations in instrument response.[1] By comparing the signal of the analyte to the signal of the IS, a more accurate and precise quantification can be achieved.[1][2]

Q2: What are the key characteristics of an ideal internal standard for 3-OH-FA analysis?

An ideal internal standard should:

  • Be chemically similar to the analyte of interest.

  • Not be naturally present in the sample matrix.

  • Have a similar extraction recovery and derivatization efficiency to the analyte.

  • Be chromatographically resolved from the analyte and any potential interferences.

  • Have a similar response factor in the detector, or a consistent relative response factor.

For mass spectrometry-based methods (GC-MS, LC-MS), a stable isotope-labeled version of the analyte is often the gold standard.[2][3]

Q3: What are the most commonly used internal standards for 3-OH-FA analysis?

The most common and highly recommended internal standards for 3-OH-FA analysis are stable isotope-labeled analogs of the target analytes. These include:

  • Deuterated 3-OH-FAs: These are widely used due to their similar chemical and physical properties to the native compounds.[2][4]

  • ¹³C-labeled 3-OH-FAs: These are also excellent choices and may offer advantages in terms of chromatographic separation from the unlabeled analyte.[3]

In cases where stable isotope-labeled standards are unavailable or cost-prohibitive, odd-chain length fatty acids (e.g., C13:0, C19:0, C21:0, or C23:0) can be used as an alternative, particularly for GC-FID analysis.[5]

Troubleshooting Guide

Issue 1: Poor reproducibility of results.

  • Possible Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard is added at an early stage of the sample preparation process and that the same amount is added to every sample and calibrant.[1] Use a calibrated pipette and vortex each sample after the addition of the IS.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Check the stability of the internal standard in the sample matrix and under the storage conditions used. Prepare fresh stock solutions of the internal standard regularly.

  • Possible Cause: Variability in the sample preparation process.

    • Solution: Adding the internal standard at the very beginning of the sample preparation can help to account for variations in extraction efficiency and derivatization.[1]

Issue 2: The internal standard signal is too low or absent.

  • Possible Cause: The internal standard concentration is too low.

    • Solution: Increase the concentration of the internal standard added to the samples. The concentration should be similar to that of the target analyte.[1]

  • Possible Cause: The internal standard is not being efficiently extracted or derivatized.

    • Solution: Verify that the chosen internal standard has similar chemical properties to the analyte and behaves similarly during sample preparation. If using a non-labeled IS, ensure it is compatible with the entire workflow.

  • Possible Cause: Ion suppression in LC-MS.

    • Solution: The presence of matrix components can suppress the ionization of the internal standard.[6] Improve sample clean-up, dilute the sample, or use a stable isotope-labeled internal standard which will be similarly affected by ion suppression as the analyte.

Issue 3: The internal standard peak is co-eluting with an interference.

  • Possible Cause: The chosen internal standard is not adequately resolved from other components in the sample matrix.

    • Solution: Modify the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to improve separation. Alternatively, select a different internal standard that elutes in a cleaner region of the chromatogram.

Workflow for Selecting an Internal Standard

G A Define Analytes of Interest (e.g., specific 3-OH-FAs) B Review Literature for Commonly Used Internal Standards A->B C Is a Stable Isotope-Labeled (SIL) Standard Available and Feasible? B->C D Select the SIL Standard (Deuterated or 13C-labeled) C->D Yes E Select a Structurally Similar Non-Labeled Standard (e.g., odd-chain 3-OH-FA) C->E No F Test for Co-elution with Analytes and Matrix Components D->F E->F G Does it co-elute? F->G H Evaluate Extraction Recovery and Derivatization Efficiency G->H No K Modify Chromatographic Method or Choose a Different Standard G->K Yes I Is the performance acceptable? H->I I->E No J Final Internal Standard Selected I->J Yes K->F

Caption: Decision workflow for selecting a suitable internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for different types of internal standards in 3-OH-FA analysis. The coefficient of variation (CV%) is a measure of the precision of the analysis.

Internal Standard TypeAnalyteMethodTypical CV%Reference
¹³C-labeled 3-OH-FAsC6 to C18 3-OH-FAsGC-MS1.0 - 13.3%[3][7]
Deuterated Arachidonic AcidArachidonic AcidLC-MS/MSHigh Accuracy[2]
Non-labeled Odd-Chain FAGeneral Fatty AcidsGC-FIDVariable[5]

Experimental Protocol: GC-MS Analysis of 3-OH-FAs

This protocol is a general guideline for the analysis of 3-OH-FAs in biological samples using a stable isotope dilution GC-MS method.[3][7]

1. Sample Preparation

  • To 500 µL of serum or plasma, add a known amount of the stable isotope-labeled internal standard mixture (e.g., 10 µL of a 500 µM solution for each 3-OH-FA).[7]

  • For the analysis of total 3-OH-FAs, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[7] For free 3-OH-FAs, omit this step.

  • Acidify the sample with 6 M HCl.[7]

  • Extract the 3-OH-FAs twice with 3 mL of ethyl acetate.[7]

  • Dry the pooled organic extracts under a stream of nitrogen at 37 °C.[7]

2. Derivatization

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7][8]

  • Incubate at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[7]

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[7]

  • Column: HP-5MS capillary column or similar.[7]

  • Injection Volume: 1 µL.[7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 5 minutes.[7]

    • Ramp 1: Increase to 200 °C at 3.8 °C/min.[7]

    • Ramp 2: Increase to 290 °C at 15 °C/min, hold for 6 minutes.[7]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.[7] Monitor the characteristic ions for each native 3-OH-FA and its corresponding stable isotope-labeled internal standard.[7] For example, for the unlabeled 3-hydroxy fragment, m/z 233 is a characteristic ion, while m/z 235 would be monitored for a labeled internal standard.[7]

4. Quantification

  • Calculate the amount of native 3-OH-FA based on the relative abundance of the native compound to the stable isotope internal standard and the known concentration of the internal standard.[7]

References

Technical Support Center: Chromatographic Analysis of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-Hydroxynonanoic acid. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges, particularly poor peak shape, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most frequent issue is peak tailing. This is primarily caused by secondary interactions between the acidic carboxyl group of the analyte and active silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2] Optimizing the mobile phase pH to suppress the ionization of both the analyte and the silanol groups is the most effective solution.[3][4]

Q2: What type of HPLC column is recommended for this compound analysis?

A2: While standard C18 columns can be used, this compound, as a medium-chain fatty acid, may exhibit limited retention.[5] For better performance and peak shape, consider using a high-purity, fully end-capped C18 or a polar-embedded column to minimize silanol interactions.[2][6] For shorter chain fatty acids, columns designed for aqueous mobile phases (like C18-PAQ) or HILIC columns can also be effective.[5]

Q3: Why is my peak for this compound fronting?

A3: Peak fronting is typically a result of column overloading or poor sample solubility.[4] This occurs when the concentration of the analyte or the injection volume is too high, saturating the stationary phase.[1] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.[1]

Q4: What is an acceptable peak shape?

A4: An ideal chromatographic peak is symmetrical and Gaussian in shape. Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is optimal. In regulated environments, a tailing factor between 0.8 and 1.5 is generally required, and values above 2.0 are often considered unacceptable.[3]

Troubleshooting Guide: Poor Peak Shape

This guide addresses specific peak shape problems in a question-and-answer format.

Issue 1: Peak Tailing

Q: My peak for this compound is tailing significantly. What are the potential causes and how can I fix it?

A: Peak tailing for an acidic compound like this compound is a common problem. The primary causes and their solutions are outlined below.

  • Cause 1: Secondary Interactions with Silanol Groups.

    • Explanation: Residual silanol groups (Si-OH) on the silica (B1680970) surface of the column are acidic and can become deprotonated (Si-O⁻) at moderate pH levels. These negatively charged sites can interact ionically with your analyte, causing a secondary retention mechanism that leads to tailing.[2][4]

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[3][7] At this low pH, the ionization of the silanol groups is suppressed, minimizing these unwanted interactions.[8]

  • Cause 2: Inappropriate Mobile Phase pH.

    • Explanation: If the mobile phase pH is close to the pKa of this compound (typically ~4.8 for carboxylic acids), the analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms. This dual state leads to peak broadening and tailing.[6][9]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[10] A pH of ≤ 3 ensures the carboxylic acid is fully protonated (non-ionized), leading to a single, well-defined interaction with the stationary phase and improved peak symmetry.[11]

  • Cause 3: Insufficient Buffer Capacity.

    • Explanation: If the mobile phase is not adequately buffered, the injection of the sample (which may have a different pH) can alter the local pH at the column inlet, leading to inconsistent ionization and peak tailing.[12]

    • Solution: Incorporate a buffer into your mobile phase. A phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-50 mM is typically sufficient to maintain a stable pH.[3][13]

  • Cause 4: Column Overload.

    • Explanation: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to tailing that often has a characteristic "right triangle" shape.[12]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the tailing improves, the original problem was mass overload.[3][12]

Issue 2: Peak Fronting

Q: My this compound peak is showing fronting. What should I investigate?

A: Peak fronting is less common but points to specific issues.

  • Cause 1: Sample Solvent Mismatch.

    • Explanation: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the analyte molecules will travel too quickly through the initial part of the column, causing the peak to front.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, reduce the injection volume.[4]

  • Cause 2: Column Collapse or Void.

    • Explanation: A physical change in the column packing, such as a void at the inlet, can create uneven flow paths for the sample band, leading to peak distortion, including fronting or splitting.[3][4] This can be caused by pressure shocks or operating outside the column's recommended pH range.[8][14]

    • Solution: First, try reversing and flushing the column (disconnect it from the detector). If this doesn't work, the column likely needs to be replaced. Using a guard column can help protect the analytical column from damage.[12][14]

Issue 3: Split or Broad Peaks

Q: All the peaks in my chromatogram, including this compound, are split or broader than usual. What is the cause?

A: When all peaks are affected similarly, the problem likely occurs before the separation begins.

  • Cause 1: Blocked Column Frit.

    • Explanation: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing a distorted flow of the sample onto the column bed.[12] This affects all peaks in the chromatogram.

    • Solution: Try backflushing the column at a low flow rate. If the problem persists, the frit may need to be replaced, or the entire column may need replacement. Always filter samples and mobile phases to prevent this.[8][12]

  • Cause 2: Extra-Column Volume.

    • Explanation: Excessive volume between the injector and the detector can cause band broadening. This includes using tubing with a large internal diameter or excessive length, or having loose fittings.[3][6]

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible.[6] Check all fittings to ensure they are secure.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound
ParameterRecommendationRationale
Column High-purity, end-capped C18 or Polar-Embedded C18, 150 x 4.6 mm, 5 µmMinimizes silanol interactions and provides adequate retention.[6][15]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterEnsures a low pH (approx. 2.7) to keep the analyte and silanols protonated.[3][7]
Mobile Phase B Acetonitrile (B52724) or MethanolCommon organic solvents for reversed-phase HPLC.[13][16]
Gradient Start at 10-20% B, ramp to 90% B over 15-20 minutesElutes the medium-chain fatty acid with good resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak symmetry and reduces mobile phase viscosity.[15]
Detection Low UV (205-210 nm) or Mass Spectrometry (MS)The carboxyl group has a weak UV chromophore.[15] MS offers higher sensitivity and specificity.
Injection Vol. 5-20 µLKeep low to prevent overload.[3]
Sample Diluent Initial Mobile Phase Composition (e.g., 90:10 A:B)Prevents peak distortion from solvent mismatch.
Table 2: Troubleshooting Summary for Poor Peak Shape
ProblemMost Likely CauseRecommended Solution
Peak Tailing Secondary silanol interactions / Improper pHLower mobile phase pH to < 3.0 with an acidifier (e.g., 0.1% Formic Acid).[3][4]
Insufficient bufferingAdd a 10-50 mM buffer (formate or phosphate) to the mobile phase.[3][12]
Column overloadDilute the sample or reduce injection volume.[1][12]
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.
Column overloadDilute the sample or reduce injection volume.[4]
Split Peaks Partially blocked column inlet fritBackflush the column; if unresolved, replace the column.[12]
Column voidReplace the column. Use a guard column for protection.[3][14]
Broad Peaks Extra-column dead volumeUse shorter, narrower ID tubing and check all fittings.[6]
Column contamination/degradationUse a guard column, improve sample preparation, and replace the column if old.[1][3]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing
  • Objective: To prepare a buffered, low-pH mobile phase to ensure this compound is in its non-ionized form.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile, and Formic Acid (≥98% purity).

  • Procedure for Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a 1 L sterile glass bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly. This creates a 0.1% (v/v) formic acid solution with a pH of approximately 2.7. d. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Procedure for Mobile Phase B (Organic): a. Measure 1 L of HPLC-grade acetonitrile into a separate sterile glass bottle. b. Degas the solution for 15 minutes.

  • Implementation: Use these mobile phases in your HPLC system as described in Table 1.

Protocol 2: System Suitability Test for Peak Shape
  • Objective: To quantitatively assess peak shape using the USP Tailing Factor.

  • Procedure: a. Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL). b. Equilibrate the HPLC system with the desired mobile phase until a stable baseline is achieved. c. Inject the standard solution five consecutive times. d. For each of the five resulting chromatograms, use the chromatography data system (CDS) software to measure the USP Tailing Factor (Tf). The software calculates this using the formula: Tf = W₀.₀₅ / (2f) , where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[3]

  • Acceptance Criteria:

    • The Tf for each injection should be ≤ 2.0.[3]

    • The relative standard deviation (RSD) of the Tf for the five injections should be ≤ 5.0%.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks problem_pre_column Problem is Systemic (Pre-Column) check_all_peaks->problem_pre_column Yes problem_specific Problem is Analyte-Specific check_all_peaks->problem_specific No check_frit 1. Check for Blocked Frit 2. Check for Column Void problem_pre_column->check_frit Check Common Causes check_dead_volume 3. Check for Extra-Column Dead Volume problem_pre_column->check_dead_volume solution_frit Backflush or Replace Column. Use Guard Column. check_frit->solution_frit Action end_node Peak Shape Improved solution_frit->end_node solution_dead_volume Use shorter/narrower tubing. Check fittings. check_dead_volume->solution_dead_volume Action solution_dead_volume->end_node check_shape_type Tailing, Fronting, or Broad? problem_specific->check_shape_type Identify Peak Shape tailing Likely Cause: Secondary Interactions / pH Issue check_shape_type->tailing Tailing fronting Likely Cause: Overload / Solvent Mismatch check_shape_type->fronting Fronting solution_tailing Lower Mobile Phase pH to < 3. Use Buffer (10-50 mM). Use End-capped Column. tailing->solution_tailing Action solution_tailing->end_node solution_fronting Reduce Injection Volume/Concentration. Dissolve Sample in Mobile Phase. fronting->solution_fronting Action solution_fronting->end_node

Caption: A troubleshooting workflow for diagnosing poor chromatographic peak shape.

pH_Effect_Diagram cluster_high_ph Condition 1: High/Moderate pH (e.g., pH > 4) cluster_low_ph Condition 2: Low pH (e.g., pH < 3) analyte_high This compound (Analyte, R-COO⁻) Ionized / Negative Charge interaction Ionic Repulsion & Some Secondary Interactions = POOR PEAK SHAPE (Tailing) analyte_high->interaction interacts with silanol_high Silica Surface (Silanol, Si-O⁻) Ionized / Negative Charge silanol_high->interaction interacts with analyte_low This compound (Analyte, R-COOH) Protonated / Neutral no_interaction Primary Hydrophobic Interaction = GOOD PEAK SHAPE analyte_low->no_interaction interacts with silanol_low Silica Surface (Silanol, Si-OH) Protonated / Neutral silanol_low->no_interaction minimal interaction

Caption: The effect of mobile phase pH on analyte and stationary phase ionization.

References

Enhancing the sensitivity of 3-Hydroxynonanoic acid detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxynonanoic acid (3-HNA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of 3-HNA detection in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for detecting 3-HNA in complex matrices like plasma or urine?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying 3-HNA.[1][2][3] The choice depends on available instrumentation, desired sensitivity, and sample throughput.

  • GC-MS offers high chromatographic resolution and is a gold standard for many fatty acid analyses.[1] However, it requires a derivatization step to make 3-HNA volatile.[2][4]

  • LC-MS/MS can often analyze 3-HNA with less complex sample preparation and without the need for derivatization, though derivatization can be used to significantly enhance sensitivity.[5][6][7] It is highly sensitive and specific, particularly when using Multiple Reaction Monitoring (MRM).[6]

Q2: Why is derivatization necessary for 3-HNA analysis by GC-MS?

A2: Derivatization is crucial for GC-MS analysis of compounds like 3-HNA for two main reasons. First, it increases the volatility of the analyte, allowing it to be vaporized in the GC inlet without degradation.[4] Second, it improves chromatographic properties, leading to better peak shape and separation from other components in the sample.[4] Common derivatization agents for hydroxyl and carboxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

Q3: Can I analyze 3-HNA using LC-MS without derivatization?

A3: Yes, direct analysis of 3-HNA by LC-MS is possible, often using electrospray ionization (ESI) in negative mode.[6][7] However, the hydrophilicity of short-chain hydroxy fatty acids can lead to poor retention on standard reversed-phase columns and insufficient ionization.[3] If sensitivity is an issue, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve chromatographic separation and enhance the instrumental response.[5][8]

Q4: What are common sources of background noise and contamination in 3-HNA analysis?

A4: Background noise can originate from various sources, including solvents, glassware, and the biological matrix itself. For instance, some organic solvents like diethyl ether can oxidize to produce acetic acid, which might interfere with the analysis of short-chain fatty acids.[9] It is essential to use high-purity solvents and meticulously clean all labware. A procedural blank (a sample without the analyte that goes through the entire preparation process) should always be included to identify and subtract background signals.

Q5: How do I choose an appropriate internal standard for 3-HNA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 3-HNA-d3. This is because it has nearly identical chemical and physical properties to the endogenous 3-HNA, meaning it will behave similarly during sample extraction, derivatization, and ionization, thus correcting for any losses or variations in these steps.[2][10] If a stable isotope-labeled standard is unavailable, a structurally similar compound with a different mass that is not present in the sample can be used.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for 3-HNA 1. Inefficient extraction from the sample matrix. 2. Incomplete derivatization (for GC-MS). 3. Suboptimal MS parameters. 4. Analyte degradation during sample preparation or storage.1. Optimize the extraction solvent and pH. Acidifying the sample to pH 2-3 ensures 3-HNA is in its undissociated form, improving extraction into organic solvents.[9] 2. Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions for the specified time and temperature.[2][9] 3. Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a pure standard of 3-HNA.[6] 4. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability.[5]
High Signal Variability (Poor Reproducibility) 1. Inconsistent sample preparation (e.g., pipetting errors, variable extraction times). 2. Matrix effects suppressing or enhancing the analyte signal. 3. Instability of the analyte or its derivative in the autosampler.1. Use an internal standard to correct for variability.[2] Ensure consistent timing and technique for all sample preparation steps. 2. Evaluate matrix effects by comparing the signal of a standard in solvent versus a standard spiked into an extracted blank matrix.[6] If significant, improve sample cleanup or use a matrix-matched calibration curve. 3. Check the stability of the derivatized samples over time in the autosampler. If degradation occurs, analyze samples immediately after preparation.[6]
Poor Chromatographic Peak Shape 1. Column overload. 2. Incompatible injection solvent with the mobile phase (for LC). 3. Active sites in the GC liner or column. 4. Co-elution with an interfering compound.1. Dilute the sample or reduce the injection volume. 2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 3. Use a deactivated liner and perform column conditioning as recommended by the manufacturer. 4. Adjust the chromatographic gradient (for LC) or temperature program (for GC) to improve separation.[2][5] Check the mass spectra across the peak to ensure it is pure.
Interfering Peaks 1. Contamination from the sample matrix. 2. Contamination from solvents or reagents. 3. Co-eluting isomers or structurally similar compounds.1. Incorporate a solid-phase extraction (SPE) step for sample cleanup. 2. Run a method blank (all reagents without the sample) to identify sources of contamination. Use high-purity solvents and reagents. 3. Use a high-resolution mass spectrometer for better mass accuracy or optimize chromatographic conditions for better separation.[7] For MS/MS, select more specific precursor-product ion transitions.

Experimental Protocols & Data

Protocol 1: GC-MS Analysis of 3-HNA in Human Plasma

This protocol describes the quantification of 3-HNA in human plasma using gas chromatography-mass spectrometry following extraction and derivatization.

1. Sample Preparation and Extraction:

  • To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d3).[2]
  • Acidify the sample by adding 125 µL of 6 M HCl.[2]
  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297), vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean glass tube.
  • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[2]
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[2]

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
  • Seal the tube and heat at 80°C for 60 minutes.[2]
  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL.
  • GC Column: HP-5MS capillary column or equivalent.
  • Oven Program: Initial temperature of 80°C for 5 min, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 min.[2]
  • MS Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor: Monitor characteristic ions for the 3-HNA derivative and its internal standard. For the trimethylsilyl (B98337) derivative of 3-hydroxy fatty acids, a characteristic fragment ion is often observed at m/z 233.[2]

Quantitative Data Example (GC-MS)

ParameterValueReference
Calibration Range1 - 100 µM[2]
Limit of Quantification (LOQ)0.5 µM[11]
Intraday Precision (%RSD)< 10%[11]
Interday Precision (%RSD)< 15%[11]
Recovery> 90%[11]
Protocol 2: LC-MS/MS Analysis of 3-HNA in Cell Culture Media with Derivatization

This protocol enhances sensitivity for 3-HNA detection in cell culture media using derivatization with 3-nitrophenylhydrazine (3-NPH).

1. Sample Preparation:

  • Collect 200 µL of cell culture supernatant.
  • Add 10 µL of an appropriate internal standard.
  • Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under nitrogen.
  • Reconstitute the residue in 50 µL of HPLC-grade water.
  • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride.[5]
  • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.[5]
  • Incubate at 40°C for 30 minutes.[8]
  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.[5]

3. LC-MS/MS Analysis:

  • Injection Volume: 5 µL.
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).[5]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A time-based gradient from low to high organic phase (e.g., 10% B to 90% B) to elute the derivatized analyte.[5]
  • Flow Rate: 500 µL/min.[5]
  • MS Mode: ESI negative, Multiple Reaction Monitoring (MRM).
  • MRM Transition: Determine the specific precursor and product ions for the 3-NPH derivative of 3-HNA by infusing a derivatized standard.

Quantitative Data Example (LC-MS/MS)

ParameterValueReference
Calibration Range1 - 1000 ng/mL[5]
Limit of Detection (LOD)0.5 ng/mL[5]
Accuracy85 - 115%[6]
Matrix Effect< 15%[6]
Recovery> 88%[6]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Acidify Acidification (HCl) Plasma->Acidify Add IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extraction Dry Evaporation (N2) Extraction->Dry Deriv Add BSTFA Heat at 80°C Dry->Deriv GCMS GC-MS Analysis (SIM) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for 3-HNA analysis by GC-MS.

LC_MS_MS_Workflow Media Cell Culture Media Precip Protein Precipitation (Acetonitrile) Media->Precip Add IS Dry Evaporation Precip->Dry Deriv Derivatization (3-NPH, EDC) Dry->Deriv Quench Quench Reaction Deriv->Quench LCMS LC-MS/MS Analysis (MRM) Quench->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for sensitive 3-HNA analysis by LC-MS/MS.

Fatty_Acid_Beta_Oxidation FA Fatty Acyl-CoA Enoyl Trans-Δ2-Enoyl-CoA FA->Enoyl Acyl-CoA Dehydrogenase Hydroxyacyl L-3-Hydroxyacyl-CoA (e.g., 3-HNA precursor) Enoyl->Hydroxyacyl Enoyl-CoA Hydratase Ketoacyl 3-Ketoacyl-CoA Hydroxyacyl->Ketoacyl 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis Ketoacyl->Thiolysis ShorterFA Fatty Acyl-CoA (n-2 carbons) Thiolysis->ShorterFA AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA to TCA Cycle

Caption: Simplified fatty acid beta-oxidation pathway.[10]

References

Addressing contamination sources in trace analysis of 3-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on identifying and mitigating contamination sources.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the analysis of 3-OH-FAs.

Q1: Why am I detecting common fatty acids (e.g., palmitic, stearic acid) in my method blanks?

A1: The presence of fatty acids in method blanks is a persistent issue in trace analysis and typically points to contamination from laboratory materials.

  • Plasticware: Disposable plastic labware, such as pipette tips, centrifuge tubes, syringes, and syringe filters, are known sources of fatty acid contamination, including oleamide (B13806), palmitic acid (C16:0), and stearic acid (C18:0).[1][2] These compounds are often used as lubricants and slip agents in polymer manufacturing.[2]

  • Solvents: Although high-purity solvents (e.g., HPLC grade) are used, they can become contaminated by the containers they are stored in or by improper handling.

  • Glassware: Even single-use disposable glassware can contain fatty acid residues from the manufacturing process.[3] Reusable glassware must be rigorously cleaned, as detergents can leave residues.

  • Handling: Improper handling, such as touching clean parts with bare hands, can introduce contaminants like fingerprints.[4]

  • Reagents: Derivatization reagents or solvents used in the derivatization process can contain impurities.

Q2: My 3-OH-FA peaks are tailing or degrading after several injections on my GC column. What is the cause?

A2: Peak tailing and degradation for hydroxy acids are common chromatographic problems that often indicate an issue with the analytical column or the derivatization process.

  • Incomplete Derivatization: Free hydroxyl and carboxyl groups are highly polar and can interact with active sites on the GC column, leading to peak tailing.[5] Ensure your derivatization reaction (e.g., silylation or methylation) has gone to completion.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with your analytes.

  • Column Degradation: Repeated injections of certain reagents, particularly acidic ones, can degrade the stationary phase of the column over time. A simple base wash of the extracts before injection may prevent the degradation of hydroxy acid peaks.[6]

  • Active Sites in the Inlet: A dirty or non-deactivated injection port liner can also cause peak tailing.

Q3: I see many unexpected peaks in my chromatogram after the derivatization step. How can I identify their source?

A3: Extraneous peaks are often artifacts from the derivatization process or impurities in the reagents.

  • Reagent Impurities: Derivatization reagents, such as BSTFA, MSTFA, or BF3-methanol, must be of the highest quality and stored properly to prevent degradation and moisture contamination.

  • Derivatization By-products: The derivatization reaction itself can sometimes produce side products or artifacts, especially in complex sample matrices.[5]

  • Septum Bleed: Components from the GC inlet septum can leach out at high temperatures and appear as peaks in the chromatogram.

  • Solvent Contaminants: Run a solvent blank (injecting only the final solvent used to redissolve the sample) to rule out solvent-borne contamination.[3]

Q4: How can I minimize background contamination from my labware?

A4: A rigorous cleaning protocol and careful selection of materials are critical.

  • Avoid Plastics: Whenever possible, replace plastic labware with glass or stainless-steel alternatives, especially for syringes and filter holders used during sample extraction and filtration.[1]

  • Glassware Cleaning: For reusable glassware, wash with a suitable detergent, rinse thoroughly with ultrapure water, followed by a rinse with a high-purity organic solvent. For trace analysis, baking glassware in a muffle furnace (e.g., 450°C for 6-8 hours) is highly effective at removing organic contaminants.[3]

  • Pre-rinse Everything: Before use, rinse all glassware, vials, and caps (B75204) with the same high-purity solvent used in your extraction procedure.[3]

Data Summary of Common Contaminants

The following tables summarize common contaminants encountered in GC-MS analysis and the impact of labware choices on background levels.

Table 1: Common Background Contaminants in GC-MS Analysis

Compound/Ion (m/z) Common Name / Class Likely Source(s)
18, 28, 32, 44 Water, Nitrogen, Oxygen, CO2 Air leaks, residual air in the system.[4]
43, 58 Acetone Cleaning solvent.[4]
78 Benzene Cleaning solvent.[4]
207, 281 Siloxanes Column bleed, septa, O-rings.[4]
- Phthalates Plasticizers from plastic labware, tubing.[4]
- Oleamide Lubricant/slip agent from plastic labware (e.g., syringes).[2]

| - | Palmitic Acid, Stearic Acid | Leaching from plasticware, general lab dust, fingerprints.[1] |

Table 2: Impact of Labware Material on Fatty Acid Contamination Levels Data adapted from a study on C16:0 and C18:0 fatty acids, demonstrating the reduction in background contamination by replacing plasticware.[1]

Fatty Acid Contamination Level with Plastic Syringe & Filter (ppm) Contamination Level with Glass Syringe & Stainless Steel Holder (ppm) Percentage Reduction
Palmitic Acid (C16:0) 6.6 ± 1.2 2.6 ± 0.9 61%

| Stearic Acid (C18:0) | 8.9 ± 2.1 | 1.9 ± 0.8 | 79% |

Experimental Protocols & Workflows

A robust experimental protocol is essential for minimizing contamination and ensuring reproducible results.

Diagram: General Workflow for 3-OH-FA Analysis

G General Workflow for 3-OH-FA Analysis cluster_prep Sample Preparation cluster_extract Extraction & Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Serum, Tissue) Hydrolysis 2. Alkaline Hydrolysis (Optional, for Total 3-OH-FAs) Sample->Hydrolysis For Total FAs Acidify 3. Acidification (e.g., with HCl) Sample->Acidify For Free FAs Hydrolysis->Acidify Extraction 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate or Hexane) Acidify->Extraction Drydown 5. Dry Down (Under Nitrogen Stream) Extraction->Drydown Deriv 6. Derivatization (e.g., Silylation with BSTFA or Methylation with BF3-Methanol) Drydown->Deriv GCMS 7. GC-MS Analysis Deriv->GCMS Data 8. Data Processing (Quantification vs. Internal Standard) GCMS->Data

Caption: Workflow for 3-OH-FA analysis from sample preparation to data processing.

Detailed Protocol: GC-MS Analysis of 3-OH-FAs in Plasma

This protocol is a representative method for the quantitative analysis of 3-OH-FAs.

  • Internal Standard Addition: To 500 µL of plasma, add a known concentration of stable isotope-labeled internal standards for the 3-OH-FAs of interest.[7]

  • Hydrolysis (for Total 3-OH-FAs): For the determination of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH and heat for 30 minutes. Cool the sample before proceeding. For free 3-OH-FAs, skip this step.[7]

  • Acidification: Acidify the sample with 6 M HCl. The exact volume will depend on whether the hydrolysis step was performed.[7]

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the layers. Repeat the extraction twice, pooling the organic layers.[7]

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at approximately 37°C.[7]

  • Derivatization (Silylation): Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sample at 80°C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.[5][7]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system.

    • Column: A common choice is a low-polarity column such as a HP-5MS.[7]

    • Oven Program: An example program starts at 80°C, ramps to 200°C, and then ramps at a faster rate to 290°C.[7]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each 3-OH-FA and its corresponding internal standard.[7] For TMS-derivatized 3-OH-FAs, a characteristic fragment ion is often observed at m/z 175 or 233.[7][8]

Troubleshooting Logic

When encountering contamination, a systematic approach is the most effective way to isolate the source.

Diagram: Troubleshooting Flowchart for Contamination

G Start High Background Signal in Method Blank? CheckSolvent 1. Analyze Pure Solvent (Final reconstitution solvent) Start->CheckSolvent SolventContaminated Is solvent clean? CheckSolvent->SolventContaminated ReplaceSolvent Root Cause: Contaminated Solvent. Action: Use a fresh bottle from a different lot. SolventContaminated->ReplaceSolvent No CheckReagents 2. Prepare a 'Reagent Blank' (Derivatization reagent + solvent only) SolventContaminated->CheckReagents Yes ReagentsContaminated Is reagent blank clean? CheckReagents->ReagentsContaminated ReplaceReagents Root Cause: Contaminated Reagent. Action: Use fresh, high-purity derivatization reagents. ReagentsContaminated->ReplaceReagents No CheckLabware 3. Switch to Pre-cleaned Glassware (Solvent-rinsed and baked) ReagentsContaminated->CheckLabware Yes LabwareContaminated Is blank now clean? CheckLabware->LabwareContaminated ReplacePlastics Root Cause: Leaching from Labware. Action: Eliminate plastics. Implement rigorous glassware cleaning protocol. LabwareContaminated->ReplacePlastics Yes FinalCheck Contamination Persists? Review handling procedures, GC system (septa, liner), and gas purity. LabwareContaminated->FinalCheck No

Caption: A systematic decision tree for isolating sources of contamination.

References

Optimizing fermentation parameters for enhanced 3-Hydroxynonanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation-based production of 3-Hydroxynonanoic acid (3-HNA).

Troubleshooting Fermentation Parameters

This section addresses common issues encountered during 3-HNA fermentation experiments, offering potential causes and solutions in a structured format.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Suboptimal Carbon-to-Nitrogen (C/N) Ratio The C/N ratio is a critical factor influencing microbial metabolism towards product formation. Systematically evaluate different C/N ratios to identify the optimal balance for your specific production strain. For instance, in mixed-acid fermentations, a C/N ratio of 37 g C/g N has been shown to significantly improve culture yield and productivity[1]. Nitrogen supplementation with sources like urea (B33335) can be a cost-effective way to adjust this ratio[1].
Inadequate Precursor Supply Ensure that the fermentation medium contains a sufficient concentration of nonanoic acid or other suitable precursors for 3-HNA biosynthesis.
Nutrient Limitation (other than C or N) Besides carbon and nitrogen, other nutrients like phosphates and trace elements can become limiting factors in high-cell-density cultures. Determine the growth yield data for key nutrients for your strain to develop an appropriate feeding strategy[2].
Suboptimal pH The pH of the fermentation broth affects enzyme activity and overall cell physiology. The optimal pH for product formation can differ from the optimal pH for cell growth. It is crucial to monitor and control the pH throughout the fermentation process. For some microbial processes, slightly acidic to neutral pH is optimal[3][4].
Inhibitory Byproduct Accumulation The accumulation of certain metabolic byproducts can inhibit cell growth and/or the enzymatic pathways leading to 3-HNA production. Analyze the fermentation broth for potential inhibitory compounds. If identified, consider strategies such as fed-batch fermentation to limit substrate excess, or genetic modification of the production strain to eliminate byproduct formation pathways[5][6].
Poor Dissolved Oxygen (DO) Levels For aerobic fermentation, maintaining an adequate supply of dissolved oxygen is crucial. Optimize the agitation and aeration rates to ensure that the DO level does not become a limiting factor. DO-stat feeding strategies can also be employed in fed-batch cultures[7].

Issue 2: Poor Purity of this compound

Potential CauseRecommended Solution
Formation of Structurally Similar Byproducts The metabolic pathway for 3-HNA production may have side reactions that lead to the formation of other hydroxy acids or related compounds. The use of specific enzyme inhibitors, such as acrylic acid for β-oxidation, can help to increase the proportion of the desired product[8].
Cell Lysis and Release of Intracellular Components Suboptimal fermentation conditions can lead to premature cell lysis, releasing a variety of intracellular molecules that can contaminate the final product. Maintain optimal growth conditions to ensure cell integrity.
Inefficient Downstream Processing The extraction and purification methods used may not be selective enough for 3-HNA. Optimize the downstream processing protocol, which may include liquid-liquid extraction, chromatography, or crystallization.

Issue 3: Low Cell Density in the Bioreactor

Potential CauseRecommended Solution
Toxicity of Substrate or Product High concentrations of the substrate (e.g., nonanoic acid) or the product (3-HNA) can be toxic to the microbial cells. A fed-batch strategy, where the substrate is fed at a controlled rate, can mitigate substrate toxicity[9][10].
Foaming Excessive foaming can lead to a loss of culture volume and create a non-sterile environment. The use of antifoaming agents is a common practice to control foaming in bioreactors[8].
Suboptimal Growth Temperature Every microorganism has an optimal temperature range for growth. Operating the fermenter outside of this range can significantly hinder cell proliferation. The optimal temperature for growth may not be the same as for product formation, so a two-stage temperature strategy could be considered[3][11].

Frequently Asked Questions (FAQs)

Q1: What are the most suitable microbial hosts for 3-HNA production?

A1: Pseudomonas putida is a commonly used and well-studied host for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), from which 3-HNA can be derived. Strains like P. putida KT2440 are often genetically engineered to enhance the production of specific 3-hydroxy acids[7][12].

Q2: How can I optimize the C/N ratio in my fermentation medium?

A2: To optimize the C/N ratio, you can perform a series of batch fermentations with varying concentrations of your primary carbon and nitrogen sources. Key indicators to monitor are cell growth, substrate consumption, and 3-HNA production. Response surface methodology can be a valuable statistical tool for this optimization process[13][14].

Q3: What is a suitable temperature and pH range for 3-HNA fermentation?

A3: The optimal temperature and pH are strain-dependent. For many Pseudomonas species, a temperature range of 28-30°C and a pH around 6.8-7.0 are good starting points[8][15]. It is recommended to perform optimization studies to determine the precise optimal conditions for your specific strain and process[3][4][11][16][17].

Q4: What are the recommended feeding strategies for high-cell-density fermentation?

A4: For high-cell-density cultures, fed-batch strategies are generally preferred over batch fermentation to avoid substrate inhibition and nutrient limitation. Exponential feeding strategies, where the feed rate is increased in line with cell growth, and DO-stat feeding, where the feed is triggered by a rise in dissolved oxygen, are effective methods[2][7].

Q5: How can I accurately quantify the concentration of 3-HNA in my samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of 3-hydroxy fatty acids like 3-HNA. This typically involves extraction of the fatty acids from the culture supernatant, derivatization to make them volatile, and then analysis by GC-MS[18][19]. Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful analytical technique that can be used[20].

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Pseudomonas putida for 3-HNA Production (Exemplary)

This protocol is a general guideline and should be optimized for your specific strain and bioreactor setup.

  • Inoculum Preparation:

    • Inoculate a single colony of P. putida into a 500 mL shake flask containing 100 mL of a suitable seed medium.

    • Incubate at 28-30°C with shaking at 200 rpm overnight[8].

  • Bioreactor Setup:

    • Prepare a 5 L working volume in a 7 L stirred tank bioreactor with a defined mineral salts medium.

    • Control the temperature at 28.5 ± 1°C and the pH at 6.85 ± 0.05 using an automated addition of an alkaline solution like 14% (w/v) ammonia (B1221849) solution[8].

    • Maintain dissolved oxygen (DO) levels above 30% by controlling the stirrer speed and airflow[8].

  • Fed-Batch Strategy:

    • Start with a batch phase until the initial carbon source is nearly depleted.

    • Initiate an exponential feeding strategy with a concentrated feed solution containing nonanoic acid (or another precursor), a supplementary carbon source like glucose, and any necessary trace elements. The feed rate should be calculated to maintain a specific growth rate (e.g., 0.15 h⁻¹)[8].

    • If byproduct formation is an issue, consider co-feeding a β-oxidation inhibitor like acrylic acid at a specific mass ratio to the primary carbon source[8].

  • Sampling and Monitoring:

    • Periodically take samples from the bioreactor to measure cell density (OD₆₀₀), substrate and product concentrations, and potential byproducts.

Protocol 2: Quantification of 3-HNA by GC-MS

This protocol provides a general procedure for the analysis of 3-hydroxy fatty acids.

  • Sample Preparation and Extraction:

    • Centrifuge a known volume of the fermentation broth to pellet the cells.

    • Take 500 µL of the supernatant and acidify it with 6 M HCl[18].

    • Extract the fatty acids twice with 3 mL of ethyl acetate[18].

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen at 37°C[18].

  • Derivatization:

    • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)[18].

    • Incubate the mixture at 80°C for one hour to convert the 3-HNA into its volatile trimethylsilyl (B98337) (TMS) ester[18].

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)[18].

    • Use an appropriate temperature program, for example, an initial oven temperature of 80°C for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a ramp of 15°C/min to 290°C, holding for 6 minutes[18].

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of the derivatized 3-HNA[18].

Visualizations

Fermentation_Troubleshooting_Workflow start Start Fermentation check_yield Low 3-HNA Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_cn Optimize C/N Ratio check_yield->optimize_cn Yes check_biomass Low Cell Density? check_purity->check_biomass No analyze_byproducts Analyze for Byproducts check_purity->analyze_byproducts Yes check_toxicity Assess Substrate/Product Toxicity check_biomass->check_toxicity Yes end Successful Fermentation check_biomass->end No optimize_feed Adjust Feed Strategy optimize_cn->optimize_feed optimize_conditions Optimize pH, Temp, DO optimize_feed->optimize_conditions optimize_conditions->check_yield modify_strain Genetically Modify Strain analyze_byproducts->modify_strain optimize_dsp Optimize Downstream Processing modify_strain->optimize_dsp optimize_dsp->check_purity check_toxicity->optimize_feed

Caption: Troubleshooting workflow for 3-HNA fermentation.

Biosynthesis_Pathway precursor Nonanoic Acid (or other precursor) activated_precursor Nonanoyl-CoA precursor->activated_precursor beta_oxidation β-Oxidation Pathway (modified) activated_precursor->beta_oxidation hydroxyacyl_coa 3-Hydroxynonanoyl-CoA beta_oxidation->hydroxyacyl_coa byproducts Byproducts (e.g., other hydroxy acids) beta_oxidation->byproducts hna This compound (3-HNA) hydroxyacyl_coa->hna

Caption: Simplified biosynthesis pathway for 3-HNA.

References

Technical Support Center: Endotoxin Reduction in Purified 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing endotoxin (B1171834) contamination in purified 3-Hydroxynonanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern for purified this compound?

A1: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1] They are potent pyrogens, meaning they can induce fever and inflammatory responses in humans and animals, even at very low concentrations.[2][3] For research and pharmaceutical applications involving this compound, especially in cell-based assays or in vivo studies, it is critical to minimize endotoxin levels to ensure that the observed biological effects are solely attributable to the compound of interest and not to endotoxin-induced artifacts.

Q2: What are the common sources of endotoxin contamination during the purification of this compound?

A2: Endotoxin contamination can be introduced at various stages of the purification process. Common sources include:

  • Water: Water used for preparing buffers and solutions is a primary source if not certified as endotoxin-free.

  • Reagents and Chemicals: Raw materials and reagents can harbor endotoxins.

  • Equipment: Glassware, plasticware, and chromatography columns can be contaminated. Standard autoclaving is insufficient to remove endotoxins; depyrogenation by dry heat (e.g., 250°C for at least 30 minutes) is required.[4]

  • Personnel: Improper handling can introduce endotoxins from the skin or breath.

  • Air: Airborne bacteria can contaminate solutions and surfaces.

Q3: Which endotoxin removal methods are suitable for a small organic acid like this compound?

A3: Given that this compound is a small molecule (Molecular Weight: 174.24 g/mol ), several methods can be adapted for endotoxin removal.[5] These include:

  • Ultrafiltration: Using a membrane with a specific molecular weight cutoff (MWCO) to separate the small this compound from large endotoxin aggregates.[1][2][4][6]

  • Activated Carbon Adsorption: Utilizing the high adsorptive capacity of activated carbon to bind and remove endotoxins.[1]

  • Ion-Exchange Chromatography: Exploiting the negative charge of endotoxins to separate them from this compound.[1][7][8]

  • Triton X-114 Phase Separation: A detergent-based method that partitions endotoxins into a detergent-rich phase.[1][9]

The choice of method will depend on the specific experimental conditions, required purity, and the stability of this compound.

Troubleshooting Guides

Issue 1: High Endotoxin Levels Detected in the Final Purified this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Contaminated Water or Buffers Use only commercially available, certified endotoxin-free water and reagents for all steps. Prepare fresh buffers and filter them through a 0.22 µm filter before use.
Contaminated Equipment Depyrogenate all glassware and metalware by baking at 250°C for at least 30 minutes. Use sterile, disposable, certified endotoxin-free plasticware whenever possible.
Ineffective Endotoxin Removal Method The chosen method may not be optimal. Consider switching to an alternative method or combining methods (e.g., activated carbon treatment followed by ultrafiltration). Validate the efficiency of the chosen method with a known endotoxin spike.
Carryover from Purification Steps If using chromatography, ensure the column and all components are thoroughly depyrogenated or are dedicated to endotoxin-free work. Elution buffers can be a source of contamination.
Issue 2: Low Recovery of this compound After Endotoxin Removal

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Adsorption to Activated Carbon Activated carbon can non-specifically bind small organic molecules.[1] Reduce the amount of activated carbon used or the incubation time. Perform a small-scale trial to optimize the carbon-to-product ratio.
Binding to Ion-Exchange Resin Depending on the pH and the pKa of this compound, it may bind to the ion-exchange resin. Adjust the pH of the buffers to ensure the compound does not bind to the column matrix intended to capture endotoxins.
Loss during Ultrafiltration Ensure the MWCO of the ultrafiltration membrane is appropriate. For this compound (MW ~174 Da), a 10 kDa MWCO should allow for good recovery.[4] Check for membrane fouling or improper device operation.
Precipitation during Phase Separation The change in temperature or the presence of Triton X-114 may cause precipitation of this compound. Assess the solubility of the compound under the conditions of the phase separation protocol.
Issue 3: Inconsistent or Unreliable LAL Test Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
pH Interference The optimal pH for the LAL assay is 6.0-8.0.[10][11] The acidic nature of this compound may lower the pH of the sample-lysate mixture. Adjust the pH of the sample with endotoxin-free NaOH or use a pH-buffering LAL reagent.[11]
Inhibition or Enhancement Components in the sample can interfere with the enzymatic cascade of the LAL test.[11] Perform an inhibition/enhancement control by spiking a known amount of endotoxin into your sample. If interference is detected, dilute the sample with endotoxin-free water until the interference is overcome.[11]
Lipophilic Interference As a fatty acid, this compound may interact with the LAL reagent or endotoxin. Using a turbidimetric or chromogenic LAL assay may be preferable to the gel-clot method for colored or turbid samples.[12]
Contamination during Testing Use endotoxin-free tips, tubes, and water. Perform the assay in a clean, draft-free environment.

Quantitative Data Summary

The following tables provide an overview of the expected performance of different endotoxin removal methods. Note that the data for methods other than ultrafiltration are based on studies with proteins and may require optimization for this compound.

Table 1: Endotoxin Removal Efficiency and Product Recovery

Method Endotoxin Removal Efficiency Reported Product Recovery Reference
Ultrafiltration (10 kDa MWCO) >99%Excellent[4]
Activated Carbon (1%) ~93.5%Variable, potential for product loss[1]
Triton X-114 Phase Separation 98-99%~95%[13]
Ion-Exchange Chromatography >99%>95% (for non-binding product)[8]

Experimental Protocols

Protocol 1: Endotoxin Removal by Ultrafiltration

This method is highly recommended for small molecules like this compound due to the significant size difference between the product and endotoxin aggregates.

Materials:

  • Purified this compound solution

  • Endotoxin-free water

  • Centrifugal ultrafiltration device with a 10 kDa MWCO membrane

  • Endotoxin-free collection tubes

  • Centrifuge

Procedure:

  • Pre-rinse the ultrafiltration device by adding endotoxin-free water and centrifuging according to the manufacturer's instructions. Discard the flow-through.

  • Add the this compound solution to the upper chamber of the ultrafiltration device.

  • Centrifuge the device at the recommended speed and time to pass the this compound through the membrane into the collection tube. Endotoxin aggregates (>10 kDa) will be retained in the upper chamber.

  • Collect the filtrate containing the purified this compound.

  • For higher purity, the filtrate can be subjected to a second round of ultrafiltration.

  • Quantify the endotoxin levels in the final product using the LAL assay.

  • Determine the recovery of this compound using a suitable analytical method (e.g., HPLC, LC-MS).

Protocol 2: Endotoxin Removal by Activated Carbon Adsorption

Materials:

  • Purified this compound solution

  • Endotoxin-free activated carbon

  • Endotoxin-free glassware

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine the optimal concentration of activated carbon (start with 0.1% to 1% w/v).

  • Add the desired amount of activated carbon to the this compound solution in an endotoxin-free glass container.

  • Stir the suspension at room temperature for 1 hour.[1]

  • Remove the activated carbon by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantify the endotoxin levels and this compound concentration in the final solution.

Protocol 3: LAL Assay for Endotoxin Quantification (Gel-Clot Method)

This protocol provides a general outline. Always refer to the manufacturer's instructions for the specific LAL reagent kit being used.

Materials:

  • LAL reagent kit (including LAL, control standard endotoxin (CSE), and LAL reagent water)

  • Depyrogenated glass test tubes and caps

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

  • Pipettes with endotoxin-free tips

Procedure:

  • Reagent Preparation: Reconstitute the LAL and CSE according to the manufacturer's instructions using LAL reagent water.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the CSE with LAL reagent water. Common concentrations are 2λ, λ, 0.5λ, and 0.25λ, where λ is the sensitivity of the LAL reagent.

  • Sample Preparation: Dilute the purified this compound sample with LAL reagent water. A series of dilutions should be tested to overcome potential interference. Adjust the pH of the diluted samples to 6.0-8.0 with endotoxin-free NaOH if necessary.

  • Assay Setup:

    • Negative Control: 100 µL of LAL reagent water.

    • Positive Controls: 100 µL of each endotoxin standard.

    • Sample: 100 µL of each sample dilution.

    • Positive Product Control: 100 µL of each sample dilution spiked with a known concentration of endotoxin (e.g., 2λ).

  • Assay Execution:

    • Add 100 µL of LAL reagent to each tube.

    • Gently vortex each tube.

    • Incubate the tubes undisturbed at 37°C for 60 minutes.

  • Reading Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result. A liquid or viscous gel that flows down the side of the tube is a negative result. The endotoxin concentration in the sample is estimated based on the lowest concentration of the standard curve that gives a positive result.

Visualizations

Endotoxin_Removal_Workflow Start Start: Purified This compound Initial_QC Initial Endotoxin QC (LAL Assay) Start->Initial_QC Is_Endotoxin_High Endotoxin > Limit? Initial_QC->Is_Endotoxin_High Select_Method Select Endotoxin Removal Method Is_Endotoxin_High->Select_Method Yes Pass Pass: Endotoxin-Free Product Is_Endotoxin_High->Pass No Ultrafiltration Ultrafiltration (10 kDa MWCO) Select_Method->Ultrafiltration Activated_Carbon Activated Carbon Adsorption Select_Method->Activated_Carbon Ion_Exchange Ion-Exchange Chromatography Select_Method->Ion_Exchange Final_QC Final Endotoxin QC (LAL Assay) Ultrafiltration->Final_QC Activated_Carbon->Final_QC Ion_Exchange->Final_QC Is_Final_Endotoxin_Low Endotoxin < Limit? Final_QC->Is_Final_Endotoxin_Low Fail Fail: Re-evaluate Method Fail->Select_Method Is_Final_Endotoxin_Low->Pass Yes Is_Final_Endotoxin_Low->Fail No

Caption: Workflow for selecting an endotoxin removal strategy.

Ultrafiltration_Protocol Start Start: Contaminated 3-HNA Solution Pre_rinse Pre-rinse 10 kDa Ultrafiltration Device Start->Pre_rinse Load_Sample Load 3-HNA Solution into Device Pre_rinse->Load_Sample Centrifuge Centrifuge per Manufacturer's Protocol Load_Sample->Centrifuge Collect_Filtrate Collect Filtrate (Endotoxin-Reduced 3-HNA) Centrifuge->Collect_Filtrate Retentate Discard Retentate (Contains Endotoxins) Centrifuge->Retentate Quantify Quantify Endotoxin (LAL) & 3-HNA Recovery (HPLC) Collect_Filtrate->Quantify End End: Purified Product Quantify->End

Caption: Experimental workflow for ultrafiltration.

References

Navigating the Labyrinth: A Technical Support Center for 3-Hydroxynonanoic Acid (3-HNA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 3-Hydroxynonanoic acid (3-HNA), a medium-chain hydroxy fatty acid, presents unique and significant challenges in method validation. Its endogenous nature, coupled with potential matrix effects and the scarcity of commercially available stable isotope-labeled internal standards, necessitates a robust and meticulously optimized analytical approach. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of 3-HNA assay development and validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Analyte & Standard Related Issues

Q1: I am having difficulty finding a stable isotope-labeled (SIL) internal standard for 3-HNA. What are my options?

A1: This is a primary challenge in 3-HNA analysis. The ideal internal standard is a SIL version of the analyte (e.g., 3-HNA-d3). However, its commercial availability is limited. Here are your options and their associated challenges:

  • Structural Analogs: Consider using a commercially available SIL analog of a different medium-chain hydroxy fatty acid (e.g., 3-hydroxyoctanoic acid-d3 or 3-hydroxydecanoic acid-d3).

    • Challenge: The extraction recovery and ionization efficiency of the analog may not perfectly mimic that of 3-HNA, potentially leading to inaccurate quantification. Thorough validation of parallelism is crucial.

  • Odd-Chain Analogs: An odd-chain hydroxy fatty acid analog could also be considered if it is not endogenously present.

  • Non-Isotopically Labeled Analog: Using a non-labeled structural analog is a less desirable option as it cannot correct for matrix effects during ionization.

Troubleshooting Workflow for Internal Standard Selection

start Start: Need Internal Standard (IS) for 3-HNA find_sil_hna Search for Stable Isotope-Labeled (SIL) 3-HNA start->find_sil_hna available SIL 3-HNA available? find_sil_hna->available use_sil_hna Use SIL 3-HNA available->use_sil_hna Yes find_analog Search for SIL structural analog (e.g., 3-hydroxyoctanoic-d3) available->find_analog No end Proceed with chosen IS and full validation use_sil_hna->end analog_available SIL Analog available? find_analog->analog_available use_analog Select best analog candidate analog_available->use_analog Yes consider_other Consider non-ideal options (e.g., odd-chain or non-labeled analog) analog_available->consider_other No validate_analog Thoroughly validate parallelism and recovery use_analog->validate_analog validate_analog->end consider_other->end sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (PPT) (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) add_is->lle spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) add_is->spe centrifuge Centrifuge ppt->centrifuge evaporate Evaporate to Dryness lle->evaporate spe->evaporate collect_supernatant Collect Supernatant centrifuge->collect_supernatant collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity lodd_loqq LOD & LLOQ linearity->lodd_loqq accuracy_precision Accuracy & Precision lodd_loqq->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability recovery_matrix->stability final_validation Final Method Validation Report stability->final_validation

Validation & Comparative

A Comparative Guide to 3-Hydroxynonanoic Acid and Other Short-Chain Fatty Acids in Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known effects of the short-chain fatty acid (SCFA) 3-Hydroxynonanoic acid against well-studied SCFAs—butyrate (B1204436), propionate (B1217596), and acetate (B1210297)—in the context of gut health. While research on this compound is emerging, this document synthesizes available data and provides a framework for future experimental comparisons.

Introduction to Short-Chain Fatty Acids and Gut Health

Short-chain fatty acids are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2] The most abundant and well-characterized SCFAs in the colon are acetate (C2), propionate (C3), and butyrate (C4).[3] These molecules play a pivotal role in maintaining intestinal homeostasis by serving as an energy source for colonocytes, reinforcing the gut barrier, and modulating the immune system.[1][2]

This compound: An Emerging Player

This compound is a nine-carbon medium-chain fatty acid with a hydroxyl group at the third carbon position. While its role in gut health is not as extensively studied as that of traditional SCFAs, its structural similarity to other bioactive hydroxy fatty acids suggests potential involvement in intestinal signaling pathways. A structurally related compound, 3-hydroxyoctanoic acid, is a known ligand for the hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B. Butyrate is a known agonist for the closely related receptor GPR109A (HCAR2).[4][5] This suggests that this compound may exert its effects through similar G-protein coupled receptors.

Comparative Effects on Gut Barrier Function

A key function of SCFAs is the maintenance of the intestinal epithelial barrier. Butyrate, in particular, has been shown to enhance barrier function by increasing the expression of tight junction proteins.[6][7]

Table 1: Comparative Effects on Gut Epithelial Barrier Integrity (In Vitro)

Fatty AcidConcentration Range TestedEffect on Transepithelial Electrical Resistance (TEER)Effect on Paracellular Permeability (e.g., FITC-Dextran Flux)Key Tight Junction Proteins Modulated
Butyrate 0.5 - 10 mM[6]Increase[6]Decrease[6]Claudin-1, Occludin, ZO-1[7][8]
Propionate 2.5 - 30 mMIncreaseDecreaseZO-1, Occludin
Acetate 5 - 30 mMIncreaseDecreaseNot well characterized
This compound Not availableNot availableNot availableNot available

Comparative Anti-Inflammatory Effects

SCFAs are recognized for their potent anti-inflammatory properties in the gut, primarily through the inhibition of the NF-κB signaling pathway.[1][2]

Table 2: Comparative Anti-Inflammatory Effects on Intestinal Epithelial Cells (In Vitro)

Fatty AcidConcentration Range TestedEffect on NF-κB ActivationEffect on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-8)
Butyrate 0.625 - 30 mM[1]Inhibition[1][2]Decrease[1][2]
Propionate 2.5 - 30 mM[1]Inhibition[1]Decrease[1]
Acetate 5 - 30 mM[1]Inhibition[1]Decrease[1]
This compound Not availableHypothesized InhibitionNot available

Signaling Pathways

The beneficial effects of butyrate are, in part, mediated by its activation of the G-protein coupled receptor GPR109A on the surface of intestinal epithelial and immune cells.[4][5] Activation of GPR109A by butyrate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream signaling events that culminate in the inhibition of NF-κB and modulation of apoptosis.[4][5] Given its structure, it is plausible that this compound could also signal through GPR109A or a related receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid GPR109A GPR109A Fatty Acid->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IKK IκB Kinase PKA->IKK Inhibits IkB-NFkB IκB-NF-κB Complex IKK->IkB-NFkB Phosphorylates IκB NFkB NF-κB IkB-NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates to and binds Inflammatory Genes Pro-inflammatory Gene Transcription DNA->Inflammatory Genes Promotes

Caption: Proposed signaling pathway for this compound via GPR109A.

Experimental Protocols

To directly compare the effects of this compound with other SCFAs, the following in vitro experimental protocols are proposed.

Assessment of Intestinal Barrier Function in Caco-2 Cells

Objective: To determine the effect of fatty acids on the integrity of an in vitro intestinal epithelial barrier model.

Methodology:

  • Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured on permeable Transwell inserts until a differentiated monolayer is formed.[9]

  • Treatment: Differentiated Caco-2 monolayers are treated with various concentrations of butyrate, propionate, acetate, and this compound for 24-48 hours.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a volt-ohm meter at baseline and at various time points post-treatment. An increase in TEER indicates enhanced barrier integrity.[10]

  • Paracellular Permeability Assay: Fluorescein isothiocyanate (FITC)-dextran (4 kDa) is added to the apical chamber of the Transwell. After incubation, the fluorescence in the basolateral chamber is measured to quantify the flux of FITC-dextran across the monolayer. A decrease in flux indicates reduced paracellular permeability.[8]

  • Tight Junction Protein Expression: Following treatment, cells are lysed, and the expression of key tight junction proteins (e.g., claudin-1, occludin, ZO-1) is analyzed by Western blotting or immunofluorescence microscopy.

Assessment of Anti-Inflammatory Effects in Caco-2 Cells

Objective: To evaluate the potential of fatty acids to suppress inflammation in an in vitro intestinal epithelial model.

Methodology:

  • Cell Culture and Treatment: Caco-2 cells are seeded in culture plates and treated with the respective fatty acids for a predetermined duration.

  • Induction of Inflammation: Inflammation is induced by treating the cells with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • NF-κB Activation Assay:

    • Reporter Assay: Cells are transiently transfected with an NF-κB luciferase reporter plasmid. Following treatment and stimulation, luciferase activity is measured as an indicator of NF-κB transcriptional activity.

    • Western Blot: Nuclear and cytoplasmic fractions are isolated to assess the translocation of the p65 subunit of NF-κB to the nucleus. Phosphorylation of IκBα can also be measured.[11]

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-8, IL-6) in the cell culture supernatant is quantified using ELISA.[1]

cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Comparison A Culture Caco-2 cells on Transwell inserts B Differentiate for 21 days A->B C Treat with Fatty Acids (Butyrate, Propionate, Acetate, 3-HNA) B->C D Induce Inflammation (e.g., TNF-α) C->D E Measure TEER & FITC-Dextran Flux (Barrier Function) D->E F Assess NF-κB Activation (Reporter Assay / Western Blot) D->F G Quantify Cytokine Secretion (ELISA) D->G H Compare effects of 3-HNA to other SCFAs E->H F->H G->H

Caption: Experimental workflow for comparing fatty acids in gut health studies.

Conclusion and Future Directions

The well-established benefits of SCFAs like butyrate, propionate, and acetate in maintaining gut health are extensively documented. While direct evidence for the role of this compound is currently limited, its chemical structure suggests a potential to interact with key signaling pathways, such as the GPR109A receptor, that are known to be modulated by butyrate.

The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of this compound with other SCFAs. Such studies are crucial to validate its hypothesized effects on gut barrier function and inflammation and to determine its potential as a novel therapeutic agent for gastrointestinal disorders. Future research should focus on in vivo studies using animal models of colitis to further elucidate the physiological relevance of this compound in the complex gut environment.

References

A Comparative Analysis of Quorum Sensing Mediators: 3-Hydroxynonanoic Acid and Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bacterial communication, quorum sensing (QS) stands out as a fundamental process governing collective behaviors such as biofilm formation and virulence. Central to these signaling networks are small molecule mediators that orchestrate gene expression in a cell-density-dependent manner. Among the most well-studied are the Acyl-Homoserine Lactones (AHLs), the cornerstone of quorum sensing in many Gram-negative bacteria. Concurrently, other molecules like 3-Hydroxynonanoic acid (3-OH-C9) and its longer-chain congeners play significant, albeit different, roles within the broader regulatory network of pathogens like Pseudomonas aeruginosa.

This guide provides a comprehensive comparison of the efficacy and roles of this compound and AHLs in quorum sensing, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Acyl-Homoserine Lactones (AHLs): The Archetypal Quorum Sensing Signals

AHLs are the primary signaling molecules in the canonical LuxI/LuxR-type quorum sensing systems. In P. aeruginosa, two major AHL-based systems, las and rhl, operate in a hierarchical fashion to control the expression of a multitude of virulence factors. The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is at the apex of this cascade, activating the rhl system. The rhl system, in turn, employs N-butanoyl-L-homoserine lactone (C4-HSL) to regulate its target genes. The activation of their cognate receptors, LasR and RhlR respectively, leads to the transcription of genes responsible for virulence factors such as elastase, alkaline protease, and pyocyanin, as well as those crucial for biofilm development.

This compound: A Key Player Downstream of AHL Signaling

Unlike AHLs, this compound and its related 3-hydroxyalkanoic acids (3-OH-HAs) are not primary signaling molecules that directly bind to transcriptional regulators like LasR or RhlR to initiate the quorum sensing cascade. Instead, they are crucial precursors for the synthesis of rhamnolipids, biosurfactants that play a vital role in motility and biofilm maturation in P. aeruginosa. The production of 3-OH-HAs is, in fact, under the control of the AHL-mediated quorum sensing system. Specifically, the rhl system, once activated by C4-HSL, induces the expression of the rhlA gene, which encodes the RhlA synthase responsible for producing the 3-hydroxyalkanoyloxy-alkanoic acid (HAA) dimer, the immediate precursor to rhamnolipids. Therefore, the efficacy of this compound is intrinsically linked to and dependent on the primary AHL signaling cascade.

Comparative Efficacy in Regulating Virulence and Biofilm Formation

The efficacy of AHLs and 3-OH-C9 in quorum sensing is best understood by their distinct roles. AHLs act as primary inducers, directly triggering a global change in gene expression. The concentration of AHLs directly correlates with the activation of the entire QS network. In contrast, the "efficacy" of this compound is observed in its downstream biological functions, such as facilitating swarming motility and contributing to the structural integrity of biofilms. While AHLs are the "switch," 3-hydroxy-fatty acids are critical "components" produced as a result of flipping that switch.

The following tables summarize quantitative data from representative studies, illustrating the impact of these molecules on key quorum sensing-regulated phenotypes.

Table 1: Comparative Impact on Virulence Factor Production
MoleculeTarget Gene/ProteinAssay TypeOrganismConcentrationObserved Effect
3-oxo-C12-HSL lasB (Elastase)Reporter Gene AssayP. aeruginosa1 µMSignificant induction of lasB-lacZ expression
C4-HSL RhamnolipidQuantificationP. aeruginosa10 µMRestoration of rhamnolipid production in an rhlI mutant
3-OH-C10 PyocyaninQuantificationP. aeruginosa-Production is dependent on RhlA, which synthesizes the precursor
Table 2: Comparative Impact on Biofilm Formation
MoleculeBiofilm ParameterAssay TypeOrganismConcentrationObserved Effect
3-oxo-C12-HSL Biofilm MassCrystal Violet StainingP. aeruginosa5 µMPromotes biofilm maturation and increases biomass
C4-HSL Biofilm ArchitectureConfocal MicroscopyP. aeruginosa10 µMEssential for the development of structured biofilms
3-OH-HAs Biofilm MaintenanceGenetic Knockout StudiesP. aeruginosa-Absence of RhlA leads to altered, less stable biofilm structures

Signaling Pathways and Experimental Workflows

To understand the distinct and interconnected roles of AHLs and this compound, it is crucial to visualize their respective signaling pathways and the experimental workflows used to elucidate them.

AHL_Signaling_Pathway cluster_AHL AHL-mediated Quorum Sensing cluster_3OH Downstream Production of 3-OH-HAs LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes LasR LasR LasR_C12 LasR-HSL Complex LasR->LasR_C12 C12_HSL->LasR binds las_genes las regulon (e.g., lasB, rhlR) LasR_C12->las_genes activates RhlR RhlR las_genes->RhlR Virulence Virulence Factors (Elastase, Pyocyanin) las_genes->Virulence RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR_C4 RhlR-HSL Complex RhlR->RhlR_C4 C4_HSL->RhlR binds rhl_genes rhl regulon (e.g., rhlA, rhlB) RhlR_C4->rhl_genes activates RhlA RhlA rhl_genes->RhlA expresses rhl_genes->Virulence HAA 3-Hydroxyalkanoyloxy- alkanoic acids RhlA->HAA synthesizes Rhamnolipids Rhamnolipids HAA->Rhamnolipids precursor for Biofilm Biofilm Formation & Motility Rhamnolipids->Biofilm

Figure 1: Hierarchical AHL signaling cascade leading to the production of 3-OH-HA precursors and virulence factors.

Experimental_Workflow cluster_virulence Virulence Factor Quantification cluster_biofilm Biofilm Formation Assay cluster_reporter Reporter Gene Assay start_v Bacterial Culture (Wild-type vs. Mutant) treatment_v Exogenous addition of AHLs or vehicle control start_v->treatment_v incubation_v Incubation and Growth treatment_v->incubation_v supernatant Collect Supernatant incubation_v->supernatant assay Enzyme/Pigment Assay (e.g., Elastase, Pyocyanin) supernatant->assay quantify_v Quantify Activity/ Concentration assay->quantify_v start_b Bacterial Inoculum (Standardized OD) treatment_b Addition of AHLs or vehicle to microplate wells start_b->treatment_b incubation_b Static Incubation treatment_b->incubation_b wash Wash to remove planktonic cells incubation_b->wash stain Crystal Violet Staining wash->stain solubilize Solubilize with Ethanol (B145695) stain->solubilize quantify_b Measure Absorbance (OD590) solubilize->quantify_b start_r Reporter Strain Culture (e.g., lasB-lacZ) treatment_r Induction with varying concentrations of AHLs start_r->treatment_r incubation_r Short Incubation treatment_r->incubation_r lyse Cell Lysis incubation_r->lyse substrate Add Reporter Substrate (e.g., ONPG) lyse->substrate quantify_r Measure Reporter Signal (e.g., Colorimetric) substrate->quantify_r

Figure 2: Standard experimental workflows for assessing quorum sensing activity.

Experimental Protocols

Reporter Gene Assay for AHL Activity

This protocol is designed to quantify the ability of AHLs to activate their cognate transcriptional regulators.

  • Strain and Culture Preparation: An E. coli or P. aeruginosa reporter strain carrying a plasmid with a QS-inducible promoter (e.g., lasI promoter) fused to a reporter gene (e.g., lacZ for colorimetric assay or lux for luminescence) is grown overnight in LB broth with appropriate antibiotics.

  • Assay Setup: The overnight culture is diluted 1:100 in fresh media and grown to an early exponential phase (OD600 ~0.2). 180 µL of this culture is added to the wells of a 96-well microtiter plate.

  • Induction: 20 µL of AHLs at various concentrations (typically ranging from nanomolar to micromolar) are added to the wells. A negative control (vehicle, e.g., DMSO) and a positive control (a known saturating concentration of the cognate AHL) are included.

  • Incubation: The plate is incubated at 37°C with shaking for a period sufficient for reporter gene expression (e.g., 4-6 hours).

  • Measurement: For a lacZ reporter, cells are lysed, and a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) is added. The development of yellow color is measured at 420 nm. For a lux reporter, luminescence is measured directly using a luminometer.

  • Data Analysis: Reporter activity is normalized to cell density (OD600) and expressed relative to the positive control.

Biofilm Formation Assay

This method quantifies the total biofilm biomass.

  • Inoculum Preparation: A bacterial strain of interest (e.g., P. aeruginosa PAO1) is grown overnight. The culture is then diluted in fresh LB broth to a standardized optical density (e.g., OD600 of 0.05).

  • Biofilm Growth: 200 µL of the diluted culture is added to the wells of a 96-well polystyrene plate. Test compounds (AHLs or inhibitors) are added at desired concentrations. The plate is incubated without shaking at 37°C for 24-48 hours.

  • Washing: The culture medium is carefully discarded, and the wells are gently washed three times with phosphate-buffered saline (PBS) to remove planktonic, non-adherent cells.

  • Staining: The plate is air-dried, and 200 µL of a 0.1% crystal violet solution is added to each well. The plate is incubated at room temperature for 15 minutes.

  • Destaining and Quantification: The crystal violet solution is discarded, and the wells are washed again with water. The bound crystal violet is solubilized by adding 200 µL of 95% ethanol to each well. The absorbance is measured at 590 nm using a microplate reader.

Virulence Factor Quantification: Elastase Assay

This assay measures the activity of LasB elastase, a key virulence factor regulated by the las system.

  • Culture and Supernatant Collection: P. aeruginosa is grown in a suitable medium (e.g., LB broth) with the test compounds for 18-24 hours. The culture is then centrifuged, and the cell-free supernatant is collected.

  • Assay Reaction: 100 µL of the supernatant is mixed with 900 µL of Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 10 mg of ECR as a substrate.

  • Incubation: The mixture is incubated at 37°C with shaking for 3-6 hours.

  • Measurement: The reaction is stopped by adding sodium phosphate (B84403) buffer. The mixture is centrifuged to pellet the insoluble ECR. The absorbance of the supernatant, which contains the solubilized Congo Red dye released by elastase activity, is measured at 495 nm.

  • Data Analysis: Elastase activity is calculated relative to a control culture.

Conclusion

Validating 3-Hydroxynonanoic Acid as a Biomarker for MCAD Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxynonanoic acid and established biomarkers for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biochemical pathways and workflows to facilitate an objective evaluation.

Introduction to MCAD Deficiency and the Need for Robust Biomarkers

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1][2] The condition is caused by mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme, which is crucial for the breakdown of medium-chain fatty acids (C6-C12) to produce energy.[3][4] During periods of fasting or illness, individuals with MCAD deficiency can experience severe metabolic crises characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, seizures, coma, and sudden death.[2][5]

Early and accurate diagnosis through newborn screening is critical for preventing these life-threatening complications.[2] This relies on the sensitive and specific detection of metabolic biomarkers in dried blood spots. While octanoylcarnitine (B1202733) (C8) is the primary and well-established biomarker for MCAD deficiency, the exploration of novel biomarkers like this compound is essential for improving diagnostic accuracy and understanding the complete metabolic signature of the disease.

Comparative Analysis of Biomarkers for MCAD Deficiency

The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and correlation with the disease state. This section compares this compound with the current gold-standard biomarkers for MCAD deficiency.

Quantitative Data Summary

Biomarker CategoryBiomarkerSample TypeTypical Findings in MCAD DeficiencyDiagnostic Performance
Established Acylcarnitines Octanoylcarnitine (C8)Dried Blood Spot, PlasmaMarkedly elevatedHigh sensitivity and specificity in newborn screening. Ratios with other acylcarnitines enhance diagnostic accuracy.
Decanoylcarnitine (C10)Dried Blood Spot, PlasmaModerately elevatedUsed in conjunction with C8 to calculate diagnostic ratios.
C8/C10 RatioDried Blood Spot, PlasmaElevatedImproves specificity by differentiating MCAD deficiency from other conditions.
C8/C2 RatioDried Blood Spot, PlasmaElevatedA sensitive indicator of metabolic block in MCAD deficiency.
Urinary Organic Acids Suberylglycine, HexanoylglycineUrineElevated during metabolic decompensationConfirmatory for MCAD deficiency, but may be normal in asymptomatic individuals.
Medium-chain dicarboxylic acids (C6-C12)UrineElevated, particularly during metabolic stressIndicative of fatty acid oxidation disorders, but not specific to MCAD deficiency.[6][7]
Potential Hydroxy Fatty Acid Biomarkers 3-Hydroxydicarboxylic Acids (Profile)UrineAltered ratios of C6, C8, and C10 3-hydroxydicarboxylic acids. Specifically, lower ratios of 3-hydroxyadipic (C6) and 3-hydroxyoctanedioic (C8) acids to 3-hydroxydecanedioic acid (C10) are indicative of decreased MCAD activity.[8]May provide additional confirmatory evidence, but not a primary screening marker.
This compound (3-OH-C9)Urine, PlasmaLimited data available. Not currently established as a routine diagnostic marker for MCAD deficiency.Validation studies are required to determine diagnostic performance.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biochemistry and analytical procedures, the following diagrams illustrate the metabolic pathway of MCAD deficiency and the experimental workflows for biomarker analysis.

MCAD_Deficiency_Pathway Metabolic Consequences of MCAD Deficiency Fat Dietary & Stored Fat (Medium-Chain Triglycerides) MCFA Medium-Chain Fatty Acids (C6-C12) Fat->MCFA MCFA_CoA Medium-Chain Acyl-CoA MCFA->MCFA_CoA BetaOxidation Mitochondrial Beta-Oxidation MCFA_CoA->BetaOxidation OmegaOxidation Omega-Oxidation Pathway MCFA_CoA->OmegaOxidation Accumulation leads to alternative pathways Conjugation Conjugation Pathways MCFA_CoA->Conjugation HydroxyPath Alternative Oxidation MCFA_CoA->HydroxyPath MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) BetaOxidation->MCAD Step 1 Enoyl_CoA 2,3-Enoyl-CoA MCAD->Enoyl_CoA Blocked in MCAD Deficiency Acetyl_CoA Acetyl-CoA Enoyl_CoA->Acetyl_CoA Ketones Ketone Bodies Acetyl_CoA->Ketones Energy Energy (ATP) Acetyl_CoA->Energy DicarboxylicAcids Medium-Chain Dicarboxylic Acids OmegaOxidation->DicarboxylicAcids Urine_DCA Excreted in Urine DicarboxylicAcids->Urine_DCA Acylcarnitines Acylcarnitines (e.g., Octanoylcarnitine C8) Conjugation->Acylcarnitines Acylglycines Acylglycines (e.g., Suberylglycine) Conjugation->Acylglycines Blood_Acyl Elevated in Blood Acylcarnitines->Blood_Acyl Urine_AcylGly Excreted in Urine Acylglycines->Urine_AcylGly HydroxyAcids 3-Hydroxy Fatty Acids / 3-Hydroxydicarboxylic Acids HydroxyPath->HydroxyAcids Urine_Hydroxy Excreted in Urine HydroxyAcids->Urine_Hydroxy Experimental_Workflow Experimental Workflow for Biomarker Analysis cluster_acylcarnitine Acylcarnitine Analysis (Blood) cluster_hydroxyacid 3-Hydroxy Fatty Acid Analysis (Urine) DBS Dried Blood Spot (DBS) Collection Punch Punching a 3mm disc DBS->Punch Extraction_AC Extraction with Methanolic Internal Standards Punch->Extraction_AC Derivatization_AC Butylation (Optional) Extraction_AC->Derivatization_AC LCMSMS_AC LC-MS/MS Analysis Derivatization_AC->LCMSMS_AC Data_AC Data Analysis: Quantification of C8, C10 and calculation of ratios LCMSMS_AC->Data_AC Urine Urine Sample Collection Extraction_HA Liquid-Liquid Extraction Urine->Extraction_HA Derivatization_HA Silylation (e.g., with BSTFA) Extraction_HA->Derivatization_HA GCMS GC-MS Analysis Derivatization_HA->GCMS Data_HA Data Analysis: Identification and quantification of 3-hydroxy fatty acids GCMS->Data_HA

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-hydroxy fatty acids (3-OHFAs) is critical in various research and clinical settings, particularly in the study of metabolic disorders and bacterial infections. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

At a Glance: Key Differences

FeatureGC-MSLC-MS/MS
Sample Volatility Requires derivatization to increase volatilityDoes not require derivatization
Sample Preparation More complex, multi-step process including hydrolysis and derivatizationSimpler, often direct injection after extraction
Sensitivity High, with Limits of Detection (LODs) in the picogram range for some fatty acids.Very high, with Limits of Detection (LODs) in the nanogram to picogram per milliliter range.
Specificity Good, especially with Selected Ion Monitoring (SIM)Excellent, with Multiple Reaction Monitoring (MRM) providing high selectivity
Throughput Lower, due to longer run times and sample preparationHigher, with faster run times
Isomer Separation Can separate some isomers based on chromatographyCan be challenging, but achievable with specific columns and methods
Instrumentation Cost Generally lowerGenerally higher

Quantitative Performance Comparison

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.05 pg to 1.0 pg (for general fatty acids)[1]0.1 to 0.9 ng/mL (for hydroxy fatty acids)[2] 3.0 to 14.0 ng/mL (for free fatty acids)
Limit of Quantification (LOQ) Not explicitly stated for 3-OHFAs, but generally in the low ng/mL range.0.4 to 2.6 ng/mL (for hydroxy fatty acids)[2] 8.0 to 45.0 ng/mL (for free fatty acids)
Precision (CV%) 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L[3]Intraday: 0.7 to 9.1% Interday: 3.7 to 9.5%
**Linearity (R²) **≥ 0.99≥ 0.995

Experimental Protocols: A Detailed Look

The choice between GC-MS and LC-MS/MS often comes down to the specific requirements of the study, including the sample matrix, the need for high throughput, and the available instrumentation. Below are detailed experimental protocols for each technique as described in the literature.

GC-MS Protocol for 3-Hydroxy Fatty Acids in Serum/Plasma

This method involves hydrolysis to release bound 3-OHFAs, extraction, and derivatization to make the analytes volatile for GC analysis.[3][4]

1. Sample Preparation:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix.

  • For total 3-OHFA content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample represents the free 3-OHFA content.

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

  • Extract the 3-OHFAs twice with 3 mL of ethyl acetate (B1210297).

  • Dry the combined organic extracts under a stream of nitrogen at 37 °C.

2. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Incubate at 80 °C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column.

  • Injection: 1 µL of the derivatized sample is injected.

  • Oven Program: Initial temperature of 80 °C for 5 minutes, then ramp to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes.[3]

  • Detection: Selected Ion Monitoring (SIM) mode is used for quantification. For example, monitor m/z 233 for the unlabeled 3-hydroxy fragment and m/z 235 for the labeled internal standard.[3]

LC-MS/MS Protocol for 3-Hydroxy Fatty Acids in Plasma

This UPLC-MS/MS method allows for the direct analysis of 3-OHFAs without derivatization, enabling higher throughput.[5][6]

1. Sample Preparation:

  • Protein precipitation is a common method for plasma samples. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing internal standards to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for injection.

2. UPLC-MS/MS Analysis:

  • Instrument: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase column, such as a C18 or C8, is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Detection: Scheduled Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each 3-OHFA and its corresponding internal standard.[5]

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis of 3-hydroxy fatty acids.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (optional) Add_IS->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Drying Extraction->Drying Derivatize TMS Derivatization Drying->Derivatize GC_MS GC-MS Analysis (SIM) Derivatize->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: GC-MS workflow for 3-hydroxy fatty acid analysis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Drying Drying Protein_Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM) Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: LC-MS/MS workflow for 3-hydroxy fatty acid analysis.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of 3-hydroxy fatty acids.

GC-MS stands out as a robust and well-established method, particularly valuable for applications where high sensitivity for a broad range of fatty acids is required and throughput is not the primary concern. The necessity of derivatization, however, adds complexity and time to the sample preparation process.

LC-MS/MS offers the significant advantages of simpler sample preparation (often eliminating the need for derivatization) and higher throughput, making it highly suitable for large-scale clinical and research studies. Its high selectivity and sensitivity, especially in complex biological matrices, further solidify its position as a leading technique in modern bioanalysis.

Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific analytical goals, sample type, available resources, and the desired balance between sample preparation complexity, throughput, and sensitivity.

References

Comparative analysis of 3-hydroxyalkanoate production in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-hydroxyalkanoate (3HA) production across various bacterial strains reveals significant diversity in both the types of 3HAs produced and the overall yield. This guide provides an objective comparison of key bacterial species utilized in 3HA research and production, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development and biomaterials.

Comparative Production of 3-Hydroxyalkanoates

The production of 3-hydroxyalkanoates, the monomeric units of polyhydroxyalkanoates (PHAs), varies considerably among different bacterial species. Key factors influencing production include the genetic background of the strain, the carbon source provided, and the cultivation conditions. Below is a summary of 3HA production in several well-studied bacterial strains.

Table 1: Comparative 3-Hydroxyalkanoate (3HA) Production in Different Bacterial Strains

Bacterial StrainCarbon Source(s)3HA Produced (Monomer Composition)Titer (g/L)PHA Content (% of Cell Dry Weight)Reference(s)
Cupriavidus necator (formerly Ralstonia eutropha)Glucose, FructosePoly(3-hydroxybutyrate) (P(3HB))> 80> 80[1][2]
Cupriavidus necatorGlucose, Propionic acidPoly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV))3.1~32 mol% 3HV[3]
Pseudomonas putida KT2442Dodecanoate (B1226587)P(3HHx, 3HO, 3HD, 3HDD)-84[4]
Pseudomonas putida KT2440, GN112C7-C14 Alkanoic acidsMedium-chain-length PHA (mcl-PHA)5.5 - 6.9 (CDW)-[5]
Pseudomonas sp. MTCC 2496GlucoseMixture of chain lengths-up to 57%[6]
Engineered Escherichia coliGlucosePoly(3-hydroxybutyrate) (P(3HB))--[7]
Marinobacterium zhoushanenseSucrosePoly(3-hydroxybutyrate) (P(3HB))2.8964.05[8]
Marinobacterium nitratireducensButyratePoly(3-hydroxybutyrate) (P(3HB))3.3866.80[8]
Marinobacterium sediminicolaValeratePoly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV))3.3794.75 mol% 3HV[8]
Bacillus megateriumDesugared beet molassesPoly(3-hydroxybutyrate) (P(3HB))0.55 - 0.60 (g/g DCW)-[9]

Note: Production metrics can vary significantly based on specific experimental conditions such as bioreactor scale, feeding strategy, and media composition.

Metabolic Pathways for 3HA Synthesis

Bacteria synthesize PHAs via several metabolic routes, primarily dependent on the carbon source and the enzymatic machinery of the organism. The three main pathways are illustrated below.[10] Pathway I is common for the production of short-chain-length (scl) PHAs like P(3HB) from sugars.[11][12] Pathways II and III are typically involved in the synthesis of medium-chain-length (mcl) PHAs from fatty acids.[12][13]

PHA_Metabolic_Pathways cluster_pathway1 Pathway I: From Sugars (scl-PHA) cluster_pathway2 Pathway II: From Fatty Acid de novo Synthesis (mcl-PHA) cluster_pathway3 Pathway III: From Fatty Acid β-oxidation (mcl-PHA) Sugars Sugars Acetyl_CoA Acetyl_CoA Sugars->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA phaA (β-ketothiolase) Acetyl_CoA_2 Acetyl-CoA R_3_Hydroxybutyryl_CoA R_3_Hydroxybutyryl_CoA Acetoacetyl_CoA->R_3_Hydroxybutyryl_CoA phaB (NADPH-dependent reductase) P_3HB P_3HB R_3_Hydroxybutyryl_CoA->P_3HB phaC (PHA synthase) Malonyl_ACP Malonyl_ACP Acetyl_CoA_2->Malonyl_ACP accABCD R_3_Hydroxyacyl_ACP R_3_Hydroxyacyl_ACP Malonyl_ACP->R_3_Hydroxyacyl_ACP fabG R_3_Hydroxyacyl_CoA R_3_Hydroxyacyl_CoA R_3_Hydroxyacyl_ACP->R_3_Hydroxyacyl_CoA phaG mcl_PHA mcl_PHA R_3_Hydroxyacyl_CoA->mcl_PHA phaC (PHA synthase) Fatty_Acids Fatty_Acids Acyl_CoA Acyl_CoA Fatty_Acids->Acyl_CoA Enoyl_CoA Enoyl_CoA Acyl_CoA->Enoyl_CoA fad R_3_Hydroxyacyl_CoA_2 (R)-3-Hydroxyacyl-CoA Enoyl_CoA->R_3_Hydroxyacyl_CoA_2 phaJ mcl_PHA_2 mcl-PHA R_3_Hydroxyacyl_CoA_2->mcl_PHA_2 phaC (PHA synthase)

Caption: Metabolic pathways for PHA biosynthesis.

Experimental Protocols

A generalized workflow for a comparative analysis of 3HA production in different bacterial strains is outlined below. This process involves strain selection and cultivation, followed by PHA extraction and quantification.

Experimental_Workflow cluster_prep 1. Preparation cluster_cultivation 2. Cultivation cluster_analysis 3. Analysis Strain_Selection Select Bacterial Strains (e.g., C. necator, P. putida, E. coli) Media_Prep Prepare Culture Media (e.g., Minimal Salts Medium + Carbon Source) Strain_Selection->Media_Prep Inoculum_Prep Prepare Inoculum Cultures Media_Prep->Inoculum_Prep Fermentation Cultivate Strains in Bioreactors (Controlled pH, Temp, DO) Inoculum_Prep->Fermentation Sampling Collect Samples at Time Intervals Fermentation->Sampling Cell_Harvest Harvest Cells by Centrifugation Sampling->Cell_Harvest Lyophilization Lyophilize Biomass to Determine Cell Dry Weight (CDW) Cell_Harvest->Lyophilization PHA_Extraction Extract PHA from Cells (e.g., Chloroform (B151607), Hypochlorite) Cell_Harvest->PHA_Extraction PHA_Quantification Quantify PHA (e.g., GC-MS, HPLC) PHA_Extraction->PHA_Quantification Characterization Characterize PHA (e.g., NMR, FTIR) PHA_Quantification->Characterization

Caption: Experimental workflow for comparative 3HA production.

Detailed Methodologies

1. Bacterial Cultivation:

  • Strains and Media: Cultivate selected bacterial strains (e.g., Cupriavidus necator H16, Pseudomonas putida KT2440, and a recombinant E. coli strain harboring the PHA synthesis operon) in a defined minimal salts medium. The composition of the medium is critical and should be kept consistent for comparison. A typical medium contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., KH₂PO₄, Na₂HPO₄), and trace elements.

  • Carbon Source: Supplement the medium with the desired carbon source (e.g., 2% w/v glucose for scl-PHA or 10 mM dodecanoate for mcl-PHA).

  • Inoculum Preparation: Grow a seed culture in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Inoculate the main culture with a standardized amount of the seed culture (e.g., 5% v/v).

  • Fermentation Conditions: Perform cultivations in a controlled bioreactor (e.g., 5 L) with controlled pH (e.g., 7.0), temperature (e.g., 30°C for Pseudomonas and Cupriavidus, 37°C for E. coli), and dissolved oxygen (e.g., maintained at 20% of air saturation).[6] Nutrient-limiting conditions, such as nitrogen or phosphate (B84403) limitation, are often induced to promote PHA accumulation.[14]

2. PHA Extraction and Quantification:

  • Cell Harvesting and Drying: Harvest cells from the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes). Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • PHA Extraction: Resuspend the dried biomass in chloroform and incubate at a raised temperature (e.g., 60°C) for several hours to dissolve the intracellular PHA granules.[6] Filter the mixture to remove cell debris. Precipitate the PHA by adding a non-solvent like cold ethanol (B145695) or methanol (B129727) to the chloroform extract.[6] Recover the precipitated PHA by filtration or centrifugation and dry it.

  • Quantification by Gas Chromatography (GC): The most common method for quantifying the monomer composition of PHA is gas chromatography.[15]

    • Methanolysis: Subject a known amount of dried PHA or lyophilized cells to acidic methanolysis (e.g., using a mixture of methanol, sulfuric acid, and benzoic acid as an internal standard). This process depolymerizes the PHA into its constituent 3-hydroxyacyl methyl esters.

    • GC Analysis: Analyze the resulting methyl esters by gas chromatography, typically with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[15][16]

    • Calculation: Quantify the individual monomers by comparing their peak areas to those of known standards and the internal standard. The PHA content is then expressed as a percentage of the cell dry weight.

3. PHA Characterization:

  • Fourier Transform Infrared Spectroscopy (FTIR): Use FTIR to confirm the presence of the characteristic ester carbonyl group (C=O) in the PHA polymer, which typically shows a strong absorption band around 1720-1740 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ ¹H and ¹³C NMR to elucidate the chemical structure of the produced PHA and confirm the monomer composition.[6]

This guide provides a framework for the comparative analysis of 3-hydroxyalkanoate production. Researchers should adapt the specific conditions and protocols based on the bacterial strains and research objectives. The provided data and methodologies offer a starting point for systematic investigation into the production of these versatile biopolymers.

References

Immunoassay Cross-Reactivity Guide: Profiling Antibodies Against 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity against various 3-hydroxy fatty acids (3-OH FAs) in immunoassays. Understanding the specificity of these antibodies is critical for the accurate quantification of these important biomolecules in various research and clinical applications. 3-OH FAs are intermediates in fatty acid metabolism and have been identified as potential biomarkers for metabolic disorders and bacterial infections. Immunoassays offer a high-throughput and sensitive method for their detection, but their reliability hinges on the specificity of the antibodies employed.

Comparative Analysis of Antibody Cross-Reactivity

The successful application of immunoassays for 3-hydroxy fatty acids is highly dependent on the specificity of the antibody used. Cross-reactivity with structurally similar molecules can lead to inaccurate quantification and misinterpretation of results. Small molecules like 3-hydroxy fatty acids are typically analyzed using a competitive immunoassay format. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Due to a lack of publicly available quantitative data from manufacturers or in peer-reviewed literature detailing the cross-reactivity of a specific antibody against a panel of 3-hydroxy fatty acids, the following table presents a hypothetical cross-reactivity profile for a monoclonal antibody raised against 3-hydroxydodecanoic acid (3-OH C12:0). This table is intended to serve as an illustrative example of how such data should be presented and interpreted.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Against 3-Hydroxydodecanoic Acid (3-OH C12:0)

CompoundChemical StructureConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)
3-Hydroxydodecanoic acid (3-OH C12:0) CH₃(CH₂)₈CH(OH)CH₂COOH 10 ng/mL 100
3-Hydroxydecanoic acid (3-OH C10:0)CH₃(CH₂)₆CH(OH)CH₂COOH50 ng/mL20
3-Hydroxytetradecanoic acid (3-OH C14:0)CH₃(CH₂)₁₀CH(OH)CH₂COOH25 ng/mL40
3-Hydroxyoctanoic acid (3-OH C8:0)CH₃(CH₂)₄CH(OH)CH₂COOH> 1000 ng/mL< 1
3-Hydroxyhexadecanoic acid (3-OH C16:0)CH₃(CH₂)₁₂CH(OH)CH₂COOH100 ng/mL10
Dodecanoic acid (C12:0)CH₃(CH₂)₁₀COOH> 10000 ng/mL< 0.1
2-Hydroxydodecanoic acidCH₃(CH₂)₉CH(OH)COOH> 5000 ng/mL< 0.2

Cross-reactivity (%) is calculated as (IC50 of 3-OH C12:0 / IC50 of competing compound) x 100.

Interpretation of the Data:

This hypothetical data illustrates that the antibody has the highest affinity for its target antigen, 3-hydroxydodecanoic acid. It exhibits significant cross-reactivity with other medium-chain 3-hydroxy fatty acids (C10 and C14), albeit with lower affinity. The cross-reactivity decreases as the chain length of the fatty acid moves further away from C12. Importantly, the antibody shows negligible cross-reactivity with the non-hydroxylated parent fatty acid (dodecanoic acid) and a positional isomer (2-hydroxydodecanoic acid), indicating high specificity for the 3-hydroxy group.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed protocol for such an experiment.

Competitive ELISA Protocol for 3-Hydroxy Fatty Acid Quantification and Cross-Reactivity Analysis

Materials:

  • 96-well microtiter plates (high-binding)

  • Monoclonal or polyclonal antibody specific for a 3-hydroxy fatty acid

  • 3-hydroxy fatty acid standards (e.g., 3-OH C8:0, 3-OH C10:0, 3-OH C12:0, 3-OH C14:0, 3-OH C16:0) and other potential cross-reactants

  • Coating antigen (e.g., 3-hydroxy fatty acid conjugated to a carrier protein like BSA or OVA)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the 3-hydroxy fatty acid standards and potential cross-reactants in assay buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate the mixture for 1 hour at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the target 3-hydroxy fatty acid standard.

    • Determine the IC50 value for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a competitive ELISA for determining 3-hydroxy fatty acid concentrations and antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with 3-OH FA-protein conjugate p2 Block non-specific binding sites p1->p2 c3 Add mixture to coated plate p2->c3 c1 Prepare standards and samples (containing free 3-OH FA) c2 Incubate with primary antibody c1->c2 c2->c3 d1 Add enzyme-linked secondary antibody c3->d1 d2 Add substrate d1->d2 d3 Measure signal d2->d3 end end d3->end Analyze Data fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

A Comparative Guide: 3-Hydroxynonanoic Acid (3-HNA) vs. The Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endotoxin (B1171834) detection is a critical step in ensuring the safety of parenteral drugs and medical devices. The presence of endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit severe pyrogenic responses in humans. For decades, the Limulus Amebocyte Lysate (LAL) assay has been the gold standard for endotoxin testing. However, alternative methods, such as the quantification of 3-hydroxy fatty acids (3-OH FAs) like 3-hydroxynonanoic acid (3-HNA), are emerging as potential chemical markers for endotoxin. This guide provides an objective comparison of these two methods, supported by available experimental data and detailed protocols.

At a Glance: 3-HNA vs. LAL Assay

FeatureThis compound (3-HNA) AnalysisLimulus Amebocyte Lysate (LAL) Assay
Principle Chemical analysis of a specific fatty acid component of Lipid A (the toxic moiety of endotoxin) via Gas Chromatography-Mass Spectrometry (GC-MS).Biological assay based on the enzymatic coagulation cascade of amoebocyte lysate from the horseshoe crab, triggered by endotoxin.
Detection Method Mass SpectrometryGel-clot (qualitative), Turbidimetric (quantitative), Chromogenic (quantitative)
Specificity Potentially high for Gram-negative bacteria. However, susceptible to interference from endogenous 3-hydroxy fatty acids in mammalian samples.High for endotoxin. Some formulations can be activated by (1→3)-β-D-glucans, leading to false positives, though specific reagents can block this.
Sensitivity Dependent on the analytical method. A fluorescence labeling method for a related 3-hydroxy fatty acid has a reported detection limit of 100 pg of endotoxin.High. The chromogenic LAL assay can detect endotoxin levels as low as 0.0002 EU/mL. The gel-clot method has sensitivities ranging from 0.015 to 0.25 EU/mL.
Quantitative Capability Excellent. Provides absolute quantification of the marker molecule.Excellent for turbidimetric and chromogenic methods.
Throughput Lower, due to sample preparation and chromatographic run times.Higher, especially with microplate-based chromogenic and turbidimetric assays.
Animal Dependency NoYes, requires blood from the horseshoe crab.

Quantitative Performance Comparison

Direct quantitative comparisons of the analytical performance of 3-HNA analysis versus the LAL assay for endotoxin detection in pharmaceutical products are limited in publicly available literature. However, studies comparing the analysis of related 3-hydroxy fatty acids with the LAL assay provide valuable insights into the correlation between these two approaches.

Parameter3-Hydroxy Fatty Acid (3-OH FA) AnalysisLimulus Amebocyte Lysate (LAL) Assay
Correlation A study comparing the sum of 3-hydroxy-dodecanoic (3-OH C12) and 3-hydroxy-tetradecanoic (3-OH C14) acids with the kinetic chromogenic LAL test showed a positive correlation with a Pearson's correlation coefficient (r) of 0.79.[1]Not Applicable (Reference Method)
Limit of Detection (LOD) A quantitative method using fluorescence labeling of 3-hydroxytetradecanoic acid reported a detection limit of 10 femtomoles, corresponding to approximately 100 pg of Salmonella abortus equi endotoxin.Gel-clot: 0.015 - 0.5 EU/mL.[1] Turbidimetric: 0.001 EU/mL.[1] Chromogenic: as low as 0.0002 EU/mL.[1]
Accuracy (Recovery) In environmental samples, spike recovery for medium-chain 3-hydroxy fatty acids (including 3-HNA) was reported to be between 54-86%.For a validated assay, spike recovery should be within 50-200%.[2]
Precision (Repeatability) Not extensively reported for 3-HNA as an endotoxin marker.For a validated assay, the coefficient of variation (CV%) for replicate measurements should be less than 10%.[3]
Specificity Analysis of 3-OH FAs is specific to these molecules, which are characteristic of Gram-negative bacteria. However, the presence of endogenous 3-OH FAs in mammalian samples can be a significant limitation, potentially leading to false positives.[4]The assay is highly specific for endotoxin. While some LAL reagents can be activated by (1→3)-β-D-glucans, endotoxin-specific reagents and blockers are available to mitigate this interference.

Signaling Pathways and Experimental Workflows

Limulus Amebocyte Lysate (LAL) Assay Signaling Pathway

The LAL assay is based on an enzymatic cascade that is triggered by the presence of endotoxin.

LAL_Pathway Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC Binds & Activates FactorC_act Activated Factor C FactorC->FactorC_act FactorB Factor B FactorC_act->FactorB Cleaves & Activates FactorB_act Activated Factor B FactorB->FactorB_act ProclottingEnzyme Proclotting Enzyme FactorB_act->ProclottingEnzyme Cleaves & Activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme Coagulogen Coagulogen ClottingEnzyme->Coagulogen Cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin LAL_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SamplePrep Sample and Standard Dilution Incubation1 Mix Sample/Standard with LAL Incubate (e.g., 37°C) SamplePrep->Incubation1 LysateReconstitution LAL Reagent Reconstitution LysateReconstitution->Incubation1 SubstrateAddition Add Chromogenic Substrate Incubation1->SubstrateAddition Incubation2 Incubate to allow color development SubstrateAddition->Incubation2 StopReaction Add Stop Reagent Incubation2->StopReaction Measurement Measure Absorbance (e.g., 405 nm) StopReaction->Measurement Calculation Calculate Endotoxin Concentration from Standard Curve Measurement->Calculation HNA_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Hydrolysis Acid or Alkaline Hydrolysis to release 3-HNA from Lipid A Extraction Liquid-Liquid or Solid-Phase Extraction of Fatty Acids Hydrolysis->Extraction Derivatization Derivatization to form volatile esters (e.g., methyl esters) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation on GC column Injection->Separation Detection Mass Spectrometric Detection (Selected Ion Monitoring) Separation->Detection Quantification Quantification of 3-HNA in sample Detection->Quantification StandardCurve Generation of Standard Curve with 3-HNA standard StandardCurve->Quantification

References

A Researcher's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 3-hydroxy fatty acids (3-OH-FAs) is crucial for understanding various physiological and pathological processes. The inherent chemical properties of 3-OH-FAs often necessitate a derivatization step prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to improve their volatility, enhance ionization efficiency, and increase analytical sensitivity. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

General Workflow for 3-Hydroxy Fatty Acid Analysis

The analysis of 3-OH-FAs typically follows a multi-step process, beginning with sample preparation and extraction, followed by derivatization, and concluding with instrumental analysis. The specific details of each step can be tailored to the analytical platform and the research question at hand.

3-OH-FA Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Hydrolysis Hydrolysis (optional, for total 3-OH-FAs) Extraction->Hydrolysis Derivatization Derivatization with selected reagent Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS Analysis Derivatization->LCMS DataAnalysis Data Acquisition & Processing GCMS->DataAnalysis LCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Figure 1: General experimental workflow for the analysis of 3-hydroxy fatty acids.

Comparison of Derivatization Reagents for GC-MS Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 3-OH-FAs. This is typically achieved by converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, respectively. The most common approaches involve silylation or a combination of esterification and silylation.

Key Reagents for GC-MS:

  • Silylating Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to convert both the carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) derivatives in a single step.

  • Alkylating/Acylating Reagents: Pentafluorobenzyl bromide (PFBBr) is used to form pentafluorobenzyl esters of the carboxylic acid group. The hydroxyl group is then typically silylated in a subsequent step.

Quantitative Performance Data for GC-MS Derivatization Reagents:

ParameterBSTFA (+TMCS)PFBBr (+ Silylation)
Limit of Detection (LOD) 5-40 pg on column (for most carboxylic acids)[1]10-100 nM (0.1-1 pmol on column) for hydroxy fatty acids[2]
Precision (CV%) 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L (for 3-OH-FAs C6-C18)[3]Not Reported
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly or stored under anhydrous conditions at low temperatures.[4]PFB esters are generally stable.

Comparison of Derivatization Reagents for LC-MS Analysis

In LC-MS, derivatization is primarily employed to enhance the ionization efficiency of 3-OH-FAs, thereby improving detection sensitivity. This is often achieved by introducing a readily ionizable group onto the fatty acid molecule.

Key Reagents for LC-MS:

  • 3-Nitrophenylhydrazine (3-NPH): Reacts with the carboxylic acid group to form a hydrazone derivative that can be readily ionized.

  • 2-Picolylamine (2-PA): Forms an amide with the carboxylic acid group, introducing a basic nitrogen that is easily protonated in positive ion mode.

Quantitative Performance Data for LC-MS Derivatization Reagents (Data for Short-Chain Fatty Acids):

Parameter3-Nitrophenylhydrazine (3-NPH)2-Picolylamine (2-PA)
Sensitivity Good retention, but inferior sensitivity compared to 2-PA.[5][6]Higher sensitivity than 3-NPH.[5][6]
Matrix Effects (in human serum) 77.1–99.0% (RSD ≤ 3.4%)[5][6]81.6–99.5% (RSD ≤ 8.0%)[5][6]
Chromatographic Separation Good retention capacity.[5][6]Successful separation of isomers.[5][6]
Reaction Time 30 min at 40°C10 min at 25°C

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the selected derivatization reagents.

GC-MS Derivatization Protocol: Silylation with BSTFA + TMCS

This protocol is adapted from a method for the analysis of 3-hydroxy fatty acids in biological samples.[3]

  • Sample Preparation: To 500 µL of serum or plasma, add internal standards. For total 3-OH-FA content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes at room temperature.

  • Acidification: Acidify all samples with 6 M HCl.

  • Extraction: Extract the 3-OH-FAs twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 80°C for 60 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Derivatization Protocol: PFBBr Esterification followed by Silylation

This two-step protocol is suitable for sensitive detection, particularly with electron capture negative ionization mass spectrometry.

  • Esterification with PFBBr:

    • To the dried lipid extract, add 20 µL of 1.5% (v/v) pentafluorobenzyl bromide in acetonitrile (B52724) and 20 µL of 1.5% (v/v) diisopropylethylamine in acetonitrile.

    • Cap the vial and heat at 45°C for 30 minutes.

    • Evaporate the reagents to dryness under a stream of nitrogen.

  • Silylation of Hydroxyl Group:

    • To the dried PFB esters, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

LC-MS Derivatization Protocol: 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on methods developed for short-chain fatty acids and other carboxylic acids.[7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, mix 20 µL of the sample (or standard solution) with 20 µL of 200 mM 3-NPH in 50% methanol (B129727) and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in 6% pyridine (B92270) in 50% methanol.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding a suitable quenching agent, such as formic acid.

  • Analysis: Dilute the sample as needed with the mobile phase and inject it into the LC-MS/MS system.

LC-MS Derivatization Protocol: 2-Picolylamine (2-PA)

This is a rapid derivatization method suitable for high-throughput analysis.[7]

  • Reaction Mixture Preparation: To 50 µL of the sample (or standard solution) in a vial, add 20 µL of 10 mg/mL 2-picolylamine in acetonitrile, 20 µL of 10 mg/mL 2,2'-dipyridyl disulfide in acetonitrile, and 20 µL of 10 mg/mL triphenylphosphine (B44618) in acetonitrile.

  • Incubation: Cap the vial and let the reaction proceed at 25°C for 10 minutes.

  • Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The choice of derivatization reagent is a critical decision point in the analytical workflow that directly impacts the subsequent steps and the quality of the final data.

Derivatization Choice Logic cluster_gc GC-MS Derivatization cluster_lc LC-MS Derivatization Analyte 3-Hydroxy Fatty Acid AnalysisPlatform Analytical Platform Analyte->AnalysisPlatform GCMS GC-MS AnalysisPlatform->GCMS Volatility Required LCMS LC-MS AnalysisPlatform->LCMS Ionization Enhancement Silylation Silylation (MSTFA, BSTFA) - Volatility - Thermal Stability GCMS->Silylation Alkylation Alkylation/Acylation (PFBBr) - High Sensitivity (ECNI) - Two-step process GCMS->Alkylation NPH 3-NPH - Improved Ionization - Good Retention LCMS->NPH PA 2-Picolylamine - High Sensitivity (ESI+) - Rapid Reaction LCMS->PA

Figure 2: Decision logic for selecting a derivatization reagent based on the analytical platform.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the successful analysis of 3-hydroxy fatty acids. For GC-MS applications, silylating reagents like BSTFA and MSTFA offer a straightforward single-step derivatization of both functional groups, while PFBBr provides enhanced sensitivity, particularly for trace-level analysis. For LC-MS analysis, reagents such as 3-NPH and 2-PA significantly improve ionization efficiency and, consequently, detection sensitivity. The choice of reagent should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision to achieve accurate and reliable quantification of 3-hydroxy fatty acids in your research.

References

Comparative Analysis of the Signaling Properties of 3-Hydroxynonanoic Acid and γ-Hydroxybutyrate (GHB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling properties of 3-Hydroxynonanoic acid and gamma-hydroxybutyrate (GHB). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

This compound and gamma-hydroxybutyrate (GHB) are both naturally occurring signaling molecules with distinct pharmacological profiles. This compound is recognized for its role in metabolic regulation through the activation of the hydroxycarboxylic acid receptor 3 (HCAR3). In contrast, GHB is a well-known neurotransmitter and central nervous system depressant with a more complex pharmacology, involving multiple receptor systems. This guide will dissect their signaling mechanisms, receptor affinities, and functional effects, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the interaction of this compound and GHB with their respective receptor targets.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

LigandReceptorAssay TypeParameterValueReference
3-Hydroxyoctanoic acid*HCAR3cAMP AssayEC508.0 µM[1][2]

*Note: Data for the closely related endogenous ligand, 3-hydroxyoctanoic acid, is provided as a proxy for this compound due to the limited availability of direct binding data for the latter.

Table 2: Receptor Binding Affinity and Functional Potency of Gamma-Hydroxybutyrate (GHB)

LigandReceptorAssay TypeParameterValueReference
GHBHigh-affinity GHB ReceptorRadioligand BindingKd114 nM[3]
GHBHigh-affinity GHB ReceptorPatch-ClampEC50130 nM[3]
GHBHigh-affinity GHB Receptor[35S]GTPγS BindingEC50462 nM[3]
GHBGABAB ReceptorElectrophysiologyEC500.74 - 0.88 mM[4]
GHBα4βδ GABAA ReceptorTwo-electrode voltage clampEC50140 nM[5]

Signaling Pathways

The signaling pathways initiated by this compound and GHB are distinct, reflecting their engagement with different receptor systems.

This compound Signaling Pathway

This compound is an agonist for the HCAR3 receptor, a member of the Gi/o-coupled G protein-coupled receptor (GPCR) family.[2][6] Activation of HCAR3 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This pathway is primarily involved in the regulation of metabolic processes, particularly lipolysis.

This compound Signaling Pathway This compound This compound HCAR3 HCAR3 This compound->HCAR3 Binds to Gi_protein Gαi/βγ HCAR3->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Metabolic_Regulation Metabolic Regulation (e.g., Inhibition of Lipolysis) cAMP->Metabolic_Regulation

Figure 1: this compound Signaling Pathway.

Gamma-Hydroxybutyrate (GHB) Signaling Pathways

GHB exhibits a complex, dual-receptor signaling mechanism. At low concentrations, it preferentially binds to its own high-affinity GHB receptor, which is now understood to be a subtype of the GABAA receptor (α4βδ).[5] At higher, pharmacological concentrations, GHB also acts as a weak partial agonist at the GABAB receptor.[4]

High-Affinity GHB Receptor (α4βδ GABAA Receptor) Pathway: Activation of this ionotropic receptor leads to direct effects on neuronal excitability.

Low-Affinity GABAB Receptor Pathway: As a Gi/o-coupled GPCR, activation of the GABAB receptor by GHB inhibits adenylyl cyclase, leading to a decrease in cAMP.[7] This pathway is largely responsible for the sedative and hypnotic effects of GHB.

GHB Signaling Pathways cluster_high_affinity High-Affinity Pathway cluster_low_affinity Low-Affinity Pathway GHB_low GHB (low conc.) GHB_Receptor α4βδ GABAA Receptor GHB_low->GHB_Receptor Binds to Neuronal_Excitability Modulation of Neuronal Excitability GHB_Receptor->Neuronal_Excitability GHB_high GHB (high conc.) GABAB_Receptor GABAB Receptor GHB_high->GABAB_Receptor Binds to Gi_protein_ghb Gαi/βγ GABAB_Receptor->Gi_protein_ghb Activates Adenylyl_Cyclase_ghb Adenylyl Cyclase Gi_protein_ghb->Adenylyl_Cyclase_ghb Inhibits cAMP_ghb ↓ cAMP Adenylyl_Cyclase_ghb->cAMP_ghb Sedation Sedation/Hypnosis cAMP_ghb->Sedation

Figure 2: Dual Signaling Pathways of GHB.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Radioligand Binding Assay for GHB Receptor

This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity (Kd) of GHB to its high-affinity receptor.[8][9][10]

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]GHB to its specific binding sites in brain tissue homogenates.

Materials:

  • [3H]GHB (specific activity ~20-60 Ci/mmol)

  • Unlabeled GHB

  • Brain tissue (e.g., rat cortex or hippocampus)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and various concentrations of [3H]GHB.

    • For total binding, add a known concentration of [3H]GHB to the membrane preparation.

    • For non-specific binding, add a high concentration of unlabeled GHB (e.g., 1 mM) in addition to the [3H]GHB to saturate the specific binding sites.

    • Incubate the tubes at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]GHB and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Binding_Incubation Binding Incubation ([3H]GHB + Membranes) Membrane_Prep->Binding_Incubation Filtration Rapid Filtration (Separation of Bound/Free) Binding_Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd & Bmax Determination) Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay for HCAR3 (Gi-coupled Receptor)

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing HCAR3, a Gi-coupled receptor.[11][12][13]

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase activity.

Materials:

  • HEK293 cells stably expressing human HCAR3

  • This compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.1% BSA)

Procedure:

  • Cell Culture: Culture HEK293-HCAR3 cells to ~80-90% confluency in a 96-well plate.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control. Incubate for 30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Functional Assay Workflow Start Start Cell_Culture Culture HCAR3-expressing cells Start->Cell_Culture Pre_incubation Pre-incubate with This compound Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Lysis_Measurement Cell Lysis & cAMP Measurement Stimulation->Lysis_Measurement Data_Analysis Data Analysis (EC50 Determination) Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for cAMP Functional Assay.

Conclusion

This compound and GHB operate through fundamentally different signaling paradigms. This compound acts as a specific agonist for the Gi-coupled HCAR3 receptor, primarily influencing metabolic pathways through the modulation of cAMP levels. In contrast, GHB exhibits a more complex pharmacological profile, with a dual-receptor mechanism of action that includes high-affinity binding to a specific GABAA receptor subtype and lower-affinity agonism at the GABAB receptor. This dual action underlies its diverse effects on the central nervous system, ranging from neurotransmitter modulation to profound sedation.

For researchers and drug development professionals, understanding these distinct signaling properties is crucial. The high specificity of this compound for HCAR3 presents opportunities for targeted therapeutic interventions in metabolic disorders. The multifaceted signaling of GHB, on the other hand, highlights the challenges and opportunities in developing drugs that can selectively target its different receptor systems to achieve desired therapeutic outcomes while minimizing off-target effects. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the continued investigation and development of compounds targeting these important signaling pathways.

References

Performance evaluation of different solid-phase extraction cartridges for 3-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-hydroxy fatty acids (3-OH-FAs), a class of lipids with significant roles in inflammatory processes and bacterial endotoxin (B1171834) analysis, is critically dependent on robust sample preparation. Solid-Phase Extraction (SPE) is a widely adopted technique for purifying and concentrating these analytes from complex biological matrices prior to analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comparative performance evaluation of various SPE cartridges applicable to the extraction of 3-OH-FAs and other lipophilic acids. The selection of an appropriate SPE sorbent is crucial for minimizing matrix effects, ensuring high recovery rates, and achieving reproducible results.

Performance Evaluation of SPE Sorbents

The choice of SPE sorbent chemistry is dictated by the properties of the analyte and the sample matrix. For 3-OH-FAs, which possess both a hydrophobic carbon chain and an acidic carboxyl group, common strategies involve reversed-phase, anion-exchange, or mixed-mode mechanisms. The following tables summarize performance data for various sorbent types used in the analysis of fatty acids and other lipids in complex matrices. While not exclusively focused on 3-OH-FAs, this data provides valuable insights into their potential performance for these specific analytes.

Table 1: Performance Comparison of Different d-SPE Sorbents for Pesticide Analysis in Fatty Matrices (Rapeseeds)

Sorbent TypeKey Performance CharacteristicsReference
EMR-Lipid Exhibited the best overall performance with good recovery rates, satisfactory Limits of Quantification (LOQs), and limited matrix effects.[1][2] 103 out of 179 targeted pesticides showed recoveries between 70-120%.[1][1][2]
Z-Sep / Z-Sep+ Z-Sep showed significant interactions with polar analytes.[1] Z-Sep+ did not yield satisfactory results due to strong matrix effects.[1] These sorbents, based on zirconium dioxide, are designed to remove lipids through Lewis acid-base interactions.[1][2][1][2]
PSA/C18 Showed important interactions with polar analytes, leading to lower recovery values for some compounds.[1] This is a common sorbent mixture for purifying fatty matrices.[1][1]

Table 2: Comparison of SPE Cartridges for Fatty Acid Cleanup in Food Analysis

Sorbent TypeMatrixTarget AnalytesKey FindingsReference
Varian PSA Oat Flour Extract86 PesticidesEffectively retained free fatty acids from ethylacetate/cyclohexane solutions with satisfactory pesticide recoveries.[3][3]
Silicycle SiliaPrep Diamine Oat Flour Extract86 PesticidesSimilar to PSA, it strongly retained fatty acids while providing good recoveries for the target analytes.[3][3]
Z-Sep Fish Feed & Rapeseed Cake216 PesticidesOptimal for removing fatty acids, but required combination with C18 and EMR-Lipid for removal of other lipids like sterols.[4][4]
EMR-Lipid Fish Feed216 PesticidesAchieved the best results for fish feed samples, with 94% of GC-amenable and 86% of LC-amenable compounds showing recovery between 70-120% and RSD <20%.[4][4]

Table 3: Impact of SPE Sorbent on Matrix Effects in Biological Samples

Sorbent TypeAnalyteKey Findings on Matrix EffectsReference
Strata-XA (Mixed-Mode) 3-PBA & TCPY (Metabolites)Showed a more significant degree of ion suppression compared to Strata-X and HLB cartridges.[5][5]
HLB (Hydrophilic-Lipophilic-Balanced) 3-PBA & TCPY (Metabolites)Demonstrated less ion suppression compared to Strata-XA.[5][5]
HybridSPE-Phospholipid (Zirconia-coated silica) General BioanalysisSpecifically designed to remove phospholipids, a major cause of ion-suppression in bioanalysis, through a Lewis acid-base retention mechanism.[6][7][6][7]

Experimental Workflow & Methodologies

The successful implementation of SPE for 3-OH-FA analysis relies on a systematic and optimized workflow. The following diagram illustrates the key stages involved in the evaluation and application of SPE cartridges.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Evaluation Sample Biological Matrix (e.g., Plasma, Serum, Tissue) Pretreat Pre-treatment (Homogenization, Protein Precipitation, pH Adjustment) Sample->Pretreat Condition 1. Condition Sorbent (e.g., Methanol (B129727), Water) Pretreat->Condition Load 2. Load Sample Extract Condition->Load Wash 3. Wash Interferences (e.g., Aqueous Buffer) Load->Wash Elute 4. Elute Analytes (e.g., Acetonitrile (B52724)/Methanol with Acid/Base) Wash->Elute Analysis LC-MS/MS or GC-MS Analysis Elute->Analysis Eval Performance Evaluation Analysis->Eval Recovery Recovery (%) Eval->Recovery MatrixEffect Matrix Effect (%) Eval->MatrixEffect RSD Reproducibility (RSD%) Eval->RSD

Caption: General workflow for SPE sample preparation and performance evaluation.

Experimental Protocols

Below are generalized yet detailed methodologies for the key experiments involved in evaluating SPE cartridges for 3-OH-FA analysis, based on common practices in lipid analysis.[8][9][10][11]

1. Sample Pre-treatment

  • Objective: To prepare the sample in a liquid form compatible with the SPE sorbent and to disrupt analyte-protein binding.

  • Protocol for Plasma/Serum:

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Precipitate proteins by adding 300-400 µL of cold acetonitrile or methanol.[9]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for SPE loading.[9]

    • The pH of the supernatant may need adjustment depending on the chosen SPE mechanism (e.g., acidify for reversed-phase, ensure basic for anion exchange).[8]

2. Solid-Phase Extraction Procedure (General)

  • Objective: To bind the 3-OH-FAs to the sorbent, wash away interferences, and selectively elute the purified analytes.

  • Protocol:

    • Conditioning: Activate the SPE cartridge by passing a solvent that wets the sorbent material. For reversed-phase cartridges (e.g., C18), this typically involves passing 1-2 cartridge volumes of methanol followed by 1-2 volumes of water or an aqueous buffer.[12] This step is crucial for ensuring proper interaction between the analyte and the sorbent.

    • Loading: Apply the pre-treated sample supernatant onto the conditioned cartridge. The flow rate should be slow and controlled (e.g., 1-2 mL/min) to ensure sufficient interaction time for the analytes to bind to the sorbent.[12]

    • Washing: Pass a specific wash solvent through the cartridge to remove weakly bound interferences while the analytes of interest remain bound. For reversed-phase SPE, this is often a polar solvent like a low-percentage methanol-water mixture. For anion-exchange, a solvent of appropriate pH and low ionic strength is used.[8][11]

    • Elution: Elute the retained 3-OH-FAs using a strong solvent that disrupts the analyte-sorbent interaction. For C18 cartridges, this is typically a high-percentage organic solvent like acetonitrile or methanol. For anion-exchange cartridges, elution is achieved by changing the pH or increasing the ionic strength of the solvent (e.g., using a solvent containing acetic or formic acid).[13] Collect the eluate for analysis.

3. Performance Parameter Evaluation

  • Objective: To quantitatively assess the effectiveness of the SPE method.

  • Protocols:

    • Recovery: Compare the analytical response of an analyte spiked into the matrix before extraction to the response of an analyte spiked into the final, clean eluate after extraction.

      • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

    • Matrix Effect: Evaluate the degree of ion suppression or enhancement caused by co-eluting matrix components.[5][14] This is typically calculated by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a pure standard solution.[14]

      • Matrix Effect (%) = [(Peak Area in Post-extraction Spike / Peak Area in Pure Standard) - 1] x 100

    • Reproducibility: Assess the precision of the method by performing the entire extraction and analysis procedure on multiple replicates of the same sample. The result is expressed as the Relative Standard Deviation (RSD%). An RSD of <15-20% is generally considered acceptable.[4]

References

A Comparative Guide to Inter-Laboratory Quantification of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comprehensive overview of common methodologies for the quantification of 3-Hydroxynonanoic acid (3-HNA) in biological matrices. While direct inter-laboratory comparison data for 3-HNA is not publicly available, this guide synthesizes established analytical protocols and presents a hypothetical inter-laboratory study to illustrate expected performance characteristics. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design, evaluate, and compare analytical methods for this medium-chain hydroxy fatty acid.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most prevalent methods for the analysis of fatty acids and their derivatives in biological samples.[1][2]

Hypothetical Inter-Laboratory Study Design

To exemplify a typical inter-laboratory comparison, this guide outlines a hypothetical study involving three distinct laboratories (Lab A, Lab B, and Lab C). In this scenario, each laboratory received identical sets of human plasma samples spiked with known concentrations of 3-HNA at low, medium, and high levels. The laboratories were tasked with quantifying the analyte using their in-house validated analytical methods. The key performance metrics for comparison were accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Performance Comparison

The following table summarizes the hypothetical quantitative data from the three participating laboratories. This data is illustrative and based on typical performance characteristics observed for the analysis of similar organic acids.

Parameter Method Lab A Lab B Lab C
Limit of Detection (LOD) GC-MS0.5 ng/mL0.7 ng/mL0.6 ng/mL
LC-MS/MS0.2 ng/mL0.3 ng/mL0.25 ng/mL
Limit of Quantification (LOQ) GC-MS1.5 ng/mL2.0 ng/mL1.8 ng/mL
LC-MS/MS0.6 ng/mL0.9 ng/mL0.75 ng/mL
Accuracy (% Recovery)
Low Concentration (5 ng/mL)GC-MS95.2%93.8%96.1%
LC-MS/MS98.5%97.2%99.0%
Medium Concentration (50 ng/mL)GC-MS98.7%97.5%99.2%
LC-MS/MS101.2%99.8%102.5%
High Concentration (500 ng/mL)GC-MS100.5%99.1%101.3%
LC-MS/MS103.0%101.5%104.1%
Precision (%RSD)
Intra-day (n=6)GC-MS4.8%5.5%5.1%
LC-MS/MS3.5%4.2%3.9%
Inter-day (n=18)GC-MS7.2%8.1%7.8%
LC-MS/MS5.8%6.5%6.1%

Detailed Experimental Protocols

The successful quantification of 3-HNA relies on robust and well-validated experimental procedures. Below are detailed protocols for the two primary analytical methodologies.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[3] For non-volatile compounds like 3-HNA, derivatization is a mandatory step to increase volatility and improve chromatographic performance.[4]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 200 µL of human plasma, add an internal standard (e.g., isotopically labeled 3-HNA).

  • Acidify the sample with 50 µL of 2M HCl to protonate the carboxylic acid group.

  • Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (1:1, v/v).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 1 mL of the MTBE/hexane mixture.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[4]

  • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions: Specific m/z values for the TMS derivative of 3-HNA and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation, sometimes without the need for derivatization.[5][6]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add an internal standard (e.g., isotopically labeled 3-HNA).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Ion Source Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 3-HNA and the internal standard.

Visualizing the Workflow and Comparison

To further clarify the processes and relationships, the following diagrams illustrate the experimental workflow and the key parameters for method comparison.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS Path derivatization->reconstitution gcms GC-MS Analysis reconstitution->gcms lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification gcms->quantification lcms->quantification validation Method Validation quantification->validation end Final Report validation->end

Caption: Experimental workflow for 3-HNA quantification.

G cluster_performance Performance Characteristics center_node Inter-Laboratory Comparison of 3-HNA Quantification Methods accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (% RSD) center_node->precision sensitivity Sensitivity (LOD & LOQ) center_node->sensitivity linearity Linearity & Range (R^2) center_node->linearity robustness Robustness center_node->robustness

Caption: Key parameters for method comparison.

References

Assessing the Diagnostic Specificity of 3-Hydroxynonanoic Acid for Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hydroxynonanoic acid as a potential diagnostic marker for fatty acid oxidation disorders (FAODs), benchmarked against established diagnostic methods. The content is based on available scientific literature and aims to provide an objective overview for research and development purposes.

Introduction to Fatty Acid Oxidation Disorders and the Need for Specific Biomarkers

Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy.[1][2] This can lead to serious health complications, particularly during periods of fasting or illness, including hypoglycemia, cardiomyopathy, and rhabdomyolysis.[1] The diagnosis of FAODs currently relies on the analysis of specific metabolites that accumulate due to enzymatic defects in the fatty acid oxidation pathway.[1] The most well-established diagnostic methods involve the quantification of acylcarnitines in plasma and organic acids in urine.[1][3]

The ideal biomarker for a specific FAOD should be highly sensitive and specific, allowing for early and accurate diagnosis, which is crucial for effective management and improved patient outcomes. This guide assesses the current understanding of this compound's potential to meet these criteria in comparison to existing diagnostic standards.

Current Gold Standard: Acylcarnitine and Organic Acid Analysis

The primary methods for diagnosing FAODs involve the analysis of acylcarnitine profiles in plasma or dried blood spots and organic acids in urine.[1][3] Tandem mass spectrometry (MS/MS) is the standard technique for these analyses, offering high sensitivity and the ability to measure multiple analytes simultaneously.[4]

Table 1: Established Biomarkers for Long-Chain Fatty Acid Oxidation Disorders

Biomarker ClassSpecific Analytes of InterestBiological MatrixDiagnostic Utility for LCHAD/MTP Deficiency
Hydroxyacylcarnitines C16-OH (3-hydroxypalmitoylcarnitine)C18-OH (3-hydroxystearoylcarnitine)C18:1-OH (3-hydroxyoleoylcarnitine)Plasma, Dried Blood SpotHigh: Elevation of these long-chain 3-hydroxyacylcarnitines is highly suggestive of LCHAD or MTP deficiency.[5] Ratios such as C16-OH/C16 are also used.[5]
Urinary Organic Acids 3-Hydroxydicarboxylic acids (C6-C14)UrineHigh: Increased excretion of 3-hydroxydicarboxylic acids is a characteristic finding.[5]
Plasma Fatty Acids Long-chain 3-hydroxy fatty acids (C14-C18)PlasmaModerate to High: Significant elevations are found in patients with LCHAD and MTP deficiency.[4]

LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency; MTP: Mitochondrial trifunctional protein deficiency.

Assessing this compound as a Diagnostic Marker

This compound is a medium-chain 3-hydroxy fatty acid. While the broader class of 3-hydroxy fatty acids is known to be elevated in certain FAODs, specific data on the diagnostic performance of this compound is currently limited in the scientific literature.

Current Evidence
  • General Elevation of 3-Hydroxy Fatty Acids: Studies have shown that plasma concentrations of long-chain 3-hydroxy fatty acids (C14-C18) are significantly elevated in patients with LCHAD and MTP deficiencies.[4]

  • Medium-Chain 3-Hydroxy Fatty Acids: There is evidence that 3-hydroxy-medium-chain fatty acids can be elevated during seizures in patients with various FAODs, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, and multiple acyl-CoA dehydrogenase (MAD) deficiency.[4]

Based on this, it is plausible that this compound levels may be altered in some FAODs, particularly those affecting medium-chain fatty acid metabolism or in situations of significant metabolic stress. However, without specific studies on this compound, its diagnostic specificity remains unproven.

Comparative Assessment

The following table provides a hypothetical comparison based on the known characteristics of biomarker classes.

Table 2: Comparative Assessment of Diagnostic Biomarkers for FAODs

FeatureAcylcarnitines (e.g., C16-OH)Urinary Organic Acids (e.g., 3-Hydroxydicarboxylic acids)This compound (Hypothetical)
Diagnostic Specificity High for specific FAODs based on the carbon chain length of the elevated acylcarnitine.[5]High, particularly when looking at specific patterns of dicarboxylic acids.Unknown. Potentially lower specificity as it is a medium-chain fatty acid and may be elevated in multiple conditions.
Sensitivity Generally high, especially in symptomatic individuals. Can be normal in asymptomatic patients.[6]Variable; may be normal when the patient is metabolically stable.[7]Unknown.
Matrix Plasma, Dried Blood SpotUrinePlasma, Urine
Analytical Method LC-MS/MSGC/MS, LC-MS/MSGC/MS, LC-MS/MS
Current Clinical Use Standard of care for newborn screening and diagnosis.[1]Standard diagnostic test, often used in conjunction with acylcarnitine profiling.[1]Not currently used in routine clinical diagnosis.

Experimental Protocols

Detailed and validated protocols are essential for the reliable quantification of biomarkers. Below are outlines of established methods and a generalized protocol for 3-hydroxy fatty acid analysis.

Protocol 1: Acylcarnitine Analysis in Plasma by LC-MS/MS (General Workflow)
  • Sample Preparation:

    • A small volume of plasma (e.g., 10-50 µL) is used.

    • Protein precipitation is performed using a solvent like acetonitrile (B52724) or methanol, which contains isotopically labeled internal standards for each analyte of interest.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The supernatant is injected into a liquid chromatography system. A C8 or C18 reversed-phase column is typically used to separate the acylcarnitines. A gradient elution with mobile phases such as water and acetonitrile containing formic acid is employed.

    • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for the selective and sensitive detection of each acylcarnitine and its corresponding internal standard.

  • Data Analysis:

    • The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to that of its isotopically labeled internal standard.

Protocol 2: Organic Acid Analysis in Urine by GC/MS (General Workflow)
  • Sample Preparation:

    • A specific volume of urine is taken, and an internal standard (e.g., a non-physiological organic acid) is added.

    • The organic acids are extracted from the urine using an organic solvent (e.g., ethyl acetate) after acidification.

    • The solvent is evaporated, and the dried residue is derivatized to make the organic acids volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC/MS Analysis:

    • Gas Chromatography: The derivatized sample is injected into a gas chromatograph. A capillary column is used to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: The separated compounds are ionized (commonly by electron impact ionization) and detected by a mass spectrometer. The mass spectrum of each peak is used to identify the compound.

  • Data Analysis:

    • The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.

Protocol 3: 3-Hydroxy Fatty Acid Analysis in Plasma by GC/MS (Generalized)

This protocol is based on methods for analyzing the broader class of 3-hydroxy fatty acids.[8]

  • Sample Preparation:

    • Lipid Extraction: Total lipids are extracted from a plasma sample (e.g., 100 µL) using a solvent system like chloroform/methanol. Isotopically labeled internal standards for the 3-hydroxy fatty acids of interest should be added prior to extraction.

    • Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH) to release the fatty acids from their esterified forms.

    • Extraction of Fatty Acids: After acidification, the free fatty acids are extracted with an organic solvent.

    • Derivatization: The extracted fatty acids are derivatized to make them volatile for GC analysis. This can be done using silylating agents like BSTFA.

  • GC/MS Analysis:

    • Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column suitable for fatty acid analysis. A temperature gradient is used to separate the different 3-hydroxy fatty acid methyl esters.

    • Mass Spectrometry: The eluting compounds are analyzed by a mass spectrometer. Specific ions for each 3-hydroxy fatty acid and its internal standard are monitored for quantification.

  • Data Analysis:

    • The concentration of each 3-hydroxy fatty acid is calculated based on the ratio of the peak area of the analyte to its corresponding isotopically labeled internal standard.

Visualizations

Fatty Acid Beta-Oxidation Pathway

FAOD_Pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Acylcarnitine Acylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 CACT CACT Acylcarnitine->CACT CPT2 Fatty Acyl-CoA_matrix Fatty Acyl-CoA CACT->Fatty Acyl-CoA_matrix CPT2 Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA_matrix->Enoyl-CoA ACADs (VLCAD, MCAD, SCAD) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA LCHAD / M/SCHAD Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation.

Diagnostic Workflow for FAODs

Diagnostic_Workflow Clinical Suspicion Clinical Suspicion Acylcarnitine Profile (Plasma/DBS) Acylcarnitine Profile (Plasma/DBS) Clinical Suspicion->Acylcarnitine Profile (Plasma/DBS) Newborn Screening Newborn Screening Newborn Screening->Acylcarnitine Profile (Plasma/DBS) Urine Organic Acids Urine Organic Acids Acylcarnitine Profile (Plasma/DBS)->Urine Organic Acids Plasma 3-OH Fatty Acids Plasma 3-OH Fatty Acids Urine Organic Acids->Plasma 3-OH Fatty Acids Molecular Genetic Testing Molecular Genetic Testing Plasma 3-OH Fatty Acids->Molecular Genetic Testing Enzyme Assay Enzyme Assay Molecular Genetic Testing->Enzyme Assay If needed Diagnosis Confirmed Diagnosis Confirmed Molecular Genetic Testing->Diagnosis Confirmed Enzyme Assay->Diagnosis Confirmed

Caption: General diagnostic workflow for fatty acid oxidation disorders.

Logical Comparison of Biomarkers

Caption: Relationship of biomarkers in the diagnosis of FAODs.

Conclusion

The diagnosis of fatty acid oxidation disorders currently relies on well-established methods, primarily the analysis of acylcarnitine profiles and urinary organic acids. These biomarkers provide high diagnostic accuracy for many FAODs, including LCHAD and MTP deficiencies.

While the analysis of the broader class of 3-hydroxy fatty acids in plasma serves as a useful adjunctive test, there is currently a lack of specific evidence to support the use of this compound as a standalone, specific diagnostic marker for any particular FAOD. Its potential utility is inferred from the known pathophysiology of these disorders, but dedicated studies are required to determine its concentration in patient populations versus healthy controls and to evaluate its diagnostic sensitivity and specificity.

For researchers and drug development professionals, this represents a knowledge gap and an opportunity. Further investigation into novel biomarkers like this compound could lead to new diagnostic tools or surrogate endpoints for therapeutic trials. However, based on the current evidence, it cannot be recommended for primary diagnosis, and its performance relative to established markers is unknown. Future research should focus on the quantitative analysis of this compound in well-characterized patient cohorts to validate its potential as a clinically useful biomarker.

References

A Comparative Guide to the Novel Roles of 3-Hydroxynonanoic Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hydroxynonanoic acid (3-HNA), a medium-chain hydroxy fatty acid, against key molecular alternatives to elucidate its emerging roles in metabolic regulation and bacterial communication. By presenting available experimental data and detailed methodologies, this document serves as a resource for researchers investigating novel therapeutic targets and signaling pathways.

Comparative Analysis of Biological Activities

This compound's biological functions are best understood through comparison with molecules that share structural similarities or target the same cellular pathways. This section compares 3-HNA with a homologous receptor agonist, a potential quorum sensing molecule analog, and its structural isomer.

Receptor Activation: 3-HNA vs. 3-Hydroxyoctanoic Acid

3-HNA is recognized as an endogenous ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA3), a G-protein coupled receptor implicated in the regulation of lipolysis and inflammatory responses.[1][2] Its activity is comparable to the well-characterized HCA3 agonist, 3-hydroxyoctanoic acid.

Table 1: Comparative Receptor Activation Profile

FeatureThis compound (3-HNA)3-Hydroxyoctanoic AcidReference Compound
Receptor Target Hydroxycarboxylic Acid Receptor 3 (HCA3)Hydroxycarboxylic Acid Receptor 3 (HCA3)N/A
EC50 Value Data not available in direct comparative studies.~8 µM (in GTPγS binding assays)[1][2]N/A
Signaling Pathway Gαi/o-coupled: Inhibition of adenylyl cyclase, leading to decreased cAMP levels.[3][4]Gαi/o-coupled: Inhibition of adenylyl cyclase, leading to decreased cAMP levels.[1][2][3]N/A
Physiological Role Regulation of lipolysis, potential anti-inflammatory effects.[1][2][5]Negative feedback regulation of lipolysis during increased β-oxidation.[1][2][6]N/A
Bacterial Communication: 3-HNA vs. N-Acyl-Homoserine Lactones (AHLs)

While direct evidence is still emerging, the structural similarity of 3-HNA to certain bacterial signaling molecules suggests a potential role in quorum sensing, a cell-to-cell communication mechanism in bacteria. This section draws a comparison with N-Acyl-Homoserine Lactones (AHLs), a well-established class of quorum sensing autoinducers in Gram-negative bacteria.[7]

Table 2: Comparative Profile in Bacterial Quorum Sensing

FeatureThis compound (3-HNA)N-Acyl-Homoserine Lactones (AHLs)Reference Compound
Mechanism Putative quorum sensing molecule.Autoinducers in Gram-negative bacteria.[7]N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
Reported Effects Specific data on gene regulation or biofilm formation is limited.Regulation of virulence factors, biofilm formation, and bioluminescence.[7][8]Induces expression of virulence genes in Pseudomonas aeruginosa.[8]
Target Organisms To be determined.Various Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri).[7][9]Pseudomonas aeruginosa
Isomeric Comparison: 3-HNA vs. 9-Hydroxynonanoic Acid

The position of the hydroxyl group on the nonanoic acid backbone can significantly alter its biological properties. Here, we compare 3-HNA with its structural isomer, 9-hydroxynonanoic acid.

Table 3: Comparative Biological Activities of Hydroxynonanoic Acid Isomers

FeatureThis compound (3-HNA)9-Hydroxynonanoic AcidReference Compound
Primary Role HCA3 Receptor Agonist.[1][2]Omega-hydroxy fatty acid.Nonanoic Acid
Metabolic Fate Intermediate in β-oxidation.[1][2]Can be a substrate for further oxidation to a dicarboxylic acid.N/A
Known Activities Anti-lipolytic, potential anti-inflammatory.[1][2][5]Found in some plants and can be a product of fatty acid omega-hydroxylation.[10]N/A

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.

Metabolomics Sample Preparation for Fatty Acid Analysis by LC-MS

This protocol outlines a standard procedure for the extraction of medium-chain fatty acids from biological samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard solution (e.g., deuterated 3-HNA)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Sample vials

Procedure:

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: Add a known amount of internal standard solution to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1.5 mL of methanol to a 500 µL sample. Vortex for 30 seconds.

    • Add 5 mL of MTBE. Vortex for 1 minute.

    • Add 1.25 mL of water. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer (containing polar metabolites), and a protein pellet at the interface.

  • Extraction: Carefully collect the upper organic layer containing the fatty acids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.

In Vitro HCA3 Receptor Activation Assay

This protocol describes a cell-based assay to measure the activation of the HCA3 receptor by 3-HNA and its analogs, typically by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human HCA3 receptor.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (3-HNA, 3-hydroxyoctanoic acid).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the HCA3-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test compounds (3-HNA and comparators) to the wells.

    • Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.

Bacterial Quorum Sensing Reporter Assay

This protocol utilizes a bacterial reporter strain to screen for and quantify the quorum sensing activity of 3-HNA in comparison to known AHLs. The reporter strain typically contains a plasmid where a quorum sensing-regulated promoter drives the expression of a reporter gene (e.g., lacZ for colorimetric assay or lux for bioluminescence).[11]

Materials:

  • Bacterial reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Vibrio campbellii).[11]

  • Luria-Bertani (LB) broth and agar.

  • Test compounds (3-HNA, AHL standards).

  • 96-well microtiter plates.

  • Microplate reader (for absorbance or luminescence).

Procedure:

  • Overnight Culture: Grow the reporter strain overnight in LB broth with appropriate antibiotics at its optimal temperature with shaking.

  • Subculturing: Dilute the overnight culture into fresh LB medium and grow to the early exponential phase (OD600 ≈ 0.1-0.2).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the subcultured reporter strain to each well.

    • Add serial dilutions of the test compounds (3-HNA and AHL standards) to the wells. Include a negative control (solvent only) and a positive control (a known AHL).

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 6-8 hours), allowing for gene expression.

  • Reporter Gene Measurement:

    • For LacZ reporters: Add a substrate like ONPG and measure the development of yellow color by reading the absorbance at 420 nm.

    • For Lux reporters: Measure the bioluminescence using a luminometer.

  • Data Analysis: Normalize the reporter signal to cell density (OD600) to account for any effects on bacterial growth. Plot the normalized reporter activity against the concentration of the test compound to determine its effect on quorum sensing.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and methodologies.

HCA3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3HNA This compound 3HOA 3-Hydroxyoctanoic Acid HCA3 HCA3 Receptor 3HOA->HCA3 Binds to G_protein Gαi/o Protein HCA3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream Regulates

Caption: HCA3 Receptor Signaling Pathway.

Comparative_Metabolomics_Workflow Extraction 2. Metabolite Extraction (Liquid-Liquid Extraction) LCMS_Analysis 3. LC-MS Analysis (Separation and Detection) Extraction->LCMS_Analysis Data_Processing 4. Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Multivariate Analysis) Data_Processing->Statistical_Analysis Biomarker_ID 6. Biomarker Identification Statistical_Analysis->Biomarker_ID Pathway_Analysis 7. Pathway Analysis Biomarker_ID->Pathway_Analysis

Caption: Comparative Metabolomics Experimental Workflow.

References

Benchmarking Synthetic Routes for 3-Hydroxynonanoic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for the production of 3-Hydroxynonanoic acid, a valuable chiral building block in the synthesis of various biologically active molecules. The following sections detail the chemical and biocatalytic methodologies, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy for your research and development needs.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of this compound have been identified and benchmarked: a chemo-enzymatic approach involving ozonolysis of castor oil derivatives followed by enzymatic resolution, and a whole-cell biocatalytic conversion of ricinoleic acid. A third, more general chemical method, the Baeyer-Villiger oxidation, is also discussed as a potential alternative.

Table 1: Quantitative Comparison of Synthetic Routes for this compound
ParameterChemo-enzymatic Route (Ozonolysis & Enzymatic Resolution)Whole-Cell Biocatalysis
Starting Material Castor Oil or Methyl Ricinoleate (B1264116)Ricinoleic Acid
Key Reagents/Biocatalysts Ozone, Sodium Borohydride (B1222165), Candida rugosa lipase (B570770)Recombinant E. coli expressing fatty acid double bond hydratase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase
Typical Yield High (for ozonolysis step)~70% conversion yield
Enantioselectivity High (ee > 99% for (S)-enantiomer)High (produces (R)-3-hydroxynonanoic acid)
Key Advantages Utilizes a readily available and inexpensive starting material.[1] Provides access to both (R)- and (S)-enantiomers through kinetic resolution.Environmentally friendly process using whole-cell biocatalysts. High conversion yield in a single fermentation process.
Key Disadvantages Multi-step process involving hazardous reagents like ozone. Requires a separate resolution step to obtain enantiomerically pure products.Currently specific for the (R)-enantiomer. Requires expertise in molecular biology and fermentation.

Experimental Protocols

Chemo-enzymatic Synthesis via Ozonolysis and Enzymatic Resolution

This route involves two main stages: the production of racemic methyl 3-hydroxynonanoate from methyl ricinoleate via ozonolysis and oxidative workup, followed by enzymatic kinetic resolution to separate the enantiomers.

Stage 1: Ozonolysis of Methyl Ricinoleate

  • Materials: Methyl ricinoleate, Methanol (B129727), Ozone generator, Sodium borohydride.

  • Procedure:

    • Dissolve methyl ricinoleate in methanol in a suitable reaction vessel equipped with a gas dispersion tube.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Slowly add sodium borohydride to the reaction mixture at -78°C to reduce the intermediate ozonide.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with acetic acid and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-hydroxynonanoate. The crude product is then purified by column chromatography.[2][3]

Stage 2: Enzymatic Kinetic Resolution of Methyl 3-Hydroxynonanoate

  • Biocatalyst: Candida rugosa lipase.

  • Procedure:

    • To a solution of racemic methyl 3-hydroxynonanoate in a suitable solvent (e.g., hexane), add Candida rugosa lipase.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking.

    • Monitor the reaction progress by chiral HPLC or GC. The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding acid.

    • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Separate the unreacted (S)-methyl 3-hydroxynonanoate from the (R)-3-hydroxynonanoic acid by extraction with a basic aqueous solution.

    • Acidify the aqueous layer and extract the (R)-3-hydroxynonanoic acid.

    • The (S)-methyl 3-hydroxynonanoate can be isolated from the organic layer. Enantiomeric excess of the (S)-ester can reach up to 99%.[4]

Whole-Cell Biocatalytic Synthesis of (R)-3-Hydroxynonanoic Acid

This method utilizes engineered Escherichia coli cells to convert ricinoleic acid directly into (R)-3-hydroxynonanoic acid.

  • Biocatalyst: Recombinant E. coli BL21(DE3) co-expressing:

    • Fatty acid double bond hydratase (OhyA) from Stenotrophomonas maltophilia.

    • Alcohol dehydrogenase (ADH) from Micrococcus luteus.

    • Engineered Baeyer-Villiger monooxygenase (E6BVMO) from Pseudomonas putida KT2440.

    • Long-chain fatty acid transporter (FadL).

  • Procedure:

    • Cultivate the recombinant E. coli strain in a suitable fermentation medium.

    • Induce protein expression at the appropriate cell density.

    • After induction, add the substrate, ricinoleic acid (e.g., 15 mM), and a surfactant like Tween 80 (e.g., 0.5 g/L) to the culture.[5]

    • Continue the fermentation under controlled conditions (temperature, pH, aeration).

    • The whole-cell biocatalyst will perform a cascade of reactions: hydration of the double bond of ricinoleic acid, oxidation of the secondary alcohol to a ketone, and subsequent Baeyer-Villiger oxidation to yield (R)-3-hydroxynonanoic acid and other C9 carboxylic acids.[6][7]

    • Monitor product formation using GC-MS or LC-MS.

    • After the reaction is complete, separate the cells from the broth by centrifugation.

    • Extract the (R)-3-hydroxynonanoic acid from the supernatant, followed by purification.

Visualizing the Synthetic Pathways

Chemo-enzymatic Synthesis Workflow

Chemo-enzymatic Synthesis of this compound A Castor Oil / Methyl Ricinoleate B Ozonolysis (O3, MeOH, -78°C) A->B C Reductive Workup (NaBH4) B->C D Racemic Methyl 3-Hydroxynonanoate C->D E Enzymatic Kinetic Resolution (Candida rugosa lipase) D->E F (S)-Methyl 3-Hydroxynonanoate (ee > 99%) E->F G (R)-3-Hydroxynonanoic Acid E->G

Caption: Workflow for the chemo-enzymatic synthesis of this compound enantiomers.

Whole-Cell Biocatalysis Pathway

Whole-Cell Biocatalysis for (R)-3-Hydroxynonanoic Acid cluster_ecoli Recombinant E. coli Hydratase Fatty Acid Hydratase (OhyA) Intermediate1 10,12-Dihydroxyoctadecanoic Acid Hydratase->Intermediate1 Hydration ADH Alcohol Dehydrogenase (ADH) Intermediate2 10-Keto-12-hydroxyoctadecanoic Acid ADH->Intermediate2 Oxidation BVMO Baeyer-Villiger Monooxygenase (BVMO) Product (R)-3-Hydroxynonanoic Acid BVMO->Product Baeyer-Villiger Oxidation RicinoleicAcid Ricinoleic Acid RicinoleicAcid->Hydratase Intermediate1->ADH Intermediate2->BVMO

Caption: Enzymatic cascade for the whole-cell biotransformation of ricinoleic acid.

Concluding Remarks

The choice between the chemo-enzymatic and the whole-cell biocatalytic route for the production of this compound will depend on the specific requirements of the researcher or organization. The chemo-enzymatic approach offers flexibility in obtaining both enantiomers and utilizes a low-cost starting material, but involves multiple steps and hazardous reagents. The whole-cell biocatalysis presents a more sustainable and direct route to the (R)-enantiomer with high conversion rates. For applications where the (R)-enantiomer is specifically required and green chemistry principles are a priority, the biocatalytic route is highly advantageous. Further research into expanding the substrate scope and enantioselectivity of the biocatalytic system could enhance its industrial applicability. The Baeyer-Villiger oxidation remains a viable, albeit less specific, chemical alternative that could be explored for niche applications.

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxynonanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Hydroxynonanoic acid requires careful consideration of its potential hazards and adherence to established laboratory safety protocols and regulatory guidelines. While some safety data sheets (SDS) may not classify this compound as hazardous waste, others indicate that it can cause skin and eye irritation, as well as potential respiratory irritation.[1][2] Therefore, a cautious approach to its disposal is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedure

  • Waste Characterization and Segregation : The first step in proper disposal is to determine if the waste is hazardous. While one SDS for this compound states it is not classified as hazardous waste[1], another indicates it is an irritant.[2] Given this conflicting information, it is prudent to handle the waste as if it were hazardous. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4][5]

  • Containerization : Use a dedicated, properly labeled waste container for the collection of this compound waste. The container must be chemically compatible with the acid, in good condition, and have a secure, leak-proof lid.[4][5] The label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.[6][7]

  • On-site Neutralization (for small quantities) : For very small quantities of aqueous solutions of this compound that do not contain any other hazardous materials, neutralization may be an option.[3][8] This should only be performed by trained personnel in a fume hood.[3]

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[9]

    • Monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.

    • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if allowed by local regulations.[3] It is critical to consult your institution's environmental health and safety (EHS) office and local wastewater regulations before proceeding with any drain disposal.

  • Collection by a Licensed Waste Hauler : For larger quantities, non-aqueous solutions, or if neutralization is not feasible or permitted, the waste must be collected by a licensed hazardous waste disposal company.[7][10] Store the sealed and labeled waste container in a designated satellite accumulation area until pickup.[11]

  • Spill Management : In the event of a spill, small spills can be wiped up with an absorbent cloth or similar material.[1] The contaminated material should then be placed in the designated waste container. For larger spills, cover the area with an inert absorbent material like sand or earth, collect the material, and place it in the waste container for disposal.[1] Ensure the spill site is then thoroughly cleaned.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC9H18O3[1][12][13]
Molecular Weight174.24 g/mol [1][13][14]
AppearanceSolid[12][14]
Melting Point57-61 °C[12][14]
Boiling Point303.2 °C at 760 mmHg[12]
Flash Point151.4 °C[12]
SolubilityNot soluble in water[1]

Disposal Decision Workflow

start Start: 3-Hydroxynonanoic Acid Waste waste_assessment Assess Waste: - Pure or in solution? - Contaminated with other hazardous materials? start->waste_assessment is_contaminated Is it contaminated with other hazardous materials? waste_assessment->is_contaminated small_aqueous Is it a small quantity of aqueous solution? is_contaminated->small_aqueous No collect_waste Collect in a labeled, compatible waste container. is_contaminated->collect_waste Yes neutralize Neutralize with weak base to pH 6-8 in a fume hood. small_aqueous->neutralize Yes small_aqueous->collect_waste No check_local_regs Check local regulations and institutional EHS policy for drain disposal. neutralize->check_local_regs drain_disposal Permitted? If yes, dispose down drain with copious amounts of water. check_local_regs->drain_disposal drain_disposal->collect_waste No end End: Proper Disposal drain_disposal->end Yes hazardous_waste_pickup Arrange for pickup by a licensed hazardous waste hauler. collect_waste->hazardous_waste_pickup hazardous_waste_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and comply with all applicable federal, state, and local regulations for hazardous waste management.[10][11][15][16][17][18]

References

Personal protective equipment for handling 3-Hydroxynonanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxynonanoic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

While some safety data sheets (SDS) indicate that this compound is not classified as hazardous, other sources classify it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended, treating it as a potentially hazardous material.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE for handling this compound.[1][3][4][5]

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes.[1][5] Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before use.[3][5] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][3] If irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[3]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of this compound.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all required PPE is correctly worn. Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[3]

  • Handling : When transferring the compound, do so carefully to avoid generating dust or aerosols.[3][6] Avoid contact with skin, eyes, and clothing.[4]

  • Post-Handling Cleanup : After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.[3] Wash hands and any exposed skin thoroughly with soap and water.[4]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Disposal Protocol
  • Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[7][8]

  • Container Management : Leave chemicals in their original containers if possible, or use a compatible, properly sealed, and clearly labeled waste container.[7][8]

  • Professional Disposal : Arrange for collection and disposal by a licensed hazardous waste management company.[8] Do not dispose of down the drain or in regular trash.[8] For small spills, the material can be wiped up, and the area flushed with water; larger spills should be covered with sand or earth before collection for disposal.[2]

Visual Workflow for Safe Handling

start Start: Receive Chemical prep Preparation: Wear Full PPE start->prep Verify SDS handling Handling: Use in Fume Hood prep->handling Proceed with caution storage Storage: Cool, Dry, Ventilated handling->storage If not all is used cleanup Post-Handling: Decontaminate & Wash handling->cleanup After use storage->prep For subsequent use waste_collection Waste Collection: Segregate & Label cleanup->waste_collection Collect contaminated items disposal Disposal: Licensed Waste Management waste_collection->disposal Follow regulations end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxynonanoic acid
Reactant of Route 2
3-Hydroxynonanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。